1-(2-Bromoethyl)-4-chlorobenzene
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
1-(2-bromoethyl)-4-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFMYKFAUNCQPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80215635 | |
| Record name | 1-Bromo-2-(4-chlorophenyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80215635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6529-53-9 | |
| Record name | 1-(2-Bromoethyl)-4-chlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6529-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-(4-chlorophenyl)ethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006529539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-2-(4-chlorophenyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80215635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 1-(2-Bromoethyl)-4-chlorobenzene: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
1-(2-Bromoethyl)-4-chlorobenzene is a halogenated aromatic compound of significant utility in synthetic organic chemistry. With a molecular weight of 219.50 g/mol , this bifunctional intermediate serves as a versatile building block in the development of novel pharmaceutical and agrochemical agents.[1] Its structure, featuring both an electrophilic bromoethyl chain susceptible to nucleophilic substitution and a 4-chlorophenyl ring amenable to metal-catalyzed cross-coupling, allows for sequential and controlled modifications.[1] This guide provides an in-depth analysis of its chemical and physical properties, detailed synthetic protocols, characteristic reactivity, and critical applications in structure-activity relationship (SAR) studies, alongside essential safety and handling procedures for laboratory use.
Chemical Identity and Physicochemical Properties
The foundational characteristics of this compound are summarized below. These properties are critical for its handling, reaction setup, and purification.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | 4-Chlorophenethyl bromide, 1-Bromo-2-(4-chlorophenyl)ethane, p-Chlorophenethyl bromide | [1][2][3] |
| CAS Number | 6529-53-9 | [1][2][3] |
| Molecular Formula | C₈H₈BrCl | [1][2] |
| Molecular Weight | 219.50 g/mol | [1][2] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 76-78 °C @ 0.3 mmHg | [1][4] |
| Density | approx. 1.48 - 1.508 g/cm³ | [1][4] |
| Flash Point | 118.0 ± 10.5 °C | [4] |
| InChIKey | YAFMYKFAUNCQPU-UHFFFAOYSA-N | [1][3] |
Synthesis and Manufacturing Strategies
The efficient synthesis of this compound is paramount to its application. The most prevalent and reliable method involves the bromination of a corresponding alcohol precursor.
The conversion of 4-chlorophenethyl alcohol to the target compound is a standard and effective transformation. The choice of this precursor is strategic; it is commercially available or readily prepared, and the hydroxyl group is an excellent leaving group upon protonation, facilitating substitution with a bromide ion.
Causality Behind Experimental Choices:
-
Reagent: Hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) are commonly used. HBr is often preferred for its cost-effectiveness and simpler workup. The reaction proceeds via an Sₙ2 mechanism, where the protonated hydroxyl group is displaced by the bromide nucleophile.
-
Solvent: The reaction can be run neat or in a non-polar, aprotic solvent to prevent competition from solvent nucleophiles.
-
Temperature Control: Gentle heating is typically required to drive the reaction to completion, but excessive temperatures can lead to side products, such as elimination to form 4-chlorostyrene.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorophenethyl alcohol (1 equivalent).
-
Reagent Addition: Slowly add concentrated hydrobromic acid (48%, ~2-3 equivalents) to the flask. The addition should be performed in a well-ventilated fume hood.
-
Reaction: Heat the mixture to a gentle reflux (approximately 100-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing ice water and diethyl ether. Shake vigorously and allow the layers to separate.
-
Extraction: Extract the aqueous layer twice more with diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with a saturated sodium bicarbonate solution (to neutralize excess acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a clear liquid.[1]
Caption: High-level workflow for the synthesis of this compound.
Reactivity Profile and Synthetic Utility
The synthetic power of this compound stems from its bifunctional nature, allowing for orthogonal chemical modifications.[1]
-
Bromoethyl Chain (Alkyl Halide): The primary bromide is highly susceptible to nucleophilic substitution (Sₙ2) reactions .[1] This allows for the facile introduction of a wide range of nucleophiles (e.g., amines, azides, cyanides, thiols, alkoxides), effectively coupling the 4-chlorophenethyl moiety to other molecular fragments. This reactivity is fundamental in building larger, more complex molecules for drug discovery campaigns.[1]
-
4-Chlorophenyl Ring (Aryl Halide): The chlorine atom on the aromatic ring is relatively unreactive towards classical nucleophilic aromatic substitution but is an excellent handle for palladium-catalyzed cross-coupling reactions .[1] Reactions like the Suzuki-Miyaura (with boronic acids), Heck (with alkenes), and Buchwald-Hartwig (with amines) enable the formation of C-C and C-N bonds at this position. This is particularly valuable for constructing biaryl structures, a privileged motif in many pharmaceuticals.[1]
This dual reactivity allows researchers to perform sequential reactions. For instance, an Sₙ2 reaction can be performed on the bromoethyl chain first, followed by a Suzuki coupling on the aryl chloride, or vice versa, providing significant strategic flexibility in a synthetic plan.
Caption: Bifunctional reactivity of this compound.
Applications in Drug Development and Medicinal Chemistry
Halogenated compounds are cornerstones of medicinal chemistry, as halogens can modulate critical drug properties like lipophilicity, metabolic stability, and binding affinity. This compound is a valuable precursor in this context.
-
Scaffold Elaboration: It serves as a key starting material for synthesizing more complex molecular architectures.[5] The 4-chlorophenethyl group is a common substructure in various biologically active agents.
-
Structure-Activity Relationship (SAR) Studies: The compound is an ideal tool for SAR exploration.[1] One functional handle can be kept constant while the other is varied, allowing researchers to systematically probe how different chemical modifications impact a compound's biological activity.
-
Fragment-Based Drug Discovery (FBDD): The 4-chlorophenethyl fragment can be "grown" by reacting either the bromoethyl or chloro-aromatic site, allowing for the development of small, fragment-like hits into more potent lead compounds.
Safety, Handling, and Storage
Due to its hazardous nature, strict safety protocols must be followed when working with this compound.
6.1 GHS Hazard Identification
-
Classification: Acute Toxicity, Oral (Category 4); Serious Eye Damage (Category 1).[2][6]
-
Hazard Statements: H302 - Harmful if swallowed. H318 - Causes serious eye damage.[2][6] It is also reported to cause skin irritation.[1][7]
6.2 Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this substance in a certified chemical fume hood to avoid inhalation of vapors.[7][8] Ensure an eyewash station and safety shower are readily accessible.[8][9]
-
Personal Protective Equipment:
6.3 Storage and Stability
-
Conditions: Store in a cool, dark, and dry place in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[1][9] The compound is reported to be light and moisture sensitive.[1]
-
Incompatibilities: Keep away from strong oxidizing agents.[9]
6.4 First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8][9]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]
Caption: A decision workflow for the safe handling of this compound.
Analytical Characterization
Structural confirmation and purity assessment are typically performed using standard spectroscopic methods.
-
¹H NMR Spectroscopy: The proton NMR spectrum is highly characteristic. It will show signals for the aromatic protons, typically as a complex multiplet or two distinct doublets in the 7.1-7.3 ppm region.[1] Two triplets will be observed in the aliphatic region (approx. 3.0-3.8 ppm), corresponding to the two non-equivalent methylene (-CH₂-) groups of the bromoethyl chain.
-
Mass Spectrometry: The mass spectrum will show a characteristic molecular ion (M+) cluster due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. The most prominent fragment is often the loss of the bromine radical, giving rise to the C₈H₈Cl⁺ ion.[10]
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorptions for aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), and aromatic C=C bending (around 1600 cm⁻¹). Absorptions for the C-Br and C-Cl bonds will be visible in the fingerprint region (typically below 800 cm⁻¹).
Conclusion
This compound is a strategically important intermediate in modern organic synthesis. Its defined molecular weight and well-understood physicochemical properties, combined with a versatile, bifunctional reactivity profile, make it an invaluable tool for researchers, particularly in the fields of drug discovery and medicinal chemistry. Proper understanding of its synthesis, reactivity, and stringent safety requirements is essential for its effective and safe utilization in the laboratory.
References
- 1. This compound|CAS 6529-53-9|Aromatic Building Block [benchchem.com]
- 2. This compound | C8H8BrCl | CID 23029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzene, 1-(2-bromoethyl)-4-chloro- [webbook.nist.gov]
- 4. This compound | CAS#:6529-53-9 | Chemsrc [chemsrc.com]
- 5. benchchem.com [benchchem.com]
- 6. 1-(2-Bromoethyl)-3-chlorobenzene | C8H8BrCl | CID 140140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. Benzene, 1-(2-bromoethyl)-4-chloro- [webbook.nist.gov]
An In-depth Technical Guide to 1-(2-Bromoethyl)-4-chlorobenzene: Properties, Synthesis, and Applications in Drug Discovery
Core Chemical Identity and Physicochemical Properties
1-(2-Bromoethyl)-4-chlorobenzene, also widely known as 4-Chlorophenethyl bromide, is a halogenated aromatic compound that serves as a pivotal building block in organic synthesis.[1] Its structure features a 4-chlorophenyl ring and a bromoethyl side chain, a combination that imparts a dual reactivity profile, making it a valuable intermediate for constructing more complex molecular architectures.[1]
The fundamental identifiers and physicochemical properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | 4-Chlorophenethyl bromide, p-Chlorophenethyl bromide | [3][4][5] |
| CAS Number | 6529-53-9 | [1][2][6] |
| Molecular Formula | C₈H₈BrCl | [1][2][3] |
| Molecular Weight | 219.50 g/mol | [1][2] |
| Appearance | Colorless to light yellow clear liquid | [1][3][6] |
| Boiling Point | 76-78 °C at 0.3 mmHg | [1][3][6] |
| Density | ~1.508 g/mL at 25 °C | [3][6][7] |
| Refractive Index (n20/D) | ~1.5715 | [3][6][7] |
| Flash Point | >110 °C (>230 °F) | [3][7] |
| InChI Key | YAFMYKFAUNCQPU-UHFFFAOYSA-N | [1][8] |
Synthesis Strategies: From Precursor to Product
The efficient synthesis of this compound is critical for its application. The choice of synthetic route often depends on the availability of starting materials, desired scale, and safety considerations.
Bromination of 4-Chlorophenethyl Alcohol
The most prevalent laboratory-scale synthesis involves the bromination of 4-chlorophenethyl alcohol. This method is favored due to the commercial availability of the precursor and the straightforward nature of the reaction, which typically proceeds via a nucleophilic substitution mechanism.
Expert Insight: The choice of brominating agent is key. While phosphorus tribromide (PBr₃) is effective, using hydrobromic acid (HBr) can be a more atom-economical and less hazardous alternative, especially when driven by a strong acid catalyst or under conditions that facilitate the removal of water. Recently, the use of microreactors for the reaction between 2-(4-chlorophenyl)ethanol and HBr has demonstrated significant process intensification, offering superior control over reaction conditions due to a high surface-area-to-volume ratio.[1]
Workflow for Synthesis via Alcohol Bromination
Caption: A typical laboratory workflow for the synthesis of this compound.
Friedel-Crafts Alkylation
An alternative route involves the Friedel-Crafts alkylation of chlorobenzene with 1,2-dibromoethane. This reaction requires a Lewis acid catalyst, such as AlCl₃.
Expert Insight: The chlorine atom on the benzene ring is an ortho-, para-directing deactivator. Due to steric hindrance from the chloro group, the incoming 2-bromoethyl group will predominantly add to the para position, making this a regioselective synthesis for the desired product.[1] However, the deactivating nature of chlorine can slow the reaction, potentially requiring more forcing conditions compared to the alkylation of unsubstituted benzene.[1]
The Bifunctional Reactivity Profile
The synthetic utility of this compound stems from its two distinct reactive sites, which can often be addressed selectively.
Caption: Dual reactivity of this compound.
Reactions at the Bromoethyl Chain
The primary alkyl bromide is highly susceptible to nucleophilic substitution (Sₙ2) reactions .[1] This makes it an excellent electrophile for introducing the 4-chlorophenethyl moiety into a target molecule. This reactivity is fundamental to its use in building scaffolds for structure-activity relationship (SAR) studies in drug discovery.[1] Common nucleophiles include amines, thiols, cyanides, and alkoxides.
Reactions at the Chlorophenyl Ring
The chlorine atom attached to the aromatic ring is significantly less reactive towards classical nucleophilic substitution. However, it is an ideal handle for palladium-catalyzed cross-coupling reactions .[1] Reactions like the Suzuki-Miyaura (with boronic acids), Buchwald-Hartwig (with amines), and Sonogashira (with terminal alkynes) allow for the formation of C-C, C-N, and C-C (alkyne) bonds, respectively. This functionality is invaluable for constructing biaryl structures and other complex frameworks found in many pharmaceutical and agrochemical agents.[1]
Spectroscopic Characterization
Unambiguous structural confirmation is paramount. The following spectroscopic data are characteristic of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides clear structural information. The aromatic protons on the 4-chlorophenyl ring typically appear as a pair of doublets (an AA'BB' system) in the downfield region around 7.1-7.3 ppm.[1] The aliphatic protons of the ethyl chain appear as two triplets, with the methylene group adjacent to the bromine (-CH₂-Br) being further downfield than the benzylic methylene group (Ar-CH₂-).
-
Mass Spectrometry: The mass spectrum exhibits a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). The molecular ion peak (M⁺) will appear as a cluster of peaks, with the most abundant being at m/z 218 (for C₈H₈⁷⁹Br³⁵Cl). The M+2 peak will be significant due to both ⁸¹Br and ³⁷Cl, and a smaller M+4 peak will also be present. A prominent fragment is often observed at m/z 125, corresponding to the loss of the CH₂Br radical to form the chlorotropylium ion.[2][5]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic chain (below 3000 cm⁻¹). Strong absorptions corresponding to C-C stretching in the aromatic ring will be visible in the 1600-1450 cm⁻¹ region. The C-Cl and C-Br stretching frequencies will appear in the fingerprint region at lower wavenumbers.[2]
Applications in Drug Development & A Key Protocol
This intermediate is a precursor in the synthesis of numerous biologically active compounds. Its role in the preparation of the serotonin 2C receptor agonist Lorcaserin , a medication for weight management, highlights its pharmaceutical relevance.[3]
Protocol: Alkylation of a Primary Amine
This protocol details a representative Sₙ2 reaction, a common step in pharmacophore elaboration using this compound.
Objective: To synthesize N-benzyl-2-(4-chlorophenyl)ethan-1-amine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN) as solvent
-
Ethyl acetate and water for workup
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask charged with acetonitrile, add this compound, benzylamine, and potassium carbonate.
-
Reaction Conditions: Stir the mixture at 60 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel to obtain the pure N-benzyl-2-(4-chlorophenyl)ethan-1-amine.
-
Validation: Confirm the structure and purity of the final product using NMR and Mass Spectrometry.
Expert Insight: The use of a slight excess of the amine nucleophile helps to drive the reaction to completion. K₂CO₃ acts as a base to neutralize the HBr formed during the reaction, preventing the protonation and deactivation of the amine nucleophile. Acetonitrile is a suitable polar aprotic solvent that effectively solvates the reactants without interfering with the Sₙ2 mechanism.
Safety, Handling, and Storage
As a reactive alkylating agent, this compound must be handled with appropriate precautions.
-
Hazard Classification: It is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes serious eye damage (Eye Damage, Category 1).[2][7]
-
Personal Protective Equipment (PPE): Handle only in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.[9]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.[9] In case of contact, rinse the affected area immediately and thoroughly with water.[9]
-
Storage: The compound is sensitive to light and moisture.[1] It should be stored in a tightly sealed container in a cool, dry, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).[1]
References
- 1. This compound|CAS 6529-53-9|Aromatic Building Block [benchchem.com]
- 2. This compound | C8H8BrCl | CID 23029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Benzene, 1-(2-bromoethyl)-4-chloro- (CAS 6529-53-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Benzene, 1-(2-bromoethyl)-4-chloro- [webbook.nist.gov]
- 6. This compound | CAS#:6529-53-9 | Chemsrc [chemsrc.com]
- 7. 4-氯苯乙基溴化物 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 6529-53-9 | this compound | Aryls | Ambeed.com [ambeed.com]
- 9. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Spectroscopic Analysis of 1-(2-Bromoethyl)-4-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive, in-depth exploration of the spectroscopic data for 1-(2-Bromoethyl)-4-chlorobenzene, a key intermediate in various synthetic applications, including pharmaceutical development. As a Senior Application Scientist, the following content is structured to not only present the core data but also to offer expert insights into the rationale behind the analytical techniques and the interpretation of the resulting spectra. This document is designed to be a self-validating resource, grounded in established scientific principles and supported by authoritative references.
Introduction
This compound (CAS No: 6529-53-9) is a disubstituted aromatic compound with the molecular formula C₈H₈BrCl.[1] Its utility as a building block in organic synthesis necessitates a thorough understanding of its structural and electronic properties. Spectroscopic analysis is the cornerstone of this characterization, providing unambiguous confirmation of its identity and purity. This guide will delve into the four primary spectroscopic techniques used to characterize this molecule: Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom.
A. ¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule.
A robust and reproducible protocol is essential for acquiring high-quality NMR data.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial. The deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum and its deuterium signal is used for field-frequency locking by the spectrometer.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter, which can degrade the spectral resolution.
-
Cap the NMR tube to prevent solvent evaporation.
-
-
Instrumental Parameters (Example for a 400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Number of Scans (NS): 16 to 64 scans are generally adequate for a sample of this concentration to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): A delay of 1-2 seconds between scans allows for adequate relaxation of the protons.
-
Spectral Width (SW): A spectral width of approximately 12-16 ppm is appropriate for most organic molecules.
-
Temperature: Standard ambient probe temperature (e.g., 298 K).
-
The following table summarizes the expected ¹H NMR spectral data for this compound.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.28 | d | 2H | Ar-H (ortho to Cl) |
| ~7.15 | d | 2H | Ar-H (ortho to CH₂CH₂Br) |
| ~3.55 | t | 2H | -CH₂Br |
| ~3.15 | t | 2H | Ar-CH₂ - |
d = doublet, t = triplet
The ¹H NMR spectrum of this compound is characteristic of a para-disubstituted benzene ring with an ethyl halide substituent.
-
Aromatic Region (7.0-7.5 ppm): The two doublets in the aromatic region are indicative of a 1,4-disubstitution pattern on the benzene ring. The protons on the ring are split into two distinct sets due to the different electronic effects of the chloro and bromoethyl groups. The protons ortho to the more electronegative chlorine atom are expected to be slightly downfield compared to the protons ortho to the alkyl group.
-
Aliphatic Region (3.0-4.0 ppm): The two triplets in the aliphatic region correspond to the two methylene (-CH₂-) groups of the bromoethyl chain. The triplet at approximately 3.55 ppm is assigned to the methylene group attached to the bromine atom, as the electronegative bromine atom deshields these protons, causing them to resonate at a lower field. The triplet at around 3.15 ppm is assigned to the benzylic methylene group. The triplet multiplicity arises from the coupling of each methylene group with the adjacent methylene group (n+1 rule, where n=2 protons).
B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environments.
-
Sample Preparation:
-
A more concentrated sample is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope (1.1%). Typically, 20-50 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent.
-
The same filtration procedure as for ¹H NMR should be followed.
-
-
Instrumental Parameters (Example for a 100 MHz Spectrometer):
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon.
-
Number of Scans (NS): A significantly larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.
-
Relaxation Delay (D1): A longer relaxation delay (e.g., 2-5 seconds) is often used to ensure quantitative accuracy, especially for quaternary carbons.
-
Spectral Width (SW): A spectral width of approximately 200-240 ppm is standard for ¹³C NMR.
-
The following table summarizes the expected ¹³C NMR spectral data for this compound.
| Chemical Shift (δ, ppm) | Assignment |
| ~138 | Ar-C -CH₂CH₂Br (quaternary) |
| ~132 | Ar-C -Cl (quaternary) |
| ~131 | Ar-C H (ortho to CH₂CH₂Br) |
| ~129 | Ar-C H (ortho to Cl) |
| ~38 | Ar-C H₂- |
| ~33 | -C H₂Br |
The ¹³C NMR spectrum provides complementary information to the ¹H NMR, confirming the carbon framework of the molecule.
-
Aromatic Region (120-140 ppm): Four signals are expected in the aromatic region, corresponding to the four different types of carbon atoms in the para-disubstituted benzene ring. Two of these are for the protonated carbons and two are for the quaternary carbons (those attached to the substituents). The chemical shifts are influenced by the electronic effects of the chloro and bromoethyl groups. The carbon attached to the chlorine atom (ipso-carbon) and the carbon attached to the bromoethyl group will have distinct chemical shifts from the protonated aromatic carbons.
-
Aliphatic Region (30-40 ppm): Two signals are observed in the aliphatic region, corresponding to the two methylene carbons of the bromoethyl chain. The carbon atom directly bonded to the electronegative bromine atom will be deshielded and appear at a lower field (higher ppm value) compared to the benzylic carbon.
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Spectroscopy (Liquid Film)
For a liquid sample like this compound, the neat (undiluted) liquid film method is straightforward.
-
Sample Preparation:
-
Place a single drop of the neat liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty IR spectrometer to account for atmospheric CO₂ and water vapor.
-
Place the salt plate assembly in the sample holder of the IR spectrometer.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
The following table summarizes the characteristic IR absorption bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080-3030 | Medium-Weak | Aromatic C-H Stretch |
| ~2960-2850 | Medium | Aliphatic C-H Stretch |
| ~1600, ~1490 | Medium-Strong | Aromatic C=C Bending |
| ~1090 | Strong | C-Cl Stretch |
| ~820 | Strong | p-Disubstituted Benzene C-H Out-of-Plane Bending |
| ~650 | Medium-Strong | C-Br Stretch |
The IR spectrum provides a fingerprint of the functional groups present in this compound.
-
Aromatic C-H and C=C Vibrations: The absorptions above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic ring. The strong absorptions around 1600 cm⁻¹ and 1490 cm⁻¹ are due to the carbon-carbon double bond stretching vibrations within the benzene ring. The strong band around 820 cm⁻¹ is highly diagnostic of a para-disubstituted benzene ring.
-
Aliphatic C-H Vibrations: The bands in the 2960-2850 cm⁻¹ region are due to the C-H stretching vibrations of the methylene groups in the bromoethyl chain.
-
Carbon-Halogen Vibrations: The strong absorption around 1090 cm⁻¹ can be attributed to the C-Cl stretching vibration. The band in the region of 650 cm⁻¹ is characteristic of the C-Br stretching vibration.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structure elucidation.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for the analysis of volatile and thermally stable compounds like this compound.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10-100 ppm) in a volatile organic solvent such as dichloromethane or hexane.
-
-
GC Parameters (Illustrative):
-
Column: A nonpolar capillary column (e.g., DB-5ms) is suitable.
-
Injector Temperature: Typically set to 250 °C.
-
Oven Program: A temperature ramp, for example, starting at 50 °C and increasing to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: A mass range of m/z 40-300 is appropriate.
-
| m/z | Relative Intensity | Assignment |
| 218/220/222 | Moderate | [M]⁺ (Molecular Ion) |
| 139/141 | High | [M - CH₂Br]⁺ |
| 103 | High | [C₈H₇]⁺ (Chlorotropylium ion) |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |
The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
Molecular Ion (M⁺): The molecular ion peak will appear as a cluster of peaks at m/z 218, 220, and 222, reflecting the different combinations of the isotopes of chlorine and bromine. The relative intensities of these peaks can be predicted based on the natural abundances of the isotopes.
-
Fragmentation Pattern: The most prominent fragmentation pathway is the loss of the bromoethyl radical (•CH₂Br) to form the stable benzylic cation at m/z 139 and 141 (due to the chlorine isotopes). Further fragmentation can lead to the formation of the chlorotropylium ion at m/z 103 and the phenyl cation at m/z 77 after the loss of chlorine.
IV. Integrated Spectroscopic Analysis Workflow
The power of spectroscopic characterization lies in the integration of data from multiple techniques. The following workflow illustrates the logical progression of analysis.
Figure 1. An integrated workflow for the spectroscopic characterization of this compound.
V. Conclusion
The comprehensive spectroscopic analysis of this compound, utilizing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a detailed and unambiguous structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. For researchers, scientists, and drug development professionals, a thorough understanding of these spectroscopic signatures is paramount for ensuring the identity, purity, and quality of this important chemical intermediate. The protocols and interpretive guidance provided herein serve as a robust framework for the confident characterization of this and related molecules.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 1-(2-Bromoethyl)-4-chlorobenzene
Introduction: The Imperative of Structural Verification
In the realm of drug development and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For a molecule such as 1-(2-bromoethyl)-4-chlorobenzene, a key intermediate in various synthetic pathways, its precise atomic connectivity dictates its reactivity and potential applications. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically proton (¹H) NMR, stands as a primary and powerful tool for this purpose. It provides a detailed fingerprint of the molecule by probing the chemical environment of every hydrogen atom.
This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. We will deconstruct the expected spectrum based on fundamental principles of chemical shifts and spin-spin coupling, outline a robust experimental protocol for data acquisition, and synthesize this information to demonstrate how the resulting spectrum serves as definitive proof of the molecular structure.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, we must first dissect the molecule into its unique proton environments. The structure of this compound contains two distinct regions: a para-substituted aromatic ring and an ethyl side chain. This gives rise to four sets of chemically non-equivalent protons, which have been labeled Hᵃ, Hᵇ, Hᶜ, and Hᵈ for clarity.
Caption: Molecular structure with unique proton environments labeled.
-
Aromatic Protons (Hᶜ and Hᵈ): The benzene ring is para-substituted, meaning the two protons ortho to the chloro group (Hᶜ) are chemically equivalent to each other, and the two protons ortho to the bromoethyl group (Hᵈ) are also equivalent to each other. However, the Hᶜ and Hᵈ protons are not equivalent to each other.
-
Aliphatic Protons (Hᵃ and Hᵇ): The ethyl chain contains two methylene (CH₂) groups. The protons on the carbon adjacent to the benzene ring (benzylic protons) are labeled Hᵃ. The protons on the carbon adjacent to the bromine atom are labeled Hᵇ.
Theoretical ¹H NMR Spectrum Prediction
The spectrum can be predicted by analyzing the two distinct regions where signals are expected to appear.
The Aromatic Region (δ 7.0-7.5 ppm)
The four protons on the para-substituted benzene ring form a classic AA'BB' spin system .[1][2] In such a system, the Hᶜ protons (let's call them A/A') are chemically equivalent, as are the Hᵈ protons (B/B'). However, the coupling constant between Hᶜ and its adjacent Hᵈ (J_ortho) is different from the coupling constant between Hᶜ and its non-adjacent Hᵈ (J_para). This magnetic non-equivalence results in a complex splitting pattern that often appears as two distinct, pseudo-doublets rather than simple singlets.[2]
-
Chemical Shifts (δ):
-
The baseline chemical shift for benzene protons is approximately 7.3 ppm.[3]
-
The chloro group is an electron-withdrawing group inductively, which deshields nearby protons (moves them downfield). However, it is also an electron-donating group via resonance, which shields ortho and para positions. The net effect is a slight deshielding.
-
The bromoethyl group is weakly electron-donating, which would slightly shield the ortho protons (Hᵈ).
-
Therefore, the Hᶜ protons, being ortho to the more electronegative chlorine atom, are expected to be further downfield (deshielded) compared to the Hᵈ protons. We predict Hᶜ to appear around δ 7.30 ppm and Hᵈ around δ 7.15 ppm .
-
-
Splitting Pattern (Multiplicity):
-
Each Hᶜ proton is coupled to the adjacent Hᵈ proton. This ortho-coupling (³J) typically has a coupling constant of J ≈ 7-10 Hz .[4]
-
The result is that the signal for Hᶜ will appear as a doublet, and the signal for Hᵈ will also appear as a doublet, creating a characteristic pattern for a 1,4-disubstituted benzene ring.[3]
-
The Aliphatic Region (δ 3.0-4.0 ppm)
The two methylene groups of the ethyl chain form an A₂B₂ spin system , which often simplifies to a first-order A₂X₂ pattern if the chemical shift difference between the two groups is large enough.[2] This results in two triplets.
-
Chemical Shifts (δ):
-
Hᵇ Protons (-CH₂Br): These protons are directly attached to a carbon bearing a highly electronegative bromine atom. This causes significant deshielding, pulling the signal far downfield. The expected chemical shift is in the range of δ 3.5-3.7 ppm .[5]
-
Hᵃ Protons (-Ar-CH₂-): These are benzylic protons, which are deshielded by the magnetic anisotropy of the aromatic ring current.[6] Their signal is expected around δ 3.1-3.3 ppm .
-
-
Splitting Pattern (Multiplicity):
-
The Hᵃ protons are adjacent to the two Hᵇ protons. According to the n+1 rule, their signal will be split into a triplet (n=2, 2+1=3).[7]
-
Similarly, the Hᵇ protons are adjacent to the two Hᵃ protons and will also appear as a triplet.
-
The vicinal coupling constant (³J) between protons on adjacent sp³-hybridized carbons is typically J ≈ 6-8 Hz .[4] Both triplets will exhibit the same coupling constant.
-
The spin-spin coupling relationships are visualized below.
Caption: Spin-spin coupling network in this compound.
Summary of Predictions
The predicted ¹H NMR data is summarized in the table below.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |
| Hᶜ | ~ 7.30 | 2H | Doublet (d) | ~ 8.0 |
| Hᵈ | ~ 7.15 | 2H | Doublet (d) | ~ 8.0 |
| Hᵇ | ~ 3.60 | 2H | Triplet (t) | ~ 7.0 |
| Hᵃ | ~ 3.20 | 2H | Triplet (t) | ~ 7.0 |
Experimental Protocol: A Self-Validating System
To obtain a high-quality, interpretable spectrum, a rigorous and standardized experimental protocol is essential. The causality behind each step ensures the trustworthiness of the final data.
Sample Preparation
-
Analyte Weighing: Accurately weigh approximately 5-10 mg of this compound. Rationale: This mass provides sufficient concentration for a strong signal-to-noise ratio in a modern NMR spectrometer without causing line broadening due to saturation.
-
Solvent Selection: Add ~0.6-0.7 mL of deuterated chloroform (CDCl₃) to the analyte in a clean vial. Rationale: CDCl₃ is a standard choice as it dissolves a wide range of organic compounds, is relatively inexpensive, and has a single residual solvent peak (δ 7.26 ppm) that typically does not interfere with the aromatic region of the analyte.[8] The use of a deuterated solvent is mandatory to avoid a massive interfering signal from the solvent's own protons.
-
Internal Standard: Add one drop of a dilute solution of tetramethylsilane (TMS) in CDCl₃, or use a solvent that already contains TMS. Rationale: TMS is the universally accepted internal standard for ¹H NMR. Its 12 equivalent protons give a sharp singlet at exactly δ 0.00 ppm, providing a reliable reference point for all other chemical shifts.
-
Transfer and Filtration: Vortex the vial until the sample is fully dissolved. Transfer the solution into a 5 mm NMR tube, filtering through a small plug of glass wool in a Pasteur pipette if any particulate matter is visible. Rationale: A homogenous solution is critical for sharp, well-resolved peaks. Particulates can degrade the magnetic field homogeneity, leading to poor spectral quality.
Data Acquisition and Processing
The following workflow outlines the process from sample insertion to final spectrum generation.
Caption: Standard workflow for NMR data acquisition and processing.
-
Key Acquisition Parameters:
-
Spectrometer Frequency: 300 MHz or higher. Higher fields provide better signal dispersion.
-
Number of Scans: 8 to 16 scans. Rationale: Signal averaging increases the signal-to-noise ratio.
-
Pulse Angle: 30-45 degrees. Rationale: A non-90-degree pulse allows for a shorter relaxation delay, speeding up the experiment without significant signal loss.
-
Relaxation Delay: 1-2 seconds.
-
Integrated Spectrum Analysis
An ideal ¹H NMR spectrum of this compound, recorded in CDCl₃, would exhibit the following features, confirming its structure:
-
Signal 1 (Aromatic, Hᶜ): A doublet observed at approximately δ 7.30 ppm . The integration value would correspond to 2H . The splitting into a doublet with J ≈ 8.0 Hz confirms the presence of a single proton on the adjacent carbon (Hᵈ).
-
Signal 2 (Aromatic, Hᵈ): A doublet observed at approximately δ 7.15 ppm , integrating to 2H . Its coupling constant would be identical to that of the Hᶜ signal, confirming their mutual coupling relationship.
-
Signal 3 (Aliphatic, Hᵇ): A triplet observed at approximately δ 3.60 ppm , integrating to 2H . The triplet pattern confirms the presence of two adjacent protons (Hᵃ). Its downfield position is characteristic of a methylene group attached to a bromine.
-
Signal 4 (Aliphatic, Hᵃ): A triplet observed at approximately δ 3.20 ppm , integrating to 2H . Its coupling constant would be identical to that of the Hᵇ signal. The triplet multiplicity confirms its adjacency to the Hᵇ methylene group, and its chemical shift is consistent with a benzylic position.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information in a single experiment. The presence of two distinct doublets in the aromatic region is a clear indicator of a 1,4-disubstitution pattern on the benzene ring. Concurrently, the two triplets in the aliphatic region, with their characteristic chemical shifts and identical coupling constants, unequivocally confirm the presence and connectivity of the -CH₂-CH₂Br fragment. By integrating fundamental NMR principles with a robust experimental methodology, ¹H NMR spectroscopy serves as a definitive and trustworthy technique for the structural verification of this important chemical intermediate.
References
- 1. scribd.com [scribd.com]
- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 3. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. readchemistry.com [readchemistry.com]
- 8. research.cbc.osu.edu [research.cbc.osu.edu]
Synthesis of 1-(2-Bromoethyl)-4-chlorobenzene
An In-depth Technical Guide to the for Pharmaceutical Research and Development
Abstract
1-(2-Bromoethyl)-4-chlorobenzene is a pivotal bifunctional intermediate in modern synthetic organic chemistry, particularly within pharmaceutical and agrochemical research.[1] Its structure, featuring an electrophilic bromoethyl chain and a 4-chlorophenyl ring, offers dual reactivity for nucleophilic substitution (S_N2) and palladium-catalyzed cross-coupling reactions, respectively.[1] This guide provides a comprehensive overview of the most efficient synthetic pathways, detailed experimental protocols, purification techniques, and critical safety considerations for this compound. By elucidating the chemical principles behind the synthesis, this document serves as a technical resource for researchers and drug development professionals aiming to leverage this versatile building block in the creation of novel molecular architectures.
Introduction: A Versatile Scaffold in Drug Discovery
The strategic incorporation of halogen atoms can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.[2] this compound (also known as 4-Chlorophenethyl bromide) serves as a key building block that allows for the precise introduction of a 4-chlorophenethyl moiety into larger molecules.[1] The bromoethyl group provides a reactive handle for alkylation of amines, thiols, and other nucleophiles, while the chlorinated aromatic ring is amenable to advanced transformations like Suzuki-Miyaura coupling.[1][3] This dual functionality makes it an indispensable tool for constructing compound libraries for structure-activity relationship (SAR) studies, ultimately accelerating the discovery of new therapeutics.[1]
Physicochemical and Spectroscopic Profile
A thorough understanding of the compound's properties is essential for its handling, reaction monitoring, and characterization.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| Synonyms | 4-Chlorophenethyl bromide, p-Chlorophenethyl bromide | [1][5] |
| CAS Number | 6529-53-9 | [4][5] |
| Molecular Formula | C₈H₈BrCl | [1][4] |
| Molecular Weight | 219.50 g/mol | [1][4] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 78 °C at 0.3 mmHg | [1] |
| Specific Gravity | ~1.48 | [1] |
Spectroscopic Data:
-
¹H NMR Spectroscopy: Proton NMR is crucial for confirming the structure. The spectrum typically shows signals for the aromatic protons as a multiplet around 7.1-7.3 ppm and two triplets in the aliphatic region corresponding to the two CH₂ groups of the bromoethyl chain.[1]
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern due to the presence of both bromine and chlorine atoms.[6]
-
Infrared (IR) Spectroscopy: IR data can confirm the presence of the aromatic C-H and C=C bonds, as well as the C-Br and C-Cl bonds.[5]
Strategic Synthesis Pathways
The most common and efficient synthesis of this compound originates from 4-chloroacetophenone, proceeding through the key intermediate 2-(4-chlorophenyl)ethanol. An alternative, though potentially more complex, route involves a Friedel-Crafts acylation approach.
Pathway 1: Reduction and Bromination from 4-Chloroacetophenone (Preferred Route)
This two-step pathway is generally preferred due to its high yields and straightforward execution. It begins with the reduction of a commercially available ketone, followed by the bromination of the resulting alcohol.
Step 1: Synthesis of 2-(4-chlorophenyl)ethanol
The initial step involves the synthesis of 2-(4-chlorophenyl)ethanol. While direct reduction of 4-chloroacetophenone using reagents like sodium borohydride (NaBH₄) yields 1-(4-chlorophenyl)ethanol, the desired precursor is the 2-phenylethanol isomer.[7] A robust method to achieve this is via the Willgerodt-Kindler reaction of 4-chloroacetophenone to produce 4-chlorophenylacetic acid, which is subsequently reduced.[8]
-
Causality: The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding terminal carboxylic acids with the same number of carbon atoms, effectively moving the functional group. The subsequent reduction of the carboxylic acid to the primary alcohol is a standard and high-yielding transformation. A common method for this reduction uses sodium borohydride in the presence of iodine.[8]
Step 2: Bromination of 2-(4-chlorophenyl)ethanol
This is the final and critical step. The hydroxyl group of 2-(4-chlorophenyl)ethanol is converted into a bromide, an excellent leaving group for subsequent nucleophilic substitution reactions.
-
Reagent Choice & Mechanism: Several reagents can accomplish this transformation, including phosphorus tribromide (PBr₃), hydrobromic acid (HBr), and N-bromosuccinimide (NBS) with a phosphine like triphenylphosphine (PPh₃).[1][9] The reaction with HBr proceeds via protonation of the alcohol to form a good leaving group (water), followed by an S_N2 attack by the bromide ion. The PBr₃ and NBS/PPh₃ methods also proceed through intermediates that facilitate the displacement of the hydroxyl group. The use of HBr in a microreactor has been noted for its efficiency and control over reaction conditions.[1]
Pathway 2: Friedel-Crafts Acylation Approach
An alternative strategy involves building the carbon skeleton directly on the chlorobenzene ring.
-
Friedel-Crafts Acylation: Chlorobenzene can be acylated with bromoacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[10] This electrophilic aromatic substitution reaction primarily yields 2-bromo-1-(4-chlorophenyl)ethanone, as the chloro group is an ortho, para-director and the para position is sterically favored.[11][12][13]
-
Ketone Reduction: The resulting α-bromoketone must then be fully reduced to the target alkyl bromide. This is a significant challenge. Standard hydride reagents (e.g., NaBH₄) would reduce the ketone to a secondary alcohol, which is not the desired product. A Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine and a strong base) reduction is required to convert the carbonyl group to a methylene (CH₂) group. These harsh conditions may lead to side reactions involving the bromo- and chloro-substituents.
-
Trustworthiness: While theoretically possible, this pathway is less common due to the harsh conditions required for the ketone reduction and the potential for side reactions. The first pathway offers a more controlled and reliable synthesis.
Detailed Experimental Protocols
The following protocols are presented as a self-validating system, providing clear steps from starting material to final product.
Protocol 1: Synthesis of 2-(4-chlorophenyl)ethanol from 4-chlorophenylacetic acid
This protocol is adapted from a general procedure for the reduction of carboxylic acids.[8]
-
Setup: Under an inert atmosphere (e.g., nitrogen), add anhydrous tetrahydrofuran (THF, 50 mL) to a three-necked flask equipped with a magnetic stirrer and cooled to 0°C in an ice-salt bath.
-
Reagent Addition: Carefully add sodium borohydride (57.8 mmol). To this suspension, add 4-chlorophenylacetic acid (27 mmol).
-
Iodine Addition: Prepare a solution of iodine (27 mmol) in anhydrous THF (40 mL). Add this solution dropwise to the reaction flask, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction to stir for 1 hour at 0-10°C, then warm to room temperature and continue stirring for an additional hour.
-
Quenching: Slowly and carefully add methanol (30 mL) dropwise to quench the excess reducing agent.
-
Workup: Remove the solvent under reduced pressure. To the residue, add a 20% potassium hydroxide solution (80 mL) and stir for 30 minutes.
-
Extraction: Extract the aqueous solution with dichloromethane (3 x 40 mL). Combine the organic layers, wash with saturated brine (50 mL), and dry over anhydrous sodium sulfate.
-
Isolation: Evaporate the solvent under reduced pressure to yield 2-(4-chlorophenyl)ethanol as a colorless liquid.
Protocol 2:
This protocol describes a general bromination procedure using phosphorus tribromide.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(4-chlorophenyl)ethanol (10 mmol) in a dry, inert solvent such as diethyl ether or dichloromethane (50 mL).
-
Reagent Addition: Cool the solution in an ice bath to 0°C. Slowly add phosphorus tribromide (PBr₃, 4 mmol) dropwise with vigorous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Carefully pour the reaction mixture over crushed ice to quench the excess PBr₃.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, a saturated sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification and Characterization
The crude this compound obtained from the synthesis is typically purified by vacuum distillation to remove any unreacted starting material and non-volatile impurities.[1] For higher purity, column chromatography on silica gel may be employed.
Final product identity and purity should be rigorously confirmed using a suite of analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
-
GC-MS: To determine purity and confirm the molecular weight and fragmentation pattern.[4]
-
FTIR: To verify the presence of key functional groups.
Safety and Handling
All chemicals used in this synthesis are hazardous and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
This compound: Harmful if swallowed and causes serious eye damage.[4] It is also a skin irritant.[14]
-
Phosphorus Tribromide (PBr₃): Highly corrosive and reacts violently with water. Causes severe skin burns and eye damage.
-
Sodium Borohydride (NaBH₄): Flammable solid and toxic if ingested. Reacts with water to produce flammable hydrogen gas.
-
Iodine: Harmful if swallowed or inhaled and causes skin and eye irritation.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[14][15] Store the final product in a cool, dark place under an inert atmosphere, as it can be sensitive to light and moisture.[1]
Conclusion
The synthesis of this compound is most reliably achieved through a two-step process involving the reduction of 4-chlorophenylacetic acid to 2-(4-chlorophenyl)ethanol, followed by its bromination. This pathway offers high yields and avoids the harsh conditions associated with alternative Friedel-Crafts routes. By following the detailed protocols and safety guidelines outlined in this guide, researchers can confidently produce high-purity material, enabling its effective use as a versatile building block in the synthesis of novel compounds for pharmaceutical and agrochemical discovery.
References
- 1. This compound|CAS 6529-53-9|Aromatic Building Block [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C8H8BrCl | CID 23029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzene, 1-(2-bromoethyl)-4-chloro- [webbook.nist.gov]
- 6. Benzene, 1-(2-bromoethyl)-4-chloro- [webbook.nist.gov]
- 7. benchchem.com [benchchem.com]
- 8. CN102816051A - Process for synthesizing 4-chlorophenyl ethanol - Google Patents [patents.google.com]
- 9. Bromoallene synthesis from propargv alcohol, ortho-selective bromination of aromatic rings:NBS bromination reactions(5):N-bromo compounds(7): Discussion series on bromination/iodination reactions 7 – Chemia [chemia.manac-inc.co.jp]
- 10. chembk.com [chembk.com]
- 11. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. fishersci.es [fishersci.es]
An In-depth Technical Guide on the Safety and Handling of 1-(2-Bromoethyl)-4-chlorobenzene
Abstract: This document provides a comprehensive technical guide on the safe handling, storage, and disposal of 1-(2-Bromoethyl)-4-chlorobenzene (CAS RN: 6529-53-9), a critical bifunctional intermediate in synthetic organic chemistry.[1] Intended for researchers, scientists, and drug development professionals, this guide synthesizes key safety information, outlines detailed operational protocols, and explains the rationale behind these procedures to ensure a safe laboratory environment. By integrating data from authoritative sources, this whitepaper serves as an essential resource for mitigating the risks associated with the use of this hazardous chemical.
Introduction: Understanding the Compound's Profile
This compound, also known as 4-Chlorophenethyl bromide, is a halogenated aromatic compound with significant utility in pharmaceutical and agrochemical development.[1] Its structure, featuring both an electrophilic bromoethyl chain and a 4-chlorophenyl ring, allows for versatile applications in constructing complex molecular architectures through reactions like palladium-catalyzed cross-coupling and nucleophilic substitutions.[1] However, this reactivity also underpins its hazardous nature. A thorough understanding of its properties is the foundation of safe laboratory practice.
Chemical and Physical Properties
A grasp of the compound's physical characteristics is crucial for anticipating its behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrCl | PubChem[2] |
| Molecular Weight | 219.50 g/mol | PubChem[2] |
| CAS Number | 6529-53-9 | PubChem[2] |
| Appearance | Colorless to light yellow clear liquid | BenchChem[1] |
| Boiling Point | 78 °C at 0.3 mmHg | BenchChem[1] |
| Specific Gravity | ~1.48 | BenchChem[1] |
| Solubility | Insoluble in water, soluble in organic solvents | CymitQuimica[3] |
Reactivity and Stability Profile
The stability of this compound is a key consideration for storage and experimental design. It is sensitive to light and moisture, necessitating storage in a cool, dark place, preferably under an inert atmosphere.[1] In terms of reactivity, it is incompatible with strong oxidizing agents, strong bases, and amines.[4] Contact with oxidizing agents such as nitrates and chlorine bleaches should be avoided as it may lead to ignition.[5] Thermal decomposition can produce hazardous gases including carbon monoxide, carbon dioxide, hydrogen bromide, and bromine.[4]
Hazard Identification and Toxicological Assessment
This compound is classified as a hazardous substance.[6] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its primary hazards.
GHS Classification
According to aggregated GHS information, this compound presents the following primary hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]
-
Serious Eye Damage (Category 1): Causes serious eye damage.[2]
It is also identified as causing skin irritation and may cause respiratory irritation.[7]
Routes of Exposure and Health Effects
Understanding the potential routes of entry into the body is fundamental to implementing effective control measures.
-
Ingestion: Accidental ingestion may be harmful, with animal experiments suggesting that ingestion of less than 150 grams could be fatal or cause serious health damage.[5]
-
Inhalation: Inhalation of dusts or vapors may be harmful and can cause respiratory irritation.[5]
-
Skin Contact: The compound can cause skin irritation. Prolonged contact may lead to sensitization.[5] It is crucial to avoid exposure to open cuts or abraded skin, as entry into the bloodstream can lead to systemic injury.[5]
-
Eye Contact: This material can cause serious eye irritation and damage.[2][5]
While specific toxicological properties of this compound have not been thoroughly investigated, data from structurally similar compounds, such as chlorobenzene, indicate potential for liver, kidney, and nervous system toxicity.[8][9] No data is available to suggest that this compound is a carcinogen.[8]
Core Directive: A Framework for Safe Handling
The following sections detail a comprehensive, self-validating system for the safe handling of this compound, grounded in established safety protocols.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to hazardous chemicals is through robust engineering controls. All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[10] This is critical to prevent the inhalation of vapors and to contain any potential spills.[10] An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[11][12]
Personal Protective Equipment (PPE): The Essential Barrier
A comprehensive PPE strategy is mandatory to prevent personal exposure.[6]
| Protection Type | Specific Equipment | Standard/Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[13] | ANSI Z87.1[13] | Protects against splashes that can cause serious eye damage.[6] |
| Hand Protection | Heavy-duty, chemically resistant gloves (e.g., nitrile, neoprene, or Viton).[13] | Prevents skin contact, which can cause irritation and potential sensitization.[5][6] | |
| Body Protection | A flame-resistant lab coat, fully buttoned, with long sleeves. Long pants and closed-toe, closed-heel shoes are required.[13] | Protects skin from accidental exposure.[13] | |
| Respiratory Protection | A NIOSH/MSHA-approved respirator may be necessary if ventilation is insufficient.[10] | Prevents respiratory tract irritation from inhalation of vapors.[5] |
It is imperative to inspect all PPE before use and to properly remove and decontaminate or dispose of it after handling the chemical.[4]
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines the essential steps for safely handling this compound during a typical laboratory procedure.
Preparation:
-
Verify that the chemical fume hood is functioning correctly.
-
Ensure that an emergency eyewash station, safety shower, and a spill kit are readily accessible.
-
Don all required PPE: lab coat, chemical splash goggles, face shield, and chemically resistant gloves.[13]
-
Prepare all necessary equipment and reagents within the fume hood before handling the compound.[6]
Handling and Transfer:
-
When weighing or transferring the liquid, use appropriate glassware and techniques to minimize the risk of splashing.
-
Keep containers securely sealed when not in use.[5]
-
Avoid all personal contact, including inhalation.[5]
Post-Handling:
-
After handling, thoroughly wash hands and any potentially exposed skin with soap and water.[5][6]
-
Decontaminate all work surfaces and equipment.
-
Properly dispose of all waste materials in accordance with institutional and local regulations.[5]
Caption: A logical workflow for the safe handling of this compound.
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and correct response is critical to minimizing harm.
First Aid Measures
-
Inhalation: If fumes are inhaled, immediately move the individual to fresh air.[5] If breathing has stopped, perform artificial respiration.[14] Seek immediate medical attention.[14]
-
Skin Contact: Immediately remove all contaminated clothing.[5] Flush the affected skin and hair with running water and soap for at least 15 minutes.[5][14] Seek medical attention if irritation occurs.[5]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water.[11] Seek immediate medical attention.[14]
Spill Response Protocol
-
Minor Spills:
-
Major Spills:
Caption: A decision-making diagram for responding to spills of this compound.
Storage and Disposal: Long-Term Safety and Environmental Responsibility
Proper storage and disposal are critical for maintaining a safe laboratory and protecting the environment.
Storage
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[4][12] Keep it away from incompatible materials such as strong oxidizing agents.[4] The storage area should be locked up to restrict access.[15]
Disposal
All waste must be handled in accordance with local, state, and federal regulations.[5] Dispose of the chemical and its container at an approved waste disposal plant.[11] Do not discharge the material into sewers or waterways.[5] One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[16]
Conclusion: A Culture of Safety
The safe handling of this compound is not merely a matter of following procedures but of fostering a deep-seated culture of safety. This guide provides the technical knowledge and practical steps necessary to work with this valuable but hazardous compound responsibly. By understanding its properties, recognizing its hazards, and diligently applying the principles of engineering controls, personal protection, and emergency preparedness, researchers can mitigate the risks and continue their vital work in a safe and secure environment.
References
- 1. This compound|CAS 6529-53-9|Aromatic Building Block [benchchem.com]
- 2. This compound | C8H8BrCl | CID 23029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 14804-61-6: 1-(1-Bromoethyl)-4-chlorobenzene [cymitquimica.com]
- 4. fishersci.es [fishersci.es]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. 1-(1-Bromoethyl)-4-chlorobenzene | C8H8BrCl | CID 85772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. benchchem.com [benchchem.com]
- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 15. synquestlabs.com [synquestlabs.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
An In-depth Technical Guide to the Solubility of 1-(2-bromoethyl)-4-chlorobenzene in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(2-bromoethyl)-4-chlorobenzene, a key bifunctional intermediate in organic synthesis. In the absence of extensive published quantitative solubility data, this guide establishes a framework for predicting solubility based on first principles of physical organic chemistry, including polarity, intermolecular forces, and the principle of "like dissolves like." Furthermore, it offers a detailed, field-proven experimental protocol for the systematic qualitative and semi-quantitative determination of its solubility in a range of common organic solvents. This document is intended to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation involving this versatile compound.
Introduction: Understanding the Physicochemical Landscape
This compound (CAS 6529-53-9) is a halogenated aromatic compound with the molecular formula C₈H₈BrCl and a molecular weight of 219.50 g/mol .[1][2][3] Its structure, featuring a 4-chlorophenyl ring and a bromoethyl side chain, imparts a unique combination of reactivity and physical properties. The aromatic chlorine atom is amenable to palladium-catalyzed cross-coupling reactions, while the bromoethyl group readily participates in nucleophilic substitutions.[1] Physically, it is a colorless to light yellow clear liquid.[1]
A thorough understanding of its solubility is paramount for its effective utilization in a laboratory or industrial setting. Proper solvent selection is critical for:
-
Reaction Kinetics and Yield: Ensuring reactants are in the same phase to facilitate efficient molecular interactions.
-
Purification Processes: Exploiting differential solubility for techniques like crystallization and chromatography.
-
Formulation and Drug Delivery: Particularly relevant in the context of developing active pharmaceutical ingredients (APIs).
-
Analytical Characterization: Preparing solutions for techniques such as NMR and HPLC.
Theoretical Framework for Predicting Solubility
The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental predictive tool, suggesting that substances with similar polarities and intermolecular forces are more likely to be miscible.[4]
2.1. Molecular Structure and Polarity Analysis
The this compound molecule possesses distinct regions of varying polarity:
-
Nonpolar Region: The benzene ring is inherently nonpolar and will favor interactions with other nonpolar molecules through van der Waals forces.
-
Polar Regions: The carbon-chlorine and carbon-bromine bonds introduce dipoles due to the high electronegativity of the halogen atoms. This creates regions of partial positive and partial negative charge, allowing for dipole-dipole interactions.
Overall, this compound can be classified as a moderately polar compound. It lacks the capacity for hydrogen bonding as a donor but can act as a weak hydrogen bond acceptor through its halogen atoms.
2.2. Predicted Solubility in Common Organic Solvents
Based on the principle of "like dissolves like," we can predict its solubility in a range of solvents:
-
High Solubility Predicted: In solvents of similar moderate polarity, such as:
-
Halogenated Solvents: Dichloromethane, Chloroform. The presence of halogen atoms in both the solute and solvent will lead to favorable dipole-dipole interactions.
-
Ethers: Tetrahydrofuran (THF), Diethyl ether. These solvents are moderately polar and can engage in dipole-dipole interactions.
-
Ketones: Acetone, Methyl Ethyl Ketone (MEK). The polar carbonyl group in these solvents will interact favorably with the polar regions of the solute.
-
Esters: Ethyl acetate. Similar in polarity to ketones and ethers.
-
-
Moderate to Good Solubility Predicted: In a broader range of polar and nonpolar solvents:
-
Aromatic Hydrocarbons: Toluene, Benzene. The nonpolar aromatic ring of the solute will have favorable π-π stacking interactions with these solvents.
-
Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO). These highly polar solvents are generally good at dissolving a wide range of organic compounds.
-
Alcohols: Ethanol, Methanol. While these are polar protic solvents, the nonpolar character of the benzene ring should allow for some degree of solubility.
-
-
Low to Negligible Solubility Predicted: In highly dissimilar solvents:
-
Nonpolar Alkanes: Hexane, Heptane. The significant difference in polarity will likely lead to poor solubility.
-
Water: As a highly polar, protic solvent with a strong hydrogen-bonding network, water is not expected to be a good solvent for this compound.
-
The following diagram illustrates the key factors influencing the solubility of this compound.
Caption: Factors influencing the solubility of the target compound.
Experimental Protocol for Solubility Determination
This section provides a robust, step-by-step methodology for the qualitative and semi-quantitative determination of the solubility of this compound.
3.1. Materials and Equipment
-
This compound (liquid)
-
Selection of organic solvents (e.g., Hexane, Toluene, Dichloromethane, Acetone, Ethyl Acetate, Ethanol, Methanol, Water)
-
Small test tubes or vials (e.g., 13x100 mm)
-
Graduated pipettes or micropipettes
-
Vortex mixer
-
Analytical balance (for semi-quantitative analysis)
3.2. Qualitative Solubility Determination Workflow
This workflow is designed to rapidly assess solubility in a range of solvents.
Caption: Workflow for qualitative solubility determination.
Step-by-Step Procedure:
-
Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.
-
Solvent Addition: Add 1 mL of each respective solvent to the corresponding test tube.
-
Solute Addition: Add approximately 0.1 mL of this compound to each test tube.[5]
-
Mixing: Cap the test tubes and vortex each sample vigorously for 30 seconds to ensure thorough mixing.[6][7]
-
Observation: Allow the samples to stand for at least one minute and observe the contents.
-
Soluble/Miscible: The mixture forms a single, clear, homogeneous liquid phase.
-
Insoluble/Immiscible: Two distinct liquid layers are visible.
-
Partially Soluble: The mixture appears cloudy, or small droplets of the solute are suspended in the solvent.
-
-
Documentation: Record the observations for each solvent in a laboratory notebook.
3.3. Semi-Quantitative Solubility Determination
For a more precise, albeit still approximate, measure of solubility, the following procedure can be employed. This is particularly useful for solvents where the compound is found to be soluble or partially soluble.
-
Initial Setup: In a tared vial, add a known volume (e.g., 1 mL) of the chosen solvent. Record the mass.
-
Incremental Solute Addition: Add a small, known mass (e.g., 10 mg or a specific volume) of this compound to the solvent.
-
Mixing and Observation: After each addition, cap the vial and vortex until the solute is fully dissolved. Observe for any signs of undissolved solute (cloudiness or separate phase).
-
Saturation Point: Continue adding the solute incrementally until saturation is reached, indicated by the persistence of undissolved solute even after vigorous mixing.
-
Calculation: The solubility can be expressed as the total mass of solute dissolved in the initial volume of the solvent (e.g., mg/mL).
Data Presentation and Interpretation
All experimental data should be systematically recorded. A tabular format is highly recommended for clarity and ease of comparison.
Table 1: Predicted and Observed Solubility of this compound
| Solvent | Solvent Polarity | Predicted Solubility | Observed Solubility (Qualitative) | Solubility (Semi-Quantitative, mg/mL) |
| Hexane | Nonpolar | Low | ||
| Toluene | Nonpolar (Aromatic) | Moderate to Good | ||
| Dichloromethane | Moderately Polar | High | ||
| Acetone | Moderately Polar | High | ||
| Ethyl Acetate | Moderately Polar | High | ||
| Ethanol | Polar Protic | Moderate | ||
| Methanol | Polar Protic | Moderate | ||
| Water | Highly Polar Protic | Negligible |
Interpreting the Results:
The observed solubility should align with the theoretical predictions based on polarity. Any significant deviations may suggest specific intermolecular interactions, such as unforeseen hydrogen bonding or complex formation, that are not immediately apparent from the molecular structure alone.
Conclusion
References
- 1. This compound|CAS 6529-53-9|Aromatic Building Block [benchchem.com]
- 2. Benzene, 1-(2-bromoethyl)-4-chloro- [webbook.nist.gov]
- 3. This compound | C8H8BrCl | CID 23029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.ws [chem.ws]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. csub.edu [csub.edu]
- 7. saltise.ca [saltise.ca]
Methodological & Application
Application Notes & Protocols: Leveraging 1-(2-Bromoethyl)-4-chlorobenzene in the Synthesis of Pharmaceutical Intermediates
Abstract
1-(2-Bromoethyl)-4-chlorobenzene is a pivotal bifunctional building block in modern pharmaceutical synthesis. Its unique structure, featuring a reactive alkyl bromide and a versatile aryl chloride, allows for programmed, stepwise functionalization to create complex molecular architectures. This guide provides an in-depth exploration of its core applications, detailing field-proven protocols for N-alkylation, palladium-catalyzed cross-coupling, Friedel-Crafts alkylation, and Grignard reactions. The causality behind experimental choices, self-validating protocol design, and critical safety considerations are emphasized to empower researchers in drug discovery and development.
Introduction: The Strategic Value of this compound
In the landscape of pharmaceutical development, the strategic selection of starting materials is paramount to achieving efficient, scalable, and robust synthetic routes. This compound (CAS 6529-53-9), also known as 4-chlorophenethyl bromide, has emerged as a high-value intermediate due to its dual reactivity.[1] The molecule possesses two distinct electrophilic centers:
-
The Bromoethyl Side Chain: A primary alkyl bromide that is highly susceptible to nucleophilic substitution (SN2) reactions. This allows for the direct and efficient incorporation of the 4-chlorophenethyl moiety into a target molecule.[1][2]
-
The 4-Chlorophenyl Ring: An aryl chloride that is less reactive towards classical nucleophilic substitution but is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][3]
This differential reactivity is the cornerstone of its utility, enabling chemists to perform sequential reactions with high chemoselectivity. This guide elucidates the practical application of this intermediate in constructing key pharmaceutical scaffolds.
Core Synthetic Application: N-Alkylation of Amines
The formation of carbon-nitrogen bonds is one of the most frequent transformations in pharmaceutical synthesis. The alkylation of primary and secondary amines with this compound is a direct method for synthesizing precursors to a wide range of active pharmaceutical ingredients (APIs), most notably the antihistamine Cetirizine.[4][5]
Mechanistic Insight: The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the amine, acting as the nucleophile, attacks the electrophilic carbon atom attached to the bromine. The primary nature of the alkyl halide facilitates this pathway. A critical consideration is the potential for overalkylation, as the product amine can often be more nucleophilic than the starting material.[6] This is typically controlled by using an excess of the amine nucleophile or by careful control of stoichiometry and reaction conditions.
Workflow for Amine Alkylation
Caption: General workflow for N-alkylation.
Protocol 2.1: General N-Alkylation of a Secondary Amine
This protocol describes the alkylation of a generic secondary amine, such as piperazine, which is a key step in the synthesis of Cetirizine.[4]
Materials:
-
This compound (1.0 eq)
-
Piperazine (or other amine) (1.2 - 2.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN), anhydrous
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, separatory funnel
Procedure:
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add the amine (1.2 eq), potassium carbonate (2.0 eq), and anhydrous DMF. Stir the suspension at room temperature for 15 minutes.
-
Addition of Alkyl Halide: Add this compound (1.0 eq) dropwise to the stirred suspension.
-
Reaction: Stir the mixture at room temperature for 12-24 hours or heat to 60-80°C to accelerate the reaction (typically 2-4 hours).[4]
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting alkyl halide is consumed.
-
Workup: Cool the reaction to room temperature and quench by adding water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Isolation: Combine the organic layers, wash with brine to remove residual DMF and salts, and dry over anhydrous sodium sulfate. Filter the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired N-alkylated product.[4]
Core Synthetic Application: Palladium-Catalyzed Cross-Coupling
The aryl chloride moiety of this compound provides a handle for advanced molecular construction via cross-coupling chemistry. The Suzuki-Miyaura reaction, which forms C-C bonds between an organohalide and an organoboron species, is a powerful tool for synthesizing biaryl structures common in medicinal chemistry.[1][7]
Mechanistic Insight: The reaction is catalyzed by a Palladium(0) complex and proceeds through a well-established catalytic cycle:[8][9]
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the aromatic ring to form a Pd(II) complex. This is typically the rate-determining step.[8]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide.[7][10]
-
Reductive Elimination: The two organic ligands on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Chemoselectivity: The greater reactivity of the alkyl bromide allows for its selective substitution first. The resulting intermediate can then undergo a subsequent cross-coupling reaction at the more robust aryl chloride position.[3][11]
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol 3.1: Suzuki-Miyaura Coupling of a 4-Chlorophenethyl Derivative
This protocol assumes the bromoethyl group has been previously functionalized (e.g., via Protocol 2.1).
Materials:
-
N-(4-chlorophenethyl)-piperazine (or other derivative) (1.0 eq)
-
Arylboronic Acid (1.1 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)
-
Phosphine Ligand (e.g., PCy₃·HBF₄, SPhos) (0.04 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Toluene and Water (e.g., 10:1 mixture)
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add the 4-chlorophenethyl substrate (1.0 eq), the arylboronic acid (1.1 eq), Pd(OAc)₂ (0.02 eq), the phosphine ligand (0.04 eq), and Cs₂CO₃ (2.0 eq).[3]
-
Solvent Addition: Add the degassed solvent mixture (e.g., toluene and water).
-
Reaction: Seal the tube and place it in a preheated oil bath at 80-110°C. Stir vigorously for 2-12 hours.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Isolation: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to yield the biaryl product.
Other Key Transformations
Friedel-Crafts Alkylation
This reaction attaches the 4-chlorophenethyl group to another aromatic ring via electrophilic aromatic substitution.[12][13]
Mechanistic Insight: A strong Lewis acid, such as aluminum chloride (AlCl₃), interacts with the bromine atom, generating a primary carbocation or a highly polarized complex.[14] This potent electrophile is then attacked by an electron-rich aromatic ring. A key limitation is the propensity for carbocation rearrangements to form more stable secondary carbocations, which can lead to isomeric products.[14]
Grignard Reagent Formation
The alkyl bromide can be converted into a potent carbon-based nucleophile.
Mechanistic Insight: The reaction of this compound with magnesium metal in an anhydrous ether solvent forms 4-chlorophenethylmagnesium bromide.[15][16] The alkyl bromide reacts chemoselectively over the less reactive aryl chloride.[17][18] The resulting Grignard reagent is a powerful nucleophile and a strong base, necessitating strictly anhydrous conditions to prevent quenching by protic solvents like water or alcohols.[15] This reagent can then be used to attack various electrophiles, such as ketones or aldehydes, to form new C-C bonds and alcohols.
Summary of Reaction Conditions
| Reaction Type | Key Reagents | Solvent(s) | Temperature | Typical Yield (%) |
| N-Alkylation | Amine, K₂CO₃ | DMF, ACN | RT - 80°C | 75-90% |
| Suzuki Coupling | Boronic Acid, Pd(OAc)₂, Ligand, Cs₂CO₃ | Toluene/H₂O | 80-110°C | 60-85% |
| Friedel-Crafts | Aromatic Substrate, AlCl₃ | CS₂, DCM | 0°C - RT | 50-70% |
| Grignard Formation | Mg turnings | Anhydrous THF, Et₂O | RT - Reflux | >90% (in situ) |
Safety and Handling
As a reactive alkylating agent, this compound requires careful handling.
-
Hazards: The compound is harmful if swallowed and causes serious eye damage.[19] It is also a skin irritant.[20][21]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[22] Handle in a well-ventilated fume hood.
-
Storage: Store in a cool, dark, and dry place, preferably under an inert atmosphere, as the compound is sensitive to light and moisture.[1][21] Keep the container tightly closed.[23]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[23]
References
- 1. This compound|CAS 6529-53-9|Aromatic Building Block [benchchem.com]
- 2. Alkyl Halide Explained: Structure, Types, and Reactions [eureka.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. community.wvu.edu [community.wvu.edu]
- 17. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 18. Experiment 21: Grignard Reaction of Chlorobromobenzene with DMF – Department of Chemistry – UW–Madison [chem.wisc.edu]
- 19. This compound | C8H8BrCl | CID 23029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. 1-(1-Bromoethyl)-4-chlorobenzene | C8H8BrCl | CID 85772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. tcichemicals.com [tcichemicals.com]
- 22. fishersci.com [fishersci.com]
- 23. assets.thermofisher.cn [assets.thermofisher.cn]
Application Notes & Protocols: Strategic Use of 1-(2-Bromoethyl)-4-chlorobenzene in Suzuki-Miyaura Coupling Reactions
Introduction: A Bifunctional Linchpin for Complex Synthesis
In the landscape of medicinal and materials chemistry, the efficient construction of complex molecular architectures is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its functional group tolerance, mild conditions, and the stability of its organoboron reagents.[1][2][3] This guide focuses on a particularly versatile, yet challenging, building block: 1-(2-bromoethyl)-4-chlorobenzene .
This substrate possesses two distinct carbon-halogen bonds ripe for functionalization: a robust aryl chloride (Csp²-Cl) on the aromatic ring and a more labile primary alkyl bromide (Csp³-Br) on the ethyl side chain. This duality makes it a powerful synthon for creating diverse molecular scaffolds, but it also introduces a critical challenge: chemoselectivity . The ability to selectively target one halogen in the presence of the other is the key to unlocking its full synthetic potential.
These application notes provide a deep dive into the strategic considerations and practical protocols for leveraging this compound in Suzuki-Miyaura reactions. We will explore the mechanistic underpinnings of selectivity, provide validated protocols for targeting the aryl chloride moiety, and offer a framework for reaction optimization, empowering researchers to confidently employ this valuable intermediate.
Mechanistic Rationale: The Basis of Chemoselectivity
The outcome of any Suzuki-Miyaura reaction is dictated by the kinetics of its core mechanistic steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6][7] When using a di-halogenated substrate like this compound, the initial, and often rate-determining, oxidative addition step governs which C-X bond is activated.
-
Aryl Chloride (Csp²-Cl): The C-Cl bond is the strongest among the common aryl halides, making it significantly less reactive.[8] Its activation requires a palladium(0) catalyst with high electron density and steric bulk to facilitate the difficult insertion into the C-Cl bond. This is why specialized, electron-rich ligands are essential for coupling at this site.[9][10][11]
-
Alkyl Bromide (Csp³-Br): The C-Br bond is weaker and generally more susceptible to oxidative addition than a C-Cl bond. However, B-alkyl Suzuki couplings present their own challenges, including slower transmetalation rates and the potential for side reactions like β-hydride elimination.[12] For this compound, the absence of β-hydrogens on the benzylic carbon mitigates this specific side reaction, but the inherent difficulties of Csp³ coupling remain.
The general reactivity trend for oxidative addition is C-Br > C-Cl.[7] Therefore, achieving selective coupling at the less reactive aryl chloride site requires carefully chosen conditions that overwhelmingly favor its activation over the alkyl bromide, or conditions where the subsequent steps for the alkyl bromide coupling are disfavored. The protocols detailed herein focus on robust methods for aryl chloride coupling, which is often the desired transformation for building biaryl structures.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle, initiated by the active Pd(0) species.
References
- 1. mt.com [mt.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the SN2 Reactions of 1-(2-Bromoethyl)-4-chlorobenzene with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides a detailed exploration of the synthesis of N-substituted-2-(4-chlorophenyl)ethanamines via the bimolecular nucleophilic substitution (SN2) reaction between 1-(2-bromoethyl)-4-chlorobenzene and various primary amines. Phenethylamine derivatives are a critical class of compounds in medicinal chemistry and drug development, serving as foundational scaffolds for a wide range of therapeutic agents.[1] This document elucidates the underlying mechanistic principles, provides detailed and adaptable experimental protocols, and outlines robust analytical methods for product characterization. By explaining the causality behind experimental choices and integrating field-proven insights, this guide aims to empower researchers to confidently and efficiently synthesize these valuable molecules.
Introduction: The Significance of N-Substituted Phenethylamines
The phenethylamine skeleton is a privileged scaffold in drug discovery, forming the core of numerous neurotransmitters (e.g., dopamine, norepinephrine) and a vast array of pharmaceuticals and psychoactive substances.[1] The targeted modification of this scaffold, particularly through N-alkylation, allows for the fine-tuning of pharmacological properties such as receptor binding affinity, selectivity, and metabolic stability. The reaction of this compound with primary amines offers a direct and efficient route to a library of N-substituted-2-(4-chlorophenyl)ethanamines, which are valuable intermediates for the synthesis of novel therapeutic candidates.[2][3]
Mechanistic Insights: The SN2 Pathway
The reaction proceeds via a concerted, one-step SN2 mechanism.[4][5] The primary amine, acting as the nucleophile, attacks the electrophilic carbon atom of the bromoethyl group from the backside, leading to the displacement of the bromide leaving group.[6]
Regioselectivity: Bromoethyl vs. Chlorophenyl
A key consideration in the reaction of this compound is the selective reaction at the bromoethyl side chain over the chloro-substituted aromatic ring. The C-Br bond on the sp3-hybridized ethyl group is significantly more susceptible to nucleophilic attack than the C-Cl bond on the sp2-hybridized benzene ring. This is due to the high activation energy required for nucleophilic aromatic substitution, which is not favored under these reaction conditions.[7] Furthermore, bromide is a better leaving group than chloride due to its larger size and lower basicity, which allows it to better stabilize the negative charge as it departs.[7]
The Challenge of Overalkylation
A common side reaction in the alkylation of amines is overalkylation, where the initially formed secondary amine, being more nucleophilic than the starting primary amine, reacts further with the alkyl halide to form a tertiary amine and subsequently a quaternary ammonium salt.[8][9]
To mitigate this, a common strategy is to use a large excess of the primary amine.[8][10] This ensures that the concentration of the primary amine is significantly higher than that of the secondary amine product, making the initial desired reaction statistically more favorable.
Figure 1: Generalized SN2 reaction mechanism.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of N-substituted-2-(4-chlorophenyl)ethanamines. The following is a general procedure that can be adapted for various primary amines.
Materials and Reagents
-
This compound
-
Primary amine (e.g., butylamine, hexylamine, benzylamine)
-
Polar aprotic solvent (e.g., Acetonitrile, Dimethylformamide (DMF))
-
Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Separatory funnel
Safety Precautions
-
This compound: This compound is a skin and eye irritant and may cause respiratory irritation.[11][12]
-
Primary Amines: Many primary amines are corrosive, flammable, and toxic.[5][13] They can cause severe skin burns and eye damage.[2]
-
Alkyl Halides: These are reactive compounds and should be handled with care.[14]
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood.[15][16] Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.[5][15] An emergency eyewash and shower should be readily accessible.
General Synthetic Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and a polar aprotic solvent such as acetonitrile (approximately 0.2-0.5 M concentration of the alkyl halide). Polar aprotic solvents are preferred as they solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity and accelerating the SN2 reaction rate.[7]
-
Addition of Reagents: Add the primary amine (3.0 eq) to the flask. The use of a 3-fold excess of the amine helps to drive the reaction to completion and minimize overalkylation.[8] Following the amine, add a mild inorganic base such as potassium carbonate (1.5 eq) to neutralize the HBr formed during the reaction.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for 4-24 hours. The optimal reaction time and temperature will vary depending on the reactivity of the primary amine and should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (DCM) and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x volume of organic layer) to remove any remaining acidic byproducts.
-
Wash the organic layer with brine (1 x volume of organic layer) to remove any residual water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure to yield the crude product.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-2-(4-chlorophenyl)ethanamine.
-
Tabulated Reaction Parameters
| Primary Amine | Equivalents | Base (eq) | Solvent | Temp (°C) | Time (h) |
| Butylamine | 3.0 | K₂CO₃ (1.5) | Acetonitrile | 70 | 12 |
| Hexylamine | 3.0 | K₂CO₃ (1.5) | Acetonitrile | 80 | 18 |
| Benzylamine | 3.0 | Et₃N (1.5) | DMF | 60 | 8 |
graph "Experimental Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];"Start" [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reaction_Setup" [label="Reaction Setup:\nthis compound,\nprimary amine, base, solvent"]; "Reaction" [label="Heating and Stirring\n(Monitor by TLC/LC-MS)"]; "Workup" [label="Aqueous Work-up:\nFiltration, Extraction, Washing"]; "Purification" [label="Purification:\nColumn Chromatography"]; "Characterization" [label="Product Characterization:\nNMR, IR, MS"]; "End" [label="Pure Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Reaction_Setup"; "Reaction_Setup" -> "Reaction"; "Reaction" -> "Workup"; "Workup" -> "Purification"; "Purification" -> "Characterization"; "Characterization" -> "End"; }
Figure 2: General experimental workflow for the synthesis and purification.
Product Analysis and Characterization
Thorough characterization of the synthesized N-substituted-2-(4-chlorophenyl)ethanamines is crucial to confirm their identity and purity. The following spectroscopic techniques are recommended.
Infrared (IR) Spectroscopy
The IR spectrum of the secondary amine product will exhibit a characteristic N-H stretching absorption in the region of 3300-3500 cm⁻¹.[17][18] This band is typically weaker and sharper than the O-H stretch of alcohols.[17][19][20] The absence of the two N-H stretching bands characteristic of primary amines confirms the formation of a secondary amine.[21] A C-N stretching vibration can also be observed in the 1335-1020 cm⁻¹ region.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will provide key structural information. The protons on the carbon adjacent to the nitrogen will be deshielded and appear as multiplets. The N-H proton will typically appear as a broad singlet, and its chemical shift can be concentration-dependent. The aromatic protons of the 4-chlorophenyl group will appear as two doublets in the aromatic region.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbons attached to the nitrogen and the chlorine will be deshielded.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the product and to gain further structural information through fragmentation patterns. Phenethylamine derivatives often undergo characteristic fragmentation, such as the loss of the amine group.[22][23] The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) should be observed at the expected m/z value.
Hypothetical Analytical Data for N-butyl-2-(4-chlorophenyl)ethanamine
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.25 (d, 2H), 7.15 (d, 2H), 2.80 (t, 2H), 2.70 (t, 2H), 2.60 (t, 2H), 1.45 (m, 2H), 1.35 (m, 2H), 0.90 (t, 3H), 1.0-1.2 (br s, 1H, N-H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 138.0, 132.0, 130.0, 128.5, 51.0, 49.0, 36.0, 32.0, 20.5, 14.0. |
| IR (thin film) | ν 3310 (N-H stretch), 2955, 2928, 2870 (C-H stretch), 1490 (C=C stretch), 1090 (C-N stretch) cm⁻¹. |
| MS (ESI+) | m/z 214.1 ([M+H]⁺). |
Conclusion
The SN2 reaction of this compound with primary amines is a robust and versatile method for the synthesis of a diverse range of N-substituted phenethylamines. By understanding the underlying reaction mechanism, carefully controlling reaction conditions to minimize side reactions, and employing rigorous purification and characterization techniques, researchers can efficiently generate these valuable compounds for further investigation in drug discovery and development programs. This guide provides a solid foundation for the successful execution of these important synthetic transformations.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.es [fishersci.es]
- 4. youtube.com [youtube.com]
- 5. Alkylamines: Hazard and Safety A Detail Guide by CloudSDS [cloudsds.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Amine alkylation - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 1-(1-Bromoethyl)-4-chlorobenzene | C8H8BrCl | CID 85772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. echemi.com [echemi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. diplomatacomercial.com [diplomatacomercial.com]
- 16. diplomatacomercial.com [diplomatacomercial.com]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 20. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 21. rockymountainlabs.com [rockymountainlabs.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of 1-(2-Bromoethyl)-4-chlorobenzene in Structure-Activity Relationship (SAR) Studies
Introduction: Unlocking New Therapeutic Avenues with a Versatile Chemical Scaffold
In the landscape of modern drug discovery, the systematic exploration of the chemical space around a hit compound is paramount to optimizing its pharmacological profile. Structure-Activity Relationship (SAR) studies are the cornerstone of this endeavor, providing a rational framework for elucidating the molecular features that govern a compound's efficacy, selectivity, and pharmacokinetic properties. At the heart of many successful SAR campaigns lies the use of versatile chemical building blocks that enable the rapid and efficient generation of diverse analog libraries. 1-(2-Bromoethyl)-4-chlorobenzene is one such pivotal scaffold, a bifunctional molecule primed for the synthesis of a multitude of phenylethylamine derivatives.
The 4-chlorophenylethylamine core is a privileged scaffold found in numerous centrally active agents, targeting a range of receptors and transporters in the brain. The strategic placement of the chloro group can influence metabolic stability and binding interactions, while the ethylamine linker provides a crucial anchor point for interaction with biological targets. The bromoethyl moiety of this compound serves as a highly reactive handle for introducing a wide array of chemical diversity through nucleophilic substitution reactions. This allows researchers to systematically probe the effects of various substituents on biological activity, thereby building a comprehensive understanding of the SAR for a given target.
This guide provides a detailed technical overview and field-proven protocols for the effective use of this compound in SAR studies. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for the discovery and optimization of novel therapeutics.
Chemical Profile and Reactivity of this compound
This compound, also known as 4-chlorophenethyl bromide, is a halogenated aromatic compound with the molecular formula C₈H₈BrCl.[1][2] Its utility in SAR studies stems from its distinct reactivity at two key positions: the aliphatic bromoethyl side chain and the aromatic chloro-substituted ring.
| Property | Value | Reference |
| CAS Number | 6529-53-9 | [2] |
| Molecular Formula | C₈H₈BrCl | [2] |
| Molecular Weight | 219.50 g/mol | [2] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 78 °C at 0.3 mmHg | [1] |
The primary bromoethyl group is highly susceptible to nucleophilic substitution (SN2) reactions.[1] This allows for the facile introduction of a wide variety of functional groups by reacting this compound with a diverse array of nucleophiles. The chlorine atom on the phenyl ring is less reactive towards nucleophilic aromatic substitution under standard conditions but can be functionalized using metal-catalyzed cross-coupling reactions, offering a secondary site for diversification if required.[1][3][4][5][6][7][8][9]
The following diagram illustrates the primary synthetic utility of this compound in generating a diverse library of analogs for SAR studies.
Caption: General workflow for SAR studies using this compound.
Protocols for Analog Library Synthesis
The following protocols provide detailed, step-by-step methodologies for the synthesis of a diverse library of 4-chlorophenylethylamine derivatives from this compound. These protocols are designed to be robust and adaptable for parallel synthesis workflows.
Protocol 1: Synthesis of N-Substituted-2-(4-chlorophenyl)ethylamines
This protocol describes the general procedure for the reaction of this compound with primary and secondary amines to generate a library of N-substituted analogs.
Rationale: The nucleophilic amine attacks the electrophilic carbon bearing the bromine atom in an SN2 fashion. A non-nucleophilic base is used to quench the HBr byproduct. The choice of solvent and temperature can be optimized to ensure complete reaction and minimize side products.
Materials:
-
This compound
-
A diverse library of primary and secondary amines (e.g., alkylamines, anilines, heterocyclic amines)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the amine (1.2 equivalents) in ACN (0.2 M), add K₂CO₃ (2.0 equivalents).
-
Add a solution of this compound (1.0 equivalent) in ACN dropwise at room temperature.
-
Stir the reaction mixture at 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of EtOAc in hexanes) to yield the pure N-substituted-2-(4-chlorophenyl)ethylamine.
Protocol 2: Synthesis of 2-(4-Chlorophenyl)ethyl Ethers
This protocol outlines the Williamson ether synthesis by reacting this compound with a library of phenols or alcohols.
Rationale: A base is used to deprotonate the phenol or alcohol, forming a more nucleophilic alkoxide or phenoxide, which then displaces the bromide from the bromoethyl chain.
Materials:
-
This compound
-
A diverse library of phenols or alcohols
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous DMF or ACN
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a solution of the phenol or alcohol (1.1 equivalents) in anhydrous DMF (0.3 M) at 0 °C under a nitrogen atmosphere, add NaH (1.2 equivalents) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in DMF dropwise.
-
Stir the reaction at room temperature or heat to 50 °C if necessary, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with Et₂O (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of EtOAc in hexanes).
Protocol 3: Synthesis of 2-(4-Chlorophenyl)ethyl Thioethers
This protocol describes the synthesis of thioethers by reacting this compound with a variety of thiols.
Rationale: Thiols are generally good nucleophiles, but their corresponding thiolates are even more reactive. A base is used to generate the thiolate in situ for an efficient SN2 reaction.
Materials:
-
This compound
-
A diverse library of thiols (e.g., alkyl thiols, thiophenols)
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Ethanol (EtOH) or DMF
-
Water
-
EtOAc
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a solution of the thiol (1.1 equivalents) in EtOH (0.4 M), add K₂CO₃ (1.5 equivalents).
-
Stir the mixture at room temperature for 20 minutes.
-
Add this compound (1.0 equivalent) and heat the reaction mixture to reflux.
-
Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool to room temperature and remove the solvent in vacuo.
-
Partition the residue between water and EtOAc.
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of EtOAc in hexanes).
Caption: Synthetic routes for generating diverse analogs from this compound.
Characterization of Analogs
The identity, purity, and structure of each synthesized analog must be rigorously confirmed before biological evaluation. A combination of analytical techniques should be employed.
| Technique | Purpose | Typical Observations |
| Thin Layer Chromatography (TLC) | Reaction monitoring and preliminary purity assessment. | A single spot for the purified product with a different Rf value from the starting materials. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Purity determination and confirmation of molecular weight. | A single major peak in the chromatogram with the expected [M+H]⁺ or [M-H]⁻ ion. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | ¹H NMR: Characteristic signals for the aromatic protons of the 4-chlorophenyl ring, the ethyl linker, and the newly introduced substituent. ¹³C NMR: Signals corresponding to all unique carbon atoms in the molecule.[4][10][11][12][13] |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination to confirm the elemental composition. | Provides the exact mass of the molecule, confirming the molecular formula.[4][14] |
Example ¹H NMR Data for N-benzyl-2-(4-chlorophenyl)ethylamine:
-
δ 7.20-7.40 (m, 9H): Aromatic protons from both the 4-chlorophenyl and benzyl rings.
-
δ 3.80 (s, 2H): Methylene protons of the benzyl group (CH₂-Ph).
-
δ 2.80-3.00 (m, 4H): Methylene protons of the ethyl linker (-CH₂-CH₂-).
-
δ 1.50 (br s, 1H): Amine proton (NH).
Protocols for Biological Evaluation
The synthesized library of 4-chlorophenylethylamine derivatives can be screened against a variety of biological targets, particularly those implicated in central nervous system (CNS) disorders. G-protein coupled receptors (GPCRs) and neurotransmitter transporters are common targets for this class of compounds.[9][10][15][16][17][18][19][20][21][22][23]
Protocol 4: High-Throughput Screening (HTS) for GPCR Activity
This protocol describes a general cell-based assay to screen for agonist or antagonist activity at a specific GPCR, such as a serotonin (5-HT) receptor subtype.[10][15][16][17]
Rationale: Many GPCRs, upon activation, signal through the release of intracellular calcium. This can be measured using a calcium-sensitive fluorescent dye.
Materials:
-
A cell line stably expressing the target GPCR (e.g., HEK293 or CHO cells).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A known agonist and antagonist for the target receptor (positive controls).
-
A multi-well plate reader with fluorescence detection capabilities.
Procedure:
-
Cell Plating: Seed the cells in 96- or 384-well black-walled, clear-bottom plates and grow to confluency.
-
Dye Loading: Remove the growth medium and add the fluorescent calcium indicator dye dissolved in assay buffer. Incubate at 37°C for 1 hour.
-
Compound Addition:
-
Agonist Mode: Add varying concentrations of the synthesized analogs to the wells.
-
Antagonist Mode: Pre-incubate the cells with the synthesized analogs for 15-30 minutes, then add a known agonist at its EC₅₀ concentration.
-
-
Signal Detection: Immediately measure the fluorescence intensity over time using a plate reader.
-
Data Analysis:
-
Agonist Mode: Plot the change in fluorescence against the compound concentration to determine the EC₅₀ (half-maximal effective concentration).
-
Antagonist Mode: Plot the inhibition of the agonist response against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration).
-
Protocol 5: Dopamine Transporter (DAT) Uptake Inhibition Assay
This protocol describes an in vitro assay to measure the ability of the synthesized compounds to inhibit the reuptake of dopamine by the dopamine transporter.[1][2][18]
Rationale: The potency of a compound as a DAT inhibitor is determined by its ability to compete with a radiolabeled substrate (e.g., [³H]dopamine) for uptake into cells expressing DAT.
Materials:
-
A cell line stably expressing the human dopamine transporter (hDAT).
-
[³H]Dopamine.
-
A known DAT inhibitor (e.g., cocaine or GBR12909) as a positive control.
-
Assay buffer.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Cell Plating: Plate the hDAT-expressing cells in a 96-well plate and allow them to adhere.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate with varying concentrations of the synthesized analogs or a known inhibitor for 10-20 minutes at 37°C.
-
Uptake Initiation: Add [³H]dopamine to each well to initiate the uptake reaction. Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Uptake Termination: Rapidly wash the cells with ice-cold assay buffer to stop the uptake.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a saturating concentration of a known inhibitor) from the total uptake. Plot the percentage of specific uptake against the logarithm of the compound concentration to determine the IC₅₀ value.
Caption: Workflow for the biological evaluation of the synthesized analog library.
Structure-Activity Relationship (SAR) Analysis
The data obtained from the biological assays will form the basis of the SAR analysis. By comparing the biological activity of the different analogs, researchers can deduce the influence of various structural modifications.
Key Questions to Address in SAR Analysis:
-
Effect of N-substituents: How does the size, lipophilicity, and electronic nature of the substituent on the nitrogen atom affect activity and selectivity?
-
Role of the Ether/Thioether Linkage: How does replacing the nitrogen with an oxygen or sulfur atom impact the compound's pharmacological profile?
-
Influence of Substituents on Aromatic Rings: If further modifications are made to the phenyl rings, how do these changes affect binding and activity?
-
Conformational Effects: Do bulky substituents introduce conformational constraints that are beneficial or detrimental to activity?
The insights gained from this SAR analysis will guide the design of the next generation of analogs with improved potency, selectivity, and drug-like properties.
Conclusion
This compound is a powerful and versatile tool for conducting structure-activity relationship studies, particularly in the exploration of novel CNS-active agents. Its straightforward reactivity allows for the efficient generation of diverse chemical libraries, providing a solid foundation for a rational, iterative drug design process. The protocols and workflows detailed in this guide offer a comprehensive framework for leveraging this key building block to accelerate the discovery and optimization of new therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Parallel synthesis of α-Branched amines - American Chemical Society [acs.digitellinc.com]
- 4. Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one [scielo.org.za]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Biological activity of 4-(4-bromophenyl)-thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Centrally acting serotonergic agents. Synthesis and structure-activity relationships of C-1- or C-3-substituted derivatives of 8-hydroxy-2-(di-n-propylamino)tetralin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-(4-Chlorophenyl)ethylamine | C8H10ClN | CID 67430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Structure-activity relationships of constrained phenylethylamine ligands for the serotonin 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 18. Neurotransmitter and psychostimulant recognition by the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemistry.mdma.ch [chemistry.mdma.ch]
- 20. Cryo-EM structure of the dopamine transporter with a novel atypical non-competitive inhibitor bound to the orthosteric site - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of a novel dopamine transporter inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, as a potential cocaine antagonist through 3D-database pharmacophore searching. Molecular modeling, structure-activity relationships, and behavioral pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Sertraline, 1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, a new uptake inhibitor with selectivity for serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Nucleophilic Substitution with 1-(2-Bromoethyl)-4-chlorobenzene: A Comprehensive Guide for Synthetic Chemists
This document provides a detailed guide for performing nucleophilic substitution reactions using 1-(2-bromoethyl)-4-chlorobenzene, a versatile bifunctional building block in organic synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols, mechanistic insights, and practical advice to facilitate the synthesis of diverse molecular architectures.
Introduction: The Synthetic Utility of this compound
This compound is a valuable reagent in medicinal chemistry and materials science due to its distinct reactive sites. The molecule features a primary alkyl bromide and a chloro-substituted aromatic ring. The bromoethyl group is highly susceptible to SN2 reactions, allowing for the facile introduction of a variety of nucleophiles. This reactivity profile makes it an ideal substrate for constructing a wide range of compounds, including ethers, thioethers, amines, azides, and nitriles, which are key intermediates in the synthesis of pharmaceuticals and other functional materials. The chloro-substituent on the phenyl ring offers an additional site for modification, typically through metal-catalyzed cross-coupling reactions, further enhancing its synthetic potential.
Reaction Mechanism and Key Considerations
The primary reaction pathway for the bromoethyl group of this compound is the bimolecular nucleophilic substitution (SN2) mechanism. This is a one-step process where the nucleophile attacks the electrophilic carbon atom bearing the bromine atom, leading to the displacement of the bromide leaving group.
Caption: Generalized SN2 mechanism.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred for SN2 reactions. These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, thus enhancing its nucleophilicity.
-
Temperature: The reaction temperature is a critical parameter that needs to be optimized for each specific nucleophile. While higher temperatures can increase the reaction rate, they may also promote side reactions, such as elimination (E2).
-
Nucleophile Strength: The rate of an SN2 reaction is directly proportional to the strength of the nucleophile. Stronger nucleophiles will react more readily and under milder conditions.
-
Base: In reactions involving acidic nucleophiles (e.g., phenols, thiols, and some amines), a base is required to deprotonate the nucleophile and generate the more reactive conjugate base. The choice of base depends on the pKa of the nucleophile. Weaker bases like potassium carbonate (K₂CO₃) are often sufficient for phenols, while stronger bases like sodium hydride (NaH) may be necessary for less acidic alcohols.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution of this compound with various nucleophiles.
Protocol 1: Synthesis of Aryl Ethers (Williamson Ether Synthesis)
This protocol details the synthesis of an aryl ether via the reaction of this compound with a substituted phenol.
Materials:
-
This compound
-
Substituted phenol (e.g., 4-methoxyphenol)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add the substituted phenol (1.0 eq), potassium carbonate (1.5 eq), and DMF.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
| Reactant (Phenol) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Methoxyphenol | K₂CO₃ | DMF | 80 | 6 | ~85-95 |
| 4-Nitrophenol | Cs₂CO₃ | Acetonitrile | 70 | 8 | ~80-90 |
| 2-Naphthol | K₂CO₃ | DMF | 90 | 10 | ~80-90 |
Protocol 2: Synthesis of Thioethers
This protocol describes the synthesis of a thioether by reacting this compound with a thiol.
Materials:
-
This compound
-
Thiol (e.g., thiophenol)
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Ethanol or DMF
-
Dichloromethane
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the thiol (1.0 eq) in ethanol.
-
Add a solution of sodium hydroxide (1.1 eq) in water and stir for 10 minutes.
-
Add this compound (1.05 eq) to the mixture.
-
Heat the reaction to reflux and stir for 2-6 hours, monitoring by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent to obtain the crude thioether.
-
Purify by column chromatography if necessary.
| Reactant (Thiol) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Thiophenol | NaOH | Ethanol | Reflux | 3 | ~90-98 |
| 4-Methylthiophenol | K₂CO₃ | DMF | 60 | 4 | ~88-95 |
| Benzyl mercaptan | NaOH | Ethanol | Reflux | 2.5 | ~92-99 |
Protocol 3: Synthesis of Amines (N-Alkylation)
This protocol outlines the N-alkylation of a primary or secondary amine with this compound. To avoid polyalkylation, especially with primary amines, it is often advantageous to use an excess of the amine.[1]
Materials:
-
This compound
-
Primary or secondary amine (e.g., piperidine, aniline)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile or DMF
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the amine (2.0-3.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add this compound (1.0 eq) to the suspension.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C for 12-24 hours. Monitor by TLC.
-
Upon completion, filter off the inorganic salts and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
| Reactant (Amine) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Piperidine | K₂CO₃ | Acetonitrile | 50 | 16 | ~80-90 |
| Aniline | Et₃N | DMF | 70 | 24 | ~70-80 |
| Morpholine | K₂CO₃ | Acetonitrile | 50 | 18 | ~85-95 |
Protocol 4: Synthesis of Azides
This protocol describes the synthesis of an organic azide, a versatile intermediate for click chemistry and the synthesis of nitrogen-containing heterocycles.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 3-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool to room temperature and pour into a separatory funnel containing water and diethyl ether.
-
Separate the organic layer and wash it with water (3 x 50 mL) to remove residual DMF and sodium azide.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure (Caution: organic azides can be explosive).
-
The product is often used in the next step without further purification.
Protocol 5: Synthesis of Nitriles
This protocol details the reaction with cyanide ions to form a nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to a primary amine.
Materials:
-
This compound
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Ethanol or DMSO
-
Water
-
Diethyl ether
Procedure:
-
Dissolve sodium cyanide (1.2 eq) in a mixture of ethanol and water.
-
Add this compound (1.0 eq) to the cyanide solution.
-
Heat the mixture to reflux for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture and pour it into water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer to obtain the crude nitrile.
-
Purify by distillation under reduced pressure or column chromatography.
Workflow and Logic Diagrams
Caption: General experimental workflow for nucleophilic substitution.
Trustworthiness and Self-Validation
The protocols provided herein are designed to be self-validating systems. The progress of each reaction should be meticulously monitored by an appropriate analytical technique, such as TLC or LC-MS. This allows for real-time assessment of the reaction's completeness and the formation of any byproducts. The final products should be thoroughly characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm their identity and purity. Comparison of the obtained data with expected values will validate the success of the synthesis.
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1-(2-Bromoethyl)-4-chlorobenzene
Introduction: Strategic Functionalization of a Bifunctional Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the ability to perform precise and selective chemical transformations is paramount. The molecule 1-(2-bromoethyl)-4-chlorobenzene presents a unique synthetic challenge and opportunity. It possesses two distinct carbon-halogen bonds amenable to palladium-catalyzed cross-coupling: a primary alkyl C(sp³)-Br bond and an aryl C(sp²)-Cl bond. The differential reactivity of these bonds allows for a programmed, stepwise functionalization, making this compound a valuable and versatile building block for the synthesis of complex molecular architectures.
This technical guide provides a comprehensive overview of the principles and detailed protocols for the selective palladium-catalyzed cross-coupling of this compound. We will explore the mechanistic underpinnings that govern chemoselectivity and provide field-proven methodologies for Suzuki-Miyaura, Heck, and Sonogashira couplings, enabling researchers to confidently and strategically modify this bifunctional substrate.
Core Principles: Understanding Chemoselectivity in Cross-Coupling Reactions
The success of a selective cross-coupling reaction on a polyhalogenated substrate hinges on the ability to discriminate between the different carbon-halogen bonds. This selectivity is primarily governed by the relative rates of oxidative addition of the C-X bonds to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[1]
The generally accepted reactivity trend for carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl.[2] For a molecule like this compound, we must also consider the difference between an alkyl C-Br bond and an aryl C-Cl bond. While aryl halides are the classical substrates for these reactions, the coupling of alkyl halides has seen significant advancements.[3] The chemoselective activation of different carbon-halogen bonds in similar substrates has been reported, with the general reactivity order being benzylic C-Br > aryl C-Br > aryl C-Cl.[4] In our target molecule, the C(sp³)-Br bond, being a primary alkyl bromide, is generally more reactive towards oxidative addition than the more inert C(sp²)-Cl bond. This inherent reactivity difference forms the basis for the selective protocols described herein.
By carefully selecting the palladium catalyst, ligand, base, and reaction conditions, we can modulate the reactivity of the catalytic system to favor the activation of one bond over the other, thus achieving the desired selective functionalization.
Diagram 1: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C(sp³)-Br Bond
This protocol targets the more reactive primary alkyl bromide, leaving the aryl chloride moiety intact for subsequent transformations. The choice of a catalyst system known to be effective for C(sp³)-C(sp²) bond formation is crucial.
Rationale: We employ a palladium catalyst with a bulky, electron-rich phosphine ligand, such as SPhos or a dialkylbiaryl phosphine, which has been shown to be effective for the coupling of alkylboron reagents.[5][6] The use of a suitable base is necessary to facilitate the transmetalation step.[7]
| Reagent/Parameter | Recommended Value | Purpose |
| Substrate | This compound | 1.0 equiv |
| Boronic Acid/Ester | Arylboronic acid or pinacol ester | 1.2 equiv |
| Palladium Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | 2-5 mol% |
| Ligand | SPhos or t-BuBrettPhos | 4-10 mol% |
| Base | K₃PO₄ or Cs₂CO₃ | 2.0-3.0 equiv |
| Solvent | Toluene/Water (e.g., 5:1) or Dioxane/Water | - |
| Temperature | 60-100 °C | - |
| Reaction Time | 12-24 hours | Monitored by TLC/GC-MS |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times.
-
Catalyst/Ligand Addition: In a separate vial, pre-mix the palladium catalyst and the phosphine ligand. Add this mixture to the reaction flask under a positive flow of inert gas.
-
Solvent Addition: Add the degassed solvent system to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Diagram 2: Workflow for Selective Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for the selective Suzuki-Miyaura coupling.
Protocol 2: Selective Heck Reaction at the C(sp³)-Br Bond
This protocol describes the coupling of the alkyl bromide moiety with an alkene. The Heck reaction with alkyl halides is less common than with aryl halides but can be achieved under specific conditions.[8]
Rationale: A phosphine-free catalyst system or a catalyst with a bulky, electron-rich ligand is often employed for Heck reactions of alkyl halides to promote oxidative addition and prevent β-hydride elimination from the alkyl-palladium intermediate.[9]
| Reagent/Parameter | Recommended Value | Purpose |
| Substrate | This compound | 1.0 equiv |
| Alkene | Styrene or an acrylate | 1.5 equiv |
| Palladium Catalyst | Pd(OAc)₂ | 2-5 mol% |
| Ligand | P(t-Bu)₃ or PCy₃ | 4-10 mol% |
| Base | Triethylamine (Et₃N) or K₂CO₃ | 2.0 equiv |
| Solvent | DMF or Acetonitrile | - |
| Temperature | 80-120 °C | - |
| Reaction Time | 12-24 hours | Monitored by TLC/GC-MS |
Step-by-Step Methodology:
-
Reaction Setup: In a sealable reaction tube, combine this compound, the alkene, and the base in the chosen solvent.
-
Degassing: Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Catalyst/Ligand Addition: Add the palladium catalyst and the phosphine ligand to the mixture.
-
Reaction: Seal the tube and heat the reaction to the specified temperature.
-
Monitoring: Monitor the reaction's progress using TLC or GC-MS.
-
Work-up: After completion, cool the mixture to room temperature. Dilute with an appropriate organic solvent and wash with water to remove the base and any inorganic salts.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Protocol 3: Selective Sonogashira Coupling at the C(sp³)-Br Bond
The Sonogashira coupling of alkyl halides is a developing area. This protocol provides a starting point for the selective coupling of the C(sp³)-Br bond with a terminal alkyne.
Rationale: Nickel-catalyzed systems have shown promise for the Sonogashira coupling of non-activated alkyl halides.[10] Alternatively, specific palladium catalyst systems with appropriate ligands can be explored. A copper(I) co-catalyst is typically used in Sonogashira reactions to facilitate the formation of the copper acetylide.[11]
| Reagent/Parameter | Recommended Value | Purpose |
| Substrate | This compound | 1.0 equiv |
| Terminal Alkyne | Phenylacetylene or other terminal alkyne | 1.2 equiv |
| Catalyst | PdCl₂(PPh₃)₂ or a Ni catalyst system | 2-5 mol% |
| Co-catalyst | Copper(I) iodide (CuI) | 4-10 mol% |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | 2.0-3.0 equiv |
| Solvent | THF or DMF | - |
| Temperature | Room Temperature to 80 °C | - |
| Reaction Time | 6-24 hours | Monitored by TLC/GC-MS |
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask, add this compound and the terminal alkyne in the chosen solvent and base.
-
Degassing: Degas the solution by bubbling with an inert gas for 20 minutes.
-
Catalyst Addition: Under an inert atmosphere, add the palladium (or nickel) catalyst and the copper(I) iodide co-catalyst.
-
Reaction: Stir the reaction mixture at the specified temperature.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and filter off any precipitated salts.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Reactivity | Inactive catalyst, insufficient temperature, or inappropriate ligand/base combination. | Use a fresh catalyst, increase the reaction temperature, or screen different ligands and bases. |
| Formation of Side Products | Homocoupling of the organometallic reagent or the organic halide. | Optimize catalyst loading and reaction temperature. |
| Lack of Selectivity | Reaction conditions are too harsh, leading to the reaction of the C-Cl bond. | Lower the reaction temperature, use a more selective catalyst system, or reduce the reaction time. |
Conclusion
The strategic functionalization of this compound through palladium-catalyzed cross-coupling reactions opens a gateway to a diverse array of complex molecules. The inherent difference in reactivity between the primary alkyl C(sp³)-Br bond and the aryl C(sp²)-Cl bond provides a solid foundation for achieving high chemoselectivity. By carefully selecting the catalyst, ligands, and reaction conditions as outlined in these protocols, researchers can effectively target the desired reactive site. These application notes serve as a robust starting point for further exploration and optimization, empowering scientists in their pursuit of novel chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Pd-catalyzed cross-coupling reactions of alkyl halides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. (PDF) Synthesis and Palladium-Catalyzed Cross-Coupling of an Alkyl-Substituted Alkenylboronic Acid Pinacol Ester with Aryl Bromides (2023) | Shoma Mukai [scispace.com]
- 6. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
The Versatile Role of 1-(2-bromoethyl)-4-chlorobenzene in Heterocyclic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Bifunctional Building Block for Complex Scaffolds
1-(2-Bromoethyl)-4-chlorobenzene is a bifunctional halogenated aromatic compound that serves as a crucial intermediate in synthetic organic chemistry.[1] Its molecular structure, featuring both an electrophilic bromoethyl chain and a 4-chlorophenyl ring, offers a versatile platform for the construction of a wide array of heterocyclic compounds, many of which are of significant interest in medicinal chemistry and materials science. The bromoethyl group readily participates in nucleophilic substitution (SN2) reactions, while the chloro-substituted phenyl ring can be functionalized through various cross-coupling reactions.[1] This dual reactivity allows for a stepwise and controlled approach to the synthesis of complex molecular architectures.
This guide provides an in-depth exploration of the applications of this compound as a building block for heterocyclic systems. We will delve into the underlying chemical principles, provide detailed experimental protocols for key transformations, and offer insights into the practical aspects of these syntheses.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation.
| Property | Value | Reference |
| CAS Number | 6529-53-9 | [2][3] |
| Molecular Formula | C₈H₈BrCl | [2][3] |
| Molecular Weight | 219.50 g/mol | [2] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 78 °C at 0.3 mmHg | [1] |
| Density | ~1.48 g/cm³ | [1] |
Safety and Handling: this compound is harmful if swallowed and causes serious eye damage.[2] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dark place, preferably under an inert atmosphere, as it is light- and moisture-sensitive.[1]
Application in the Synthesis of Pyridinium Salts
The most direct application of this compound in heterocyclic chemistry is the N-alkylation of pyridine and its derivatives to form pyridinium salts. These compounds are not only valuable as ionic liquids and phase-transfer catalysts but also serve as precursors for more complex nitrogen-containing heterocycles.
Causality of Experimental Choices
The reaction between this compound and pyridine is a classic SN2 reaction. The lone pair of electrons on the nitrogen atom of pyridine acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine. The choice of a polar aprotic solvent like acetonitrile or acetone facilitates this reaction by stabilizing the transition state without solvating the nucleophile, thus accelerating the reaction rate. Heating the reaction mixture provides the necessary activation energy to overcome the energy barrier of the reaction.
Experimental Workflow for Pyridinium Salt Synthesis
Caption: Workflow for the synthesis of N-(4-chlorophenethyl)pyridinium bromide.
Protocol 1: Synthesis of N-(4-chlorophenethyl)pyridinium bromide
Materials:
-
This compound (1.0 eq)
-
Pyridine (1.1 eq)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a solution of pyridine (1.1 eq) in anhydrous acetonitrile, add this compound (1.0 eq) at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold acetonitrile.
-
Dry the resulting white solid under vacuum to afford N-(4-chlorophenethyl)pyridinium bromide.
Expected Outcome: A white to off-white crystalline solid. The purity can be assessed by ¹H NMR and melting point determination.
Proposed Strategies for the Synthesis of Other Heterocycles
While direct, one-pot syntheses of more complex heterocycles from this compound are less commonly reported, its bifunctional nature makes it an excellent starting point for multi-step synthetic sequences. Below are proposed protocols based on established principles of heterocyclic synthesis.
A. Proposed Synthesis of N-(4-chlorophenethyl)indoles
The synthesis of N-substituted indoles can be envisioned through an initial N-alkylation of a suitable aniline derivative, followed by an intramolecular cyclization.
Caption: Proposed two-step synthesis of N-(4-chlorophenethyl)indoles.
Materials:
-
This compound (1.0 eq)
-
Aniline (or substituted aniline) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the aniline derivative (1.2 eq) in DMF.
-
Add potassium carbonate (2.0 eq) to the mixture.
-
Stir the reaction mixture at 80-100 °C for 12-24 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-(4-chlorophenethyl)aniline intermediate.
The subsequent cyclization to the indole would depend on the specific substituents on the aniline ring and could be achieved through various established methods such as the Bischler-Möhlau indole synthesis or palladium-catalyzed cyclizations.
B. Proposed Synthesis of 4-(4-chlorophenethyl)-1,5-benzothiazepines
1,5-Benzothiazepines are a class of seven-membered heterocyclic compounds with a range of biological activities. A plausible route to these structures involves the reaction of 2-aminothiophenol with an α,β-unsaturated carbonyl compound, which can be prepared from this compound.
Caption: Proposed multi-step synthesis of 1,5-benzothiazepine derivatives.
Step 1: Synthesis of the α,β-unsaturated ketone This would involve an initial alkylation of a suitable active methylene compound (e.g., ethyl acetoacetate) with this compound, followed by condensation with an aromatic aldehyde.
Step 2: Cyclocondensation to form the 1,5-benzothiazepine Materials:
-
α,β-Unsaturated ketone intermediate (1.0 eq)
-
2-Aminothiophenol (1.0 eq)
-
Ethanol or Acetic Acid (solvent)
-
Catalytic amount of acid (e.g., HCl) or base (e.g., piperidine)
Procedure:
-
Dissolve the α,β-unsaturated ketone (1.0 eq) and 2-aminothiophenol (1.0 eq) in a suitable solvent like ethanol or acetic acid.
-
Add a catalytic amount of an acid or base to promote the reaction.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.
-
Purify the crude product by recrystallization or column chromatography.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of heterocyclic compounds. Its dual reactivity allows for its incorporation into a variety of synthetic strategies, leading to the formation of pyridinium salts, indoles, benzothiazepines, and potentially many other heterocyclic systems. The protocols and strategies outlined in this guide are intended to provide a solid foundation for researchers to explore the full potential of this important chemical intermediate in their synthetic endeavors.
References
Experimental procedure for Friedel-Crafts reaction with 1-(2-bromoethyl)-4-chlorobenzene
Application Note & Protocol
Topic: Intermolecular Friedel-Crafts Alkylation of Arenes using 1-(2-bromoethyl)-4-chlorobenzene: A Detailed Protocol and Mechanistic Analysis
Introduction and Significance
The Friedel-Crafts reaction, a cornerstone of organic synthesis developed by Charles Friedel and James Crafts in 1877, remains an indispensable tool for forming carbon-carbon bonds by attaching substituents to aromatic rings.[1][2][3] This application note provides a comprehensive protocol for the Friedel-Crafts alkylation of an aromatic substrate (e.g., benzene) using this compound as the alkylating agent.
This specific reaction serves as an excellent model for illustrating a critical concept in Friedel-Crafts alkylation: the high propensity for carbocation rearrangement.[4][5] The substrate, a primary alkyl halide, does not lead to the direct addition of the 2-(4-chlorophenyl)ethyl group. Instead, it undergoes a mechanistic detour via a 1,2-hydride shift to form a more stable secondary carbocation prior to aromatic substitution.[5][6] Understanding and controlling such rearrangements is paramount for researchers in medicinal chemistry and materials science aiming for precise molecular architectures. This guide explains the causality behind the procedural steps, ensuring a robust and reproducible experimental design.
Reaction Scheme and Mechanistic Pathway
The overall reaction involves the alkylation of an arene, such as benzene, with this compound, catalyzed by a Lewis acid like aluminum chloride (AlCl₃). The expected major product is not the linear addition product but the rearranged isomer, 1-chloro-4-(1-phenylethyl)benzene.
Overall Reaction Scheme:
(Self-generated image, not from search results) this compound reacts with Benzene in the presence of AlCl₃ to yield 1-chloro-4-(1-phenylethyl)benzene.
Mechanistic Deep Dive: The Inevitable Rearrangement
The reaction proceeds through a classic electrophilic aromatic substitution mechanism, but with a crucial intramolecular rearrangement step.
-
Generation of the Electrophile: The Lewis acid catalyst, AlCl₃, activates the alkyl halide by coordinating to the bromine atom, polarizing the C-Br bond and creating a species with significant primary carbocation character.[7][8]
-
Carbocation Rearrangement: A free primary carbocation is highly unstable.[4] The initial complex rapidly undergoes a 1,2-hydride shift, moving a hydrogen atom from the adjacent carbon to the primary carbon center. This results in the formation of a much more stable secondary benzylic carbocation.[5]
-
Electrophilic Attack: The electron-rich π system of the benzene ring acts as a nucleophile, attacking the rearranged secondary carbocation. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7]
-
Re-aromatization: A weak base, such as the AlCl₃Br⁻ complex, removes a proton from the site of substitution on the ring, collapsing the sigma complex, restoring aromaticity, and regenerating the Lewis acid catalyst.[7][9]
Visualization of the Reaction Mechanism
Caption: Figure 1: Reaction Mechanism with 1,2-Hydride Shift.
Materials, Reagents, and Equipment
Reagents and Materials
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥98% Purity | Sigma-Aldrich | Alkylating Agent |
| Aluminum Chloride (AlCl₃) | Anhydrous, ≥99% | Acros Organics | Lewis Acid Catalyst. Extremely moisture-sensitive.[10][11] |
| Benzene | Anhydrous, ≥99.5% | Fisher Scientific | Aromatic substrate and solvent. Carcinogen - handle with extreme care. |
| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | VWR | Optional co-solvent. |
| Hydrochloric Acid (HCl) | 1M Aqueous Solution | J.T. Baker | For reaction quenching. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | LabChem | For neutralization wash. |
| Brine (Saturated NaCl) | Aqueous Solution | In-house prep | For final aqueous wash. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | EMD Millipore | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. | For column chromatography. |
| Hexanes / Ethyl Acetate | HPLC Grade | Honeywell | Eluent for chromatography. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser and addition funnel
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet with bubbler
-
Ice/water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Personal Protective Equipment (PPE): Safety goggles, face shield, acid-resistant gloves, fire-retardant lab coat.
Detailed Experimental Protocol
Rationale for Anhydrous Conditions: Friedel-Crafts reactions must be conducted under strictly anhydrous conditions. The Lewis acid catalyst, AlCl₃, reacts violently and exothermically with water to produce HCl gas and aluminum hydroxides, which deactivates the catalyst.[12][13][14] All glassware must be oven- or flame-dried and cooled under an inert atmosphere.
Step 1: Reaction Setup
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. Ensure all joints are properly greased and sealed.
-
Cap the condenser and addition funnel with septa. Establish an inert atmosphere by flushing the system with dry nitrogen or argon gas, vented through an oil bubbler.
-
To the flask, add anhydrous benzene (100 mL).
-
In a dry, inert atmosphere (e.g., a glove bag), weigh anhydrous aluminum chloride (1.1 equivalents) and add it portion-wise to the stirred benzene. The suspension may turn slightly colored.
-
Cool the reaction mixture to 0-5 °C using an ice/water bath.
Step 2: Reagent Addition
-
In a separate, dry flask, prepare a solution of this compound (1.0 equivalent) in anhydrous benzene (20 mL).
-
Transfer this solution to the addition funnel using a cannula or syringe.
-
Add the alkyl halide solution dropwise to the cold, stirred AlCl₃/benzene suspension over a period of 30 minutes.
-
Causality: A slow, controlled addition is crucial to manage the exothermic nature of the reaction and to minimize potential side reactions like polyalkylation.[15]
-
Step 3: Reaction Progression
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting alkyl halide is consumed.
Step 4: Workup and Product Isolation
-
Cool the reaction flask back down to 0 °C in an ice bath.
-
Quench the reaction by slowly and carefully pouring the reaction mixture over a stirred mixture of crushed ice (200 g) and concentrated HCl (20 mL). Perform this in a fume hood as HCl gas will be evolved.
-
Causality: The aqueous acid quench serves two purposes: it hydrolyzes and destroys the AlCl₃ catalyst, and it breaks up the Lewis acid-product complex that forms.[15]
-
-
Transfer the entire mixture to a 500 mL separatory funnel. Allow the layers to separate.
-
Collect the organic (top) layer. Extract the aqueous layer twice with dichloromethane (2 x 50 mL).
-
Combine all organic layers. Wash sequentially with:
-
1M HCl (50 mL)
-
Water (50 mL)
-
Saturated NaHCO₃ solution (50 mL) - Vent frequently to release CO₂ pressure.
-
Brine (50 mL)
-
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as an oil or solid.
Step 5: Purification
-
Purify the crude product via flash column chromatography on silica gel.
-
Use a hexane/ethyl acetate gradient (e.g., starting with 100% hexanes and gradually increasing the polarity) to elute the product. The product is relatively nonpolar, so a low polarity eluent system is expected to be effective.
-
Combine the product-containing fractions (identified by TLC) and remove the solvent under reduced pressure to yield the purified 1-chloro-4-(1-phenylethyl)benzene.
Experimental Workflow Visualization
Caption: Figure 2: Experimental Workflow.
Product Characterization
The identity and purity of the final product, 1-chloro-4-(1-phenylethyl)benzene, should be confirmed using standard analytical techniques.
| Technique | Expected Observations for 1-chloro-4-(1-phenylethyl)benzene |
| ¹H NMR | ~7.3-7.1 ppm (m, 9H, Ar-H): Overlapping multiplets for the nine aromatic protons. ~4.1 ppm (q, 1H, CH): Quartet for the methine proton. ~1.6 ppm (d, 3H, CH₃): Doublet for the methyl protons. |
| ¹³C NMR | ~145-126 ppm: Multiple signals in the aromatic region. ~45 ppm: Signal for the methine carbon. ~22 ppm: Signal for the methyl carbon. |
| IR (Infrared) | ~3100-3000 cm⁻¹: C-H stretch (aromatic). ~3000-2850 cm⁻¹: C-H stretch (aliphatic). ~1600, 1490 cm⁻¹: C=C stretches (aromatic). ~820 cm⁻¹: C-H bend for para-disubstituted ring. ~1090 cm⁻¹: C-Cl stretch. |
| Mass Spec (MS) | M⁺ peak corresponding to the molecular weight of C₁₄H₁₃Cl. Isotope pattern for one chlorine atom (M and M+2 peaks in ~3:1 ratio). |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst (hydrolyzed AlCl₃). | Ensure all reagents and glassware are scrupulously dry. Use fresh, high-quality anhydrous AlCl₃. |
| Recovery of Starting Material | Insufficient reaction time or temperature; deactivated catalyst. | Increase reaction time and monitor by TLC. If catalyst deactivation is suspected, repeat with fresh catalyst. |
| Polyalkylation Products | Product is more reactive than starting arene; high concentration of alkylating agent.[2][16][17] | Use a large excess of the aromatic substrate (benzene). Add the alkylating agent slowly and at a low temperature to maintain its low concentration relative to the substrate. |
| Formation of Dark Tars | Reaction temperature too high; impurities in reagents. | Maintain careful temperature control, especially during AlCl₃ addition and the initial reaction phase. Use purified reagents. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a fire-retardant lab coat, and heavy-duty, acid-resistant gloves (e.g., PVC or thick nitrile).[10][18]
-
Fume Hood: All steps of this procedure, especially handling anhydrous AlCl₃ and quenching the reaction, must be performed in a well-ventilated chemical fume hood.
-
Anhydrous Aluminum Chloride (AlCl₃): This substance is highly corrosive and reacts violently with water, releasing large amounts of heat and corrosive HCl gas.[11][19] Never allow it to come into contact with moisture. Do not use water-based fire extinguishers on AlCl₃ spills; use a Class D extinguisher or smother with dry sand.[11]
-
Benzene: Benzene is a known carcinogen and is highly flammable. Avoid inhalation and skin contact.
-
Workup: The quenching step is highly exothermic and releases HCl gas. Add the reaction mixture to ice/acid slowly and with vigorous stirring.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 4. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. mt.com [mt.com]
- 8. m.youtube.com [m.youtube.com]
- 9. byjus.com [byjus.com]
- 10. redox.com [redox.com]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. Friedel-Crafts Reactions | Alkylation & Acylation - Lesson | Study.com [study.com]
- 13. Solved Friedel-Crafts acylation of benzene 1. Anhydrous | Chegg.com [chegg.com]
- 14. quora.com [quora.com]
- 15. youtube.com [youtube.com]
- 16. 10.8. Reaction: Alkylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. carlroth.com [carlroth.com]
- 19. nj.gov [nj.gov]
Application Notes & Protocols: The Strategic Use of 1-(2-bromoethyl)-4-chlorobenzene in the Synthesis of Bioactive Molecules
Abstract
This technical guide provides an in-depth exploration of 1-(2-bromoethyl)-4-chlorobenzene, a pivotal bifunctional building block in modern medicinal chemistry. We dissect its unique reactivity, highlighting its role as a versatile precursor for introducing the 4-chlorophenethyl moiety into complex molecular architectures. This document furnishes researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven protocols for leveraging this reagent in the synthesis of bioactive molecules, particularly in the development of antihistaminic and other pharmacologically relevant scaffolds.
Introduction: A Bifunctional Linchpin in Drug Discovery
This compound (CAS No: 6529-53-9) is a halogenated aromatic compound whose value in synthetic organic chemistry is derived from its distinct dual reactivity.[1] The molecule features two key reactive sites: a highly electrophilic primary alkyl bromide and a less reactive aryl chloride on the phenyl ring.[1] This differential reactivity allows for a stepwise and controlled functionalization, making it an indispensable tool for building molecular complexity.
The primary utility of the bromoethyl side chain lies in its susceptibility to nucleophilic substitution (SN2) reactions.[1] This provides a direct and efficient pathway for C-N, C-O, or C-S bond formation, enabling the facile incorporation of the 4-chlorophenethyl group into a wide array of scaffolds. This moiety is a common structural feature in numerous biologically active compounds, where the chlorine atom can significantly modulate pharmacokinetic properties such as metabolic stability and receptor binding affinity. Concurrently, the aromatic chlorine atom is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), offering a secondary handle for late-stage diversification to build biaryl structures or introduce complex amine functionalities.[1] This guide will focus on its most prevalent application: as an alkylating agent in the synthesis of amine-containing bioactive molecules.
Physicochemical Properties & Handling
A comprehensive understanding of the reagent's properties is fundamental to its successful application and safe handling.
| Property | Value | Source |
| CAS Number | 6529-53-9 | [2][3][4] |
| Molecular Formula | C₈H₈BrCl | [1][3][4] |
| Molecular Weight | 219.50 g/mol | [1][4] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 76-78 °C (0.3 mmHg) | [1][2] |
| Density | ~1.508 g/cm³ | [2] |
| Synonyms | 4-Chlorophenethyl bromide, p-Chlorophenethyl bromide, 1-Bromo-2-(4-chlorophenyl)ethane | [3] |
Safety & Handling: this compound is harmful if swallowed and causes serious eye damage.[4] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is sensitive to light and moisture; therefore, it is recommended to store the compound under an inert atmosphere (e.g., Argon or Nitrogen) in a cool, dark place.[1]
Core Application: Synthesis of Tertiary Amines for Bioactive Scaffolds
The most prominent application of this compound is the N-alkylation of primary or secondary amines to yield the corresponding substituted phenethylamines. This reaction is a cornerstone in the synthesis of first-generation antihistamines and other CNS-active agents, which often feature a tertiary amine linked by a two-carbon chain to a diarylmethyl or similar lipophilic group.
The 4-chlorophenyl group introduced by this reagent serves as a critical pharmacophore element. The reaction proceeds via a classical SN2 mechanism, where the amine acts as the nucleophile, displacing the bromide leaving group.
Diagram 1: General N-Alkylation Workflow
Caption: General Sₙ2 reaction workflow for N-alkylation.
Detailed Experimental Protocol: N-Alkylation of Dimethylamine
This protocol details a representative procedure for the synthesis of N-(4-chlorophenethyl)-N,N-dimethylamine, a common substructure in pharmacologically active molecules.
Objective: To synthesize N-(4-chlorophenethyl)-N,N-dimethylamine via SN2 alkylation.
Materials:
-
This compound (1.0 eq)
-
Dimethylamine solution (2.0 M in THF, 1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to the flask to achieve a concentration of approximately 0.2-0.5 M with respect to the starting alkyl bromide.
-
Nucleophile Addition: Begin stirring the suspension. Add the dimethylamine solution (1.2 eq) dropwise to the mixture at room temperature.
-
Causality Note: Potassium carbonate is a moderately strong, non-nucleophilic base, ideal for scavenging the HBr generated in situ without promoting significant E2 elimination of the alkyl bromide. Anhydrous DMF is an excellent polar aprotic solvent that effectively solvates the cation of the base and accelerates SN2 reactions.
-
-
Reaction Execution: Heat the reaction mixture to 60-70 °C and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed.
-
Work-up: a. Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. b. Extract the aqueous layer with ethyl acetate (3 x volume of DMF). c. Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine to remove residual DMF and inorganic salts. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-(4-chlorophenethyl)-N,N-dimethylamine.
Expanded Synthetic Utility & Future Directions
The product from the primary N-alkylation serves as a versatile intermediate for generating libraries of bioactive compounds. The remaining aryl chloride provides a synthetic handle for diversification.
Diagram 2: Strategic Diversification Workflow
Caption: Diversification strategy using the key amine intermediate.
This two-stage approach—SN2 reaction followed by cross-coupling—is a powerful strategy in drug discovery. It allows for the rapid generation of analogues to explore structure-activity relationships (SAR). For example, replacing the chlorine with various aryl or heteroaryl groups via Suzuki coupling can probe interactions with specific pockets of a biological target, while Buchwald-Hartwig amination can introduce new hydrogen bond donors or acceptors.
Conclusion
This compound is a high-value, versatile reagent for the synthesis of bioactive molecules. Its well-defined and predictable reactivity, centered on the robust SN2 displacement of its bromoethyl group, provides a reliable method for installing the 4-chlorophenethyl pharmacophore. The protocols and strategic workflows detailed herein offer a validated framework for researchers to effectively utilize this building block in the rational design and synthesis of novel chemical entities for drug discovery programs.
References
Troubleshooting & Optimization
Purification of 1-(2-Bromoethyl)-4-chlorobenzene reaction products by column chromatography
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the column chromatography purification of 1-(2-bromoethyl)-4-chlorobenzene. We move beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your purification strategy.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the setup of the purification process.
Q1: What are the most likely impurities in my crude this compound reaction mixture?
A1: The impurity profile depends heavily on the synthetic route. If synthesized via Friedel-Crafts alkylation of chlorobenzene with 1,2-dibromoethane, you can expect several byproducts.[1][2] The primary impurities include:
-
Unreacted Starting Materials: Chlorobenzene and 1,2-dibromoethane.
-
Isomeric Byproducts: 1-(2-Bromoethyl)-2-chlorobenzene (the ortho-isomer). Due to steric hindrance, the desired para-isomer is typically the major product.[1][3]
-
Polyalkylation Products: The introduction of an alkyl group can activate the aromatic ring, leading to further alkylation and the formation of di-substituted products.[4]
-
Hydrolysis Products: Reaction of the bromoethyl group with any residual water can form 2-(4-chlorophenyl)ethanol.
Q2: What is the best stationary phase for this purification?
A2: For normal-phase chromatography of a relatively non-polar compound like this compound, silica gel is the standard and most effective choice.[5][6] Its polar surface interacts with the components of the mixture, allowing for separation based on polarity.[6]
-
Expert Insight: Silica gel is slightly acidic.[5] While this compound is generally stable, if you suspect your compound is degrading on the column (evidenced by streaking or loss of material), you could consider using deactivated silica or neutral alumina.[7]
Q3: How do I select the right mobile phase (eluent)?
A3: The key is to use Thin-Layer Chromatography (TLC) to determine the optimal solvent system. Since your target compound is non-polar, you will use a non-polar solvent system.
-
Starting Point: Begin with a mixture of hexane and ethyl acetate (e.g., 95:5 or 90:10). Hexane is the non-polar "driving" solvent, and ethyl acetate is the more polar "eluting" solvent.
-
The Goal: Adjust the solvent ratio until your desired product, this compound, has an Rf value of approximately 0.25-0.35 .[8] An Rf in this range provides the best balance for separation on a column, ensuring the compound doesn't elute too quickly or remain stuck to the silica.[9]
Q4: My compound is not visible under a UV lamp on the TLC plate. How can I visualize it?
A4: While aromatic compounds are often UV-active, visualization can sometimes be faint. If you cannot see your spots under UV light, you must use a chemical stain. A common and effective stain for general organic compounds is potassium permanganate (KMnO₄) stain . It reacts with most organic compounds that can be oxidized, appearing as yellow-brown spots on a purple background.
Section 2: In-Depth Troubleshooting Guide
This guide addresses specific problems you may encounter during the column chromatography process.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Poor Separation | 1. Inappropriate Solvent System: The polarity of the eluent is too high, causing all compounds to move too quickly and co-elute. 2. Column Overloading: Too much crude material was loaded onto the column for the amount of silica used. 3. Poor Column Packing: Channels or cracks in the silica bed are causing the sample to travel unevenly. | 1. Re-optimize with TLC: Find a less polar solvent system that provides better separation between your product and the impurity spots on the TLC plate. Aim for a ΔRf of at least 0.2. 2. Reduce Load/Increase Silica: A general rule is to use a silica-to-crude-product weight ratio of 50:1 for moderate separations, and up to 100:1 for difficult ones.[8] 3. Repack the Column: Ensure you are using a proper slurry packing technique to create a homogenous, dense bed of silica.[5][8] |
| Product Not Eluting | 1. Solvent Polarity Too Low: The eluent is not polar enough to displace your compound from the silica gel. 2. Compound Decomposition: The compound may be unstable on silica gel and has decomposed.[7] 3. Incorrect Solvent Used: You may have accidentally used the wrong solvent (e.g., pure hexane).[7] | 1. Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) in your mobile phase (this is called a gradient elution).[8] 2. Test for Stability: Spot your crude mixture on a TLC plate, let it sit for 30-60 minutes, then elute. If the original spot has disappeared or new spots have appeared, your compound is likely unstable on silica. Consider using neutral alumina.[7] 3. Verify Solvents: Double-check the solvent bottles used to prepare the eluent.[7] |
| Product Elutes Too Fast | 1. Solvent Polarity Too High: The eluent is too polar, preventing sufficient interaction between your compound and the silica. 2. Column Cracking/Channeling: A poorly packed column allows the solvent and sample to bypass the stationary phase. | 1. Decrease Eluent Polarity: Prepare a new mobile phase with a lower percentage of the polar solvent (e.g., switch from 90:10 Hexane:EtOAc to 95:5). 2. Repack the Column: Ensure the silica is packed uniformly and that the column is kept perfectly vertical. Do not let the top of the silica bed run dry at any point. |
| Streaking/Tailing Bands | 1. Sample Overloading: The concentration of the sample is too high, saturating the stationary phase at that point. 2. Insolubility: The compound may be partially insoluble in the mobile phase, causing it to drag along the column. 3. Acidic/Basic Compound on Silica: Strong interactions (e.g., basic amines on acidic silica) can cause tailing. This is less likely for your compound but is a common issue.[10] | 1. Dilute the Sample: Load a smaller amount of material or use a wider column. 2. Use a Stronger Loading Solvent: Dissolve the crude product in a minimal amount of a slightly more polar solvent (like dichloromethane) for loading, or use the "dry loading" method.[8] 3. Consider Modifiers: While not typically needed for this compound, adding a tiny amount of a modifier (e.g., 0.1% triethylamine for basic compounds) to the eluent can improve peak shape. |
Section 3: Core Experimental Protocols
Follow these detailed protocols to ensure reproducible and successful purifications.
Protocol 1: Developing an Optimal Solvent System with TLC
This is the most critical step for a successful column.
-
Prepare Samples: Dissolve a small amount of your crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.
-
Spot the TLC Plate: Use a capillary tube to make a small, concentrated spot of your sample on the pencil baseline of a silica gel TLC plate.[9]
-
Develop the Plate: Place the plate in a sealed chamber containing a small amount of your chosen eluent (e.g., 95:5 Hexane:Ethyl Acetate). Ensure the solvent level is below the baseline.[9]
-
Visualize: Once the solvent front is near the top of the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots using a UV lamp and/or a chemical stain.
-
Analyze & Optimize: Calculate the Rf value (Rf = distance spot traveled / distance solvent traveled). Adjust the eluent polarity until your target compound has an Rf of ~0.3 and is well-separated from major impurities.[8]
Protocol 2: Packing a Silica Gel Flash Column (Slurry Method)
This method creates a uniform, bubble-free column bed, which is essential for good separation.
-
Preparation: Clamp the column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand (~0.5 cm).[8]
-
Make the Slurry: In a beaker, mix the required amount of silica gel (e.g., 50x the weight of your crude product) with your initial, least polar eluent until a pourable, milkshake-like consistency is achieved.
-
Pack the Column: Add the eluent to the column until it is about one-third full. Quickly pour the silica slurry into the column using a powder funnel.
-
Settle and Compact: Open the stopcock to drain the solvent. As the silica settles, gently and continuously tap the side of the column with a piece of rubber tubing to dislodge any air bubbles and ensure an evenly packed bed.[5]
-
Finalize: Once the silica has settled, add a protective layer of sand (~0.5 cm) on top to prevent the bed from being disturbed during solvent addition.[8] Do not let the solvent level drop below the top of the sand.
Protocol 3: Sample Loading Techniques
Properly loading your sample in a narrow band is crucial for sharp peaks and good separation.
-
Wet Loading:
-
Dissolve your crude product in the minimum amount of solvent (preferably a less polar solvent like dichloromethane).[8]
-
Drain the column solvent until it is level with the top layer of sand.
-
Carefully pipette the dissolved sample directly onto the center of the sand, trying not to disturb the surface.
-
Open the stopcock and allow the sample to absorb completely onto the silica bed.
-
Carefully add a small amount of fresh eluent, wash the sides of the column, and allow it to absorb again. Repeat once more before carefully filling the column with eluent.
-
-
Dry Loading (Recommended for less soluble samples):
-
Dissolve your crude product in a suitable solvent in a round-bottom flask.
-
Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to the flask.[8]
-
Remove the solvent by rotary evaporation until you have a dry, free-flowing powder of your crude product adsorbed onto the silica.
-
Carefully pour this powder onto the top layer of sand in your packed column.
-
Gently tap the column to settle the powder, then add another thin layer of sand on top before adding the eluent.
-
Section 4: Visualizations and Data
Experimental Workflow Diagram
Caption: Overall workflow for column chromatography purification.
Troubleshooting Decision Tree: Poor Separation
// Solutions OptimizeSolvent [label="Solution:\nRe-optimize eluent.\nUse a less polar system.", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IncreaseSilica [label="Solution:\nIncrease silica amount\nor decrease sample load.", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Repack [label="Solution:\nRepack column carefully.\nCheck for cracks/channels.", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Logic Flow Start -> CheckTLC; CheckTLC -> CheckLoad [label="Yes"]; CheckTLC -> OptimizeSolvent [label="No"]; CheckLoad -> CheckPacking [label="Yes"]; CheckLoad -> IncreaseSilica [label="No"]; CheckPacking -> Repack [label="Streaked"]; CheckPacking -> IncreaseSilica [label="Straight"]; } }
Caption: Decision tree for troubleshooting poor separation.
Reference Data
Table 1: Example TLC Data for Separation
| Compound | Polarity | Expected Rf (95:5 Hexane:EtOAc) |
| Poly-alkylated byproduct | Very Low | ~0.8 - 0.9 |
| This compound (Para) | Low | ~0.35 |
| 1-(2-Bromoethyl)-2-chlorobenzene (Ortho) | Low | ~0.40 |
| Chlorobenzene (Starting Material) | Low | ~0.7 |
| 2-(4-chlorophenyl)ethanol (Hydrolysis) | Moderate | ~0.1 |
Note: These are estimated values. Always determine Rf values experimentally with your specific crude mixture.
Section 5: References
-
Department of Chemistry, University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from --INVALID-LINK--
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from --INVALID-LINK--
-
uHPLCs. (2024). 5 Troubleshooting Common HPLC Column Problems and Solutions. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). This compound | CAS 6529-53-9. Retrieved from --INVALID-LINK--
-
Reddit. (2022). troubleshooting column chromatography. r/chemistry. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols for Reactions with 1-Bromo-2-(bromomethyl)-4-chlorobenzene. Retrieved from --INVALID-LINK--
-
W.R. Grace & Co. (2024). 5 Things to Consider When Selecting a Chromatography Silica. Retrieved from --INVALID-LINK--
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from --INVALID-LINK--
-
Oakwood Chemical. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
YouTube. (2023). Friedel-Crafts Alkylation Reaction|Chlorobenzene|1-chloro-2-methylbenzene. Land of Chemistry. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Synthesis with 1-Bromo-2-(bromomethyl)-4-chlorobenzene. Retrieved from --INVALID-LINK--
-
CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from --INVALID-LINK--
-
University of Calgary. (n.d.). Column chromatography. Retrieved from --INVALID-LINK--
-
Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Tips & Tricks for Thin-Layer Chromatography. Retrieved from --INVALID-LINK--
-
a-level-chemistry.co.uk. (n.d.). Friedel-Crafts Alkylation of aromatic molecules. Retrieved from --INVALID-LINK--
-
Kim, J. H., et al. (2018). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Applied Biological Chemistry.
-
Sorbead India. (2024). High-Performance Adsorbents for Challenging Separations: Overcoming Complex Mixtures. Retrieved from --INVALID-LINK--
-
Quora. (2021). What happens when chlorobenzene undergoes Friese Craft's alkylation? Retrieved from --INVALID-LINK--
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from --INVALID-LINK--
-
Quora. (2019). Why isn't benzene used as a solvent for the Friedel-Crafts alkylation of chlorobenzene? Retrieved from --INVALID-LINK--
-
Chemsrc. (n.d.). This compound | CAS#:6529-53-9. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 1-(2-Bromoethoxy)-4-chlorobenzene. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
Ossila. (n.d.). 1-Bromo-2-chloro-4-fluorobenzene | CAS 110407-59-5. Retrieved from --INVALID-LINK--
References
- 1. This compound|CAS 6529-53-9|Aromatic Building Block [benchchem.com]
- 2. science-revision.co.uk [science-revision.co.uk]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.uvic.ca [web.uvic.ca]
- 6. column-chromatography.com [column-chromatography.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 9. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Synthesis of 1-(2-Bromoethyl)-4-chlorobenzene
Welcome to the technical support center for the synthesis of 1-(2-Bromoethyl)-4-chlorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important bifunctional intermediate. Here, we provide in-depth, experience-based answers to frequently asked questions and troubleshooting strategies to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Two primary synthetic routes are commonly employed for the preparation of this compound. This guide is structured to address the specific side reactions and challenges associated with each pathway.
Route 1: Friedel-Crafts Acylation of Chlorobenzene followed by Reduction
This two-step approach first involves the Lewis acid-catalyzed acylation of chlorobenzene with bromoacetyl chloride to form 2-bromo-1-(4-chlorophenyl)ethanone, which is subsequently reduced to the desired product.
FAQ 1: My Friedel-Crafts acylation is producing a mixture of isomers. How can I improve the regioselectivity for the desired para-product?
Answer: The Friedel-Crafts acylation of chlorobenzene with bromoacetyl chloride will inherently produce a mixture of ortho and para isomers, with the para isomer being the major product.[1][2] The chlorine substituent on the benzene ring is an ortho, para-directing group.[3][4] However, the formation of the ortho isomer is sterically hindered by the chloro group, leading to a preferential formation of the para-substituted product.[1]
Troubleshooting Strategies:
-
Temperature Control: Running the reaction at lower temperatures can enhance the selectivity for the para isomer by increasing the kinetic barrier for the formation of the sterically hindered ortho product.
-
Choice of Lewis Acid: While aluminum chloride (AlCl₃) is commonly used, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be explored to potentially modify the ortho/para ratio.
-
Solvent Effects: The choice of solvent can influence the steric bulk of the acylating agent complex, thereby affecting the ortho/para selectivity. Less polar solvents may favor the formation of the para isomer.
FAQ 2: I am observing di-acylated byproducts in my reaction mixture. What causes this and how can it be prevented?
Answer: Di-acylation, or polysubstitution, is a potential side reaction in Friedel-Crafts acylations, although it is generally less prevalent than in Friedel-Crafts alkylations.[5] The initial acylation introduces an electron-withdrawing acyl group, which deactivates the aromatic ring towards further electrophilic substitution.[5] However, under forcing conditions or with highly reactive substrates, di-acylation can occur.
Troubleshooting Strategies:
-
Stoichiometry Control: Use a precise 1:1 molar ratio of chlorobenzene to bromoacetyl chloride. An excess of the acylating agent can drive the reaction towards polysubstitution.
-
Reaction Time and Temperature: Avoid prolonged reaction times and excessively high temperatures, as these conditions can lead to the formation of di-acylated products. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.
-
Order of Addition: Adding the bromoacetyl chloride dropwise to the mixture of chlorobenzene and Lewis acid can help to maintain a low concentration of the acylating agent, thus minimizing di-acylation.
FAQ 3: During the reduction of 2-bromo-1-(4-chlorophenyl)ethanone, I am getting a rearranged product instead of the desired this compound. What is happening?
Answer: The reduction of α-haloketones can be complicated by side reactions, most notably the Favorskii rearrangement, especially when using strong bases.[6] This rearrangement proceeds through a cyclopropanone intermediate and leads to a carboxylic acid derivative after workup, which is not the intended product. Another potential side reaction is the formation of an epoxide if the ketone is first reduced to a halohydrin, which can then undergo intramolecular cyclization.[6]
Troubleshooting Strategies:
-
Choice of Reducing Agent: To avoid the Favorskii rearrangement, it is crucial to select a reducing agent that chemoselectively reduces the ketone without promoting base-catalyzed side reactions. Common choices for this transformation include sodium borohydride (NaBH₄) in a suitable solvent like ethanol or methanol.
-
Reaction Conditions: Perform the reduction at low temperatures (e.g., 0 °C) to minimize side reactions.
-
Protecting Groups: If other functional groups in the molecule are sensitive to the reduction conditions, consider using a protecting group strategy for the ketone.
Route 2: Bromination of 4-Chlorophenethyl Alcohol
This route involves the direct conversion of the hydroxyl group of 4-chlorophenethyl alcohol to a bromide.
FAQ 4: My bromination reaction has a low yield, and I have identified 4-chlorostyrene as a major byproduct. How can I favor substitution over elimination?
Answer: The formation of 4-chlorostyrene is a result of an elimination reaction (E1 or E2) competing with the desired nucleophilic substitution (Sₙ1 or Sₙ2).[7][8] Several factors can influence the ratio of substitution to elimination products.
Troubleshooting Strategies:
-
Choice of Brominating Agent: Using phosphorus tribromide (PBr₃) is often preferred for converting primary and secondary alcohols to alkyl bromides as it proceeds via an Sₙ2 mechanism, which minimizes carbocation rearrangements and can reduce the likelihood of elimination compared to using HBr.[9][10][11]
-
Temperature Control: Higher temperatures generally favor elimination.[7][8][12] Conducting the reaction at lower temperatures will favor the substitution pathway.
-
Solvent: The choice of solvent can play a role. Protic solvents can stabilize carbocation intermediates, potentially favoring E1/Sₙ1 pathways, while aprotic solvents are generally preferred for Sₙ2 reactions.
-
Base: If a base is used, a non-bulky base is less likely to promote E2 elimination compared to a sterically hindered base.[13]
Visualizing the Synthetic Pathways and Side Reactions
To provide a clearer understanding of the chemical transformations and potential pitfalls, the following diagrams illustrate the main synthetic routes and the key side reactions.
Caption: Synthetic pathway for Route 1, highlighting potential side products.
Caption: Synthetic pathway for Route 2, showing the competition between substitution and elimination.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Chlorobenzene
-
To a stirred solution of anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add chlorobenzene (1.0 eq) dropwise.
-
Add bromoacetyl chloride (1.05 eq) in DCM dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, 2-bromo-1-(4-chlorophenyl)ethanone, can be purified by recrystallization or column chromatography.
Protocol 2: Reduction of 2-Bromo-1-(4-chlorophenyl)ethanone
-
Dissolve 2-bromo-1-(4-chlorophenyl)ethanone (1.0 eq) in ethanol at 0 °C.
-
Add sodium borohydride (1.5 eq) portion-wise, keeping the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude this compound.
-
Purify the product by vacuum distillation or column chromatography.
Protocol 3: Bromination of 4-Chlorophenethyl Alcohol
-
To a solution of 4-chlorophenethyl alcohol (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add phosphorus tribromide (0.4 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by vacuum distillation.
Summary of Key Byproducts and Their Identification
| Byproduct | Synthetic Route | Identification Notes (Expected 1H NMR signals) |
| 2-Bromo-1-(2-chlorophenyl)ethanone | Friedel-Crafts Acylation | Complex aromatic splitting pattern different from the para-isomer. |
| Di-acylated products | Friedel-Crafts Acylation | Higher molecular weight, more complex aromatic region in 1H NMR. |
| Favorskii rearrangement products | Reduction of α-haloketone | Presence of a carboxylic acid or ester functionality. |
| 4-Chlorostyrene | Bromination of Alcohol | Characteristic vinyl proton signals in the 1H NMR spectrum. |
References
- 1. On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE [vedantu.com]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 12. Khan Academy [khanacademy.org]
- 13. benchchem.com [benchchem.com]
Minimizing byproduct formation in Suzuki coupling with 1-(2-bromoethyl)-4-chlorobenzene
Welcome to the Technical Support Center for Suzuki-Miyaura Coupling. As Senior Application Scientists, we understand that while the Suzuki coupling is a powerful and versatile tool for C-C bond formation, its application to complex substrates like 1-(2-bromoethyl)-4-chlorobenzene presents unique challenges.[1][2][3] This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and optimized protocols to minimize byproduct formation and maximize the yield of your desired product.
Our approach is rooted in a mechanistic understanding of not only the desired reaction pathway but also the competing side reactions that can hinder success.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Potential Byproducts
This section addresses the fundamental "what" and "why" of common byproducts encountered when using this compound.
Q1: What are the primary byproducts I should anticipate with this substrate?
When using this compound, you are dealing with a molecule that has three key reactive features:
-
A highly reactive C(sp²)-Br bond.
-
A C(sp³)-H bond at the β-position of the ethyl group.
Consequently, the main byproducts to monitor are:
-
Homocoupling Product: Dimerization of the organoboron reagent.
-
Protodebromination Product: Replacement of the bromine atom with a hydrogen, yielding 1-ethyl-4-chlorobenzene.[1][6][7]
-
β-Hydride Elimination Product: Formation of 4-chlorostyrene.[4][8]
-
Double-Coupling Product: Reaction at both the C-Br and C-Cl sites.
Q2: What is the mechanism of homocoupling, and why is degassing so critical for preventing it?
Homocoupling is the dimerization of your boronic acid or ester coupling partner.[8] This side reaction is significantly promoted by the presence of molecular oxygen.[9][10] The proposed mechanism involves the oxidation of the active Pd(0) catalyst to a Pd(II) species, which can then undergo transmetalation with two molecules of the organoboron reagent, leading to the homocoupled byproduct upon reductive elimination.[9]
To minimize homocoupling:
-
Rigorous Degassing: It is imperative to thoroughly degas all solvents and the reaction vessel. Subsurface sparging with an inert gas like argon or nitrogen for 15-30 minutes is more effective than simple vacuum/backfill cycles.[9]
-
Use of Precatalysts: Modern palladium precatalysts are designed for rapid and efficient generation of the active Pd(0) species, which can help initiate the desired catalytic cycle quickly, outcompeting oxygen-mediated side reactions.[11]
Q3: My analysis shows significant amounts of 1-ethyl-4-chlorobenzene. What causes this protodebromination?
Protodebromination (or dehalogenation) is the replacement of the bromine atom with a hydrogen.[7] This undesired reaction consumes your starting material and reduces the yield of the desired product.[7] The mechanism often involves the formation of a palladium-hydride species (LₙPd-H), which then reductively eliminates with the aryl group.[1]
Sources of hydrides and contributing factors include:
-
Solvents: Protic solvents, particularly alcohols, can act as hydride donors.[6]
-
Bases: Certain bases or their impurities can generate hydride species.
-
Water: While often necessary for the Suzuki reaction, excessive water can be a proton source.[6]
-
Slow Transmetalation: If the transmetalation step is slow, the intermediate aryl-palladium(II) complex has a longer lifetime, increasing the probability of it reacting with a stray hydride source.[12]
To mitigate this, focus on using aprotic solvents and carefully selecting your base.[6]
Q4: Why is β-hydride elimination a specific concern for this compound?
The ethyl group on your substrate contains hydrogen atoms on the carbon that is "beta" to the palladium center after oxidative addition. The palladium center can abstract one of these β-hydrogens, forming a palladium-hydride intermediate and eliminating an alkene (in this case, 4-chlorostyrene).[4][8][13] This is a common decomposition pathway for organopalladium species with alkyl chains containing β-hydrogens.[13]
This pathway directly competes with the desired reductive elimination step.[4] Factors that favor β-hydride elimination include higher temperatures and less sterically hindered palladium complexes.
Q5: How can I ensure the reaction is selective for the C-Br bond over the much stronger C-Cl bond?
The key to selectivity lies in the differential reactivity of the two carbon-halogen bonds in the oxidative addition step. The C-Br bond is significantly weaker and more reactive than the C-Cl bond, with the general reactivity trend being I > Br > OTf >> Cl.[4][5]
To exploit this difference and ensure selective coupling:
-
Control Temperature: Use the lowest temperature that allows for a reasonable reaction rate. Overly aggressive heating can provide enough energy to initiate oxidative addition at the C-Cl bond. A good starting point is often 60–80 °C.[14][15]
-
Ligand Choice: While highly electron-rich and active ligands are excellent for activating stubborn aryl chlorides, they may reduce the selectivity in your case.[1] A ligand that provides a good balance of activity and stability, such as SPhos or XPhos, is often a good starting point.[11]
Section 2: Visualizing the Reaction Pathways
Understanding the interplay between the desired catalytic cycle and the off-cycle byproduct pathways is crucial for effective troubleshooting.
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura coupling reaction.[1][4][16]
Caption: Competing reaction pathways that lead to common byproducts from the key Ar-Pd(II)-Br intermediate.
Section 3: Troubleshooting Guide & Optimization
This section provides a problem-oriented approach to refining your reaction conditions.
| Observed Problem | Potential Cause(s) | Recommended Actions & Optimization Steps |
| High levels of homocoupled byproduct (R'-R') | 1. Inadequate degassing (presence of O₂).[9][10] 2. Slow oxidative addition relative to Pd(II)-boronic acid reaction. | 1. Improve Degassing: Switch from vacuum/backfill to subsurface sparging with argon or nitrogen for at least 15 minutes.[9] 2. Catalyst Choice: Use a palladium precatalyst that rapidly generates Pd(0). 3. Additives: In some cases, adding a mild reducing agent like potassium formate can suppress this pathway.[9] |
| Significant protodebromination byproduct | 1. Use of protic solvents (e.g., alcohols).[6] 2. Base choice (some bases or impurities can be hydride sources). 3. Slow transmetalation step.[12] | 1. Solvent Screen: Switch to aprotic solvents like 1,4-dioxane, THF, or toluene.[6] 2. Base Optimization: Use weaker, inorganic bases like K₃PO₄ or K₂CO₃. Avoid strong alkoxide bases if this is a major issue.[6] 3. Ligand Screening: Use bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) to accelerate the desired catalytic turnover.[6][11] |
| Formation of 4-chlorostyrene (β-hydride elimination) | 1. High reaction temperature. 2. Ligand is not sterically bulky enough to disfavor the conformation required for elimination.[11] | 1. Lower Temperature: Reduce the reaction temperature. This is often the most effective first step.[4] 2. Ligand Choice: Screen bulky monodentate (e.g., tBu₃P) or bidentate ligands with a large bite angle.[4][8] 3. Consider a Different Metal: Nickel-based catalysts are sometimes less prone to β-hydride elimination in certain contexts.[4] |
| Low conversion or sluggish reaction | 1. Inefficient oxidative addition. 2. Poor quality or decomposition of the boronic acid/ester. 3. Catalyst inhibition or decomposition (e.g., palladium black formation).[1][8] | 1. Ligand/Catalyst System: Use an electron-rich ligand to promote oxidative addition.[1] Ensure your Pd source is active. 2. Check Reagents: Use a fresh, high-purity boronic acid or ester. Some are prone to protodeboronation on storage.[17] 3. Temperature Increase: Cautiously increase the temperature in 10 °C increments, monitoring for byproduct formation. 4. Stirring Rate: For biphasic reactions, ensure the stirring is vigorous enough to facilitate phase transfer.[11] |
Section 4: Optimized Experimental Protocol
This protocol incorporates best practices to achieve a selective Suzuki-Miyaura coupling on the C-Br bond of this compound while minimizing the formation of key byproducts.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) OR SPhos Pd G3 Precatalyst (2 mol%)
-
K₃PO₄ (potassium phosphate), finely ground (2.0 - 3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 or 5:1 v/v)
-
Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques
-
Magnetic stirrer and hotplate
-
Inert gas line (Argon or Nitrogen)
Step-by-Step Procedure:
-
Vessel Preparation: Flame-dry the Schlenk flask under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Reagent Addition: To the flask, add this compound, the arylboronic acid, K₃PO₄, and the palladium catalyst/ligand system.
-
Atmosphere Exchange: Seal the flask and evacuate and backfill with inert gas three times.
-
Solvent Addition (Crucial Step): The solvents must be degassed beforehand. This is best achieved by sparging with an inert gas for 20-30 minutes. Using a syringe, add the degassed 1,4-dioxane and then the degassed water to the reaction flask.
-
Reaction Execution: Lower the flask into a pre-heated oil bath set to 80 °C. Begin vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time might be 4-12 hours. Look for the disappearance of the starting material and the appearance of the product spot/peak, while also checking for the formation of the byproducts identified in Section 1.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
This protocol provides a robust starting point.[15][16] Depending on the specific boronic acid used, further optimization of the base, solvent ratio, or temperature may be required.[2][3]
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 16. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Reactions Involving 1-(2-bromoethyl)-4-chlorobenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1-(2-bromoethyl)-4-chlorobenzene. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields. The content is structured in a question-and-answer format to provide direct solutions to specific experimental challenges.
Section 1: Foundational Chemistry & Reactivity
Before troubleshooting, it's crucial to understand the molecule's inherent reactivity. This compound (CAS 6529-53-9) is a bifunctional intermediate with two distinct reactive sites.[1] Understanding their differential reactivity is the first step to designing a successful experiment.
Q1: What are the primary reactive sites on this compound and how do they differ?
A1: The molecule possesses two key electrophilic centers:
-
The Primary Alkyl Bromide (-CH₂CH₂Br): This site is highly reactive towards nucleophiles via an SN2 mechanism. The carbon attached to the bromine is an sp³-hybridized center, making it an excellent substrate for nucleophilic attack.[1]
-
The Aryl Chloride (-C₆H₄Cl): This site is generally unreactive towards traditional nucleophilic substitution (SNAr) unless under harsh conditions or if the ring is activated by strong electron-withdrawing groups.[2][3] However, it is highly suitable for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck couplings.[1]
The C-Br bond of the ethyl group is significantly more labile than the C-Cl bond on the aromatic ring, allowing for selective functionalization.
Section 2: General Troubleshooting & FAQs
Low yields can often be traced back to foundational issues with reagents or reaction setup. Address these common problems before investigating more complex mechanistic failures.
Q2: My reaction is sluggish or fails to initiate. Could my starting material have degraded?
A2: Yes, this is a common issue. This compound is sensitive to light and moisture.[1] Improper storage can lead to hydrolysis of the reactive bromoethyl group, forming the corresponding 2-(4-chlorophenyl)ethanol.
Troubleshooting Steps:
-
Visual Inspection: The pure compound should be a colorless to light yellow clear liquid.[1] A dark yellow or brown color, or the presence of a precipitate, indicates potential decomposition.[4]
-
Analytical Verification: Before use, verify the purity of your starting material using ¹H NMR or GC-MS. In the ¹H NMR spectrum, look for the characteristic triplets of the -CH₂Br (around 3.6 ppm) and -CH₂-Ar (around 3.1 ppm) groups. The appearance of new signals, such as those for a -CH₂OH group, confirms hydrolysis.
-
Storage Protocol: Always store the reagent at 2-8°C in a tightly sealed, amber bottle under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[4]
Q3: How do I choose the right solvent for my reaction?
A3: Solvent choice is critical and depends on the reaction mechanism you are targeting.[5]
| Reaction Type | Recommended Solvent Class | Rationale & Examples |
| SN2 Reactions | Polar Aprotic | These solvents (e.g., DMF, DMSO, Acetonitrile) solvate the cation but not the nucleophile, increasing the nucleophile's reactivity and promoting the SN2 pathway.[6][7] |
| Grignard Formation | Anhydrous Ether | Ethers like THF or Diethyl Ether are required to stabilize the Grignard reagent. The system must be scrupulously dry.[8] |
| Suzuki/Heck Coupling | Varies (often polar aprotic or aromatic) | Solvents like Dioxane, Toluene, or DMF are commonly used. They must be able to solubilize all components and withstand the required reaction temperatures, which are often elevated.[9][10] |
Section 3: Troubleshooting Specific Reaction Classes
Part 3.1: Nucleophilic Substitution (SN2) Reactions
This is the most common application for the bromoethyl side chain. The primary challenge is the competition with the E2 elimination side reaction.
Q4: My SN2 reaction yield is low, and I've isolated 4-chlorostyrene as a major byproduct. What's causing this and how can I prevent it?
A4: The formation of 4-chlorostyrene is a classic indicator of a competing E2 elimination reaction. This occurs when your nucleophile also acts as a base, abstracting a proton from the carbon adjacent to the C-Br bond.
Causality & Optimization:
-
Nucleophile/Base Strength: A strong, sterically hindered base (e.g., potassium tert-butoxide) will heavily favor elimination. A good nucleophile that is a weaker base (e.g., I⁻, N₃⁻, CN⁻) will favor substitution.[6][11]
-
Temperature: Higher temperatures provide the activation energy for elimination.[9] SN2 reactions often proceed well at or slightly above room temperature.
-
Steric Hindrance: While the substrate is a primary halide (favoring SN2), a bulky nucleophile can increase the likelihood of elimination.[11]
Experimental Protocol: Optimizing for SN2 Substitution
This protocol uses sodium azide as an example nucleophile to minimize the E2 side reaction.
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add sodium azide (1.2 equivalents).
-
Solvent: Add anhydrous DMF via syringe to dissolve the nucleophile.
-
Reagent Addition: Add this compound (1.0 equivalent) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the mixture at 40-50°C. Monitor the reaction progress by TLC or GC-MS every hour. Avoid excessive heating.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove DMF, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.[1]
Part 3.2: Palladium-Catalyzed Cross-Coupling Reactions
These reactions target the aryl chloride. The C-Cl bond is less reactive than C-Br or C-I bonds, often requiring more forcing conditions or specialized catalyst systems.
Q5: My Suzuki-Miyaura coupling at the aryl chloride position is failing. I see starting material and some homocoupled boronic acid. What are the likely failure points?
A5: Low yield in Suzuki couplings of aryl chlorides is typically due to issues with the catalytic cycle, specifically the rate-determining oxidative addition step.
Troubleshooting Strategy:
-
Failure Point 1 (Oxidative Addition): The C-Cl bond is strong. This step requires an electron-rich, sterically bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand to promote the addition of the aryl chloride to the Pd(0) center.[10] Ensure your catalyst/ligand system is appropriate for activating aryl chlorides.
-
Failure Point 2 (Transmetalation): The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is not just a scavenger; it activates the boronic acid to facilitate the transfer of the organic group to the palladium center.[12] Ensure you are using a sufficiently strong base and that your boronic acid is of high quality and has not degraded (homocoupled).
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen.[13] Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere.
Part 3.3: Grignard Reagent Formation
Attempting to form a Grignard reagent from this compound is challenging due to multiple potential reaction pathways.
Q6: I am trying to form a Grignard reagent, but the reaction either doesn't start or I get a complex mixture of products. What is happening?
A6: You are facing two primary challenges:
-
Halogen Reactivity: Grignard formation from aryl chlorides is significantly more difficult than from aryl bromides or iodides and often requires THF as a solvent instead of diethyl ether.[14] The primary alkyl bromide is more reactive towards magnesium, but this leads to an unstable intermediate.
-
Intramolecular/Intermolecular Reactions: If the Grignard reagent forms at the bromoethyl position, it can react with another molecule of starting material (intermolecular) or potentially cyclize (intramolecular). The most common side reaction is Wurtz-type homocoupling to form a dimer.[15]
Recommendations:
-
Selective Aryl Grignard: To form the Grignard at the aryl chloride position, consider using a technique like halogen-metal exchange (e.g., with isopropylmagnesium chloride) or Rieke magnesium, which is highly activated.
-
Protecting Group Strategy: If you need to perform Grignard chemistry at the aryl position, it is often more reliable to start with a different precursor, such as 1-bromo-4-chlorobenzene, perform the Grignard reaction, and then add the ethyl fragment in a subsequent step.
Section 4: Purification Protocols
Q7: How can I effectively purify my product from unreacted starting material and non-polar byproducts like 4-chlorostyrene or homocoupled dimers?
A7: Flash column chromatography on silica gel is the most robust method for purifying products derived from this compound.
Experimental Protocol: Flash Column Chromatography
-
Slurry Preparation: Adsorb your crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (e.g., dichloromethane) and adding the silica. Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel using a non-polar solvent system (e.g., hexanes or petroleum ether).
-
Loading: Carefully add the dry-loaded crude product to the top of the packed column.
-
Elution:
-
Begin eluting with a non-polar solvent (e.g., 100% hexanes). This will elute very non-polar impurities like 4-chlorostyrene or Wurtz/Suzuki homocoupling byproducts first.
-
Gradually increase the polarity of the eluent by adding ethyl acetate (e.g., starting with 2% ethyl acetate in hexanes and slowly increasing to 5%, 10%, etc.).
-
The starting material, this compound, is relatively non-polar and will elute early in the gradient.
-
Your desired product, especially if it's the result of a nucleophilic substitution with a polar group, will be more polar and elute later.
-
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Section 5: References
-
This compound Properties and Synthesis. BenchChem. --INVALID-LINK--
-
1-Bromo-4-chlorobenzene Handling. Santa Cruz Biotechnology. --INVALID-LINK--
-
Safety Data Sheet for a Similar Bromo-Compound. Fisher Scientific. --INVALID-LINK--
-
Technical Support for 1-Bromo-2-(bromomethyl)-4-chlorobenzene Reactions. BenchChem. --INVALID-LINK--
-
Factors affecting nucleophilic substitution reactions. Slideshare. --INVALID-LINK--
-
Safety Data Sheet for a Bromo-Chloro Aromatic Compound. Combi-Blocks. --INVALID-LINK--
-
Factors affecting rate of nucleophilic substitution reactions. Chemistry LibreTexts. --INVALID-LINK--
-
Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. --INVALID-LINK--
-
The Grignard Reaction. University of Wisconsin-Madison. --INVALID-LINK--
-
Nucleophilic Substitution Reactions. Solubility of Things. --INVALID-LINK--
-
Troubleshooting failed reactions involving 1-Bromo-3-(bromomethyl)-2-chlorobenzene. BenchChem. --INVALID-LINK--
-
Experience forming grignards from chlorobenzene. Sciencemadness Discussion Board. --INVALID-LINK--
-
Stability issues of 1-Bromo-2-(bromomethyl)-4-chlorobenzene under acidic conditions. BenchChem. --INVALID-LINK--
-
Optimizing Chemical Reactions with 4-Bromo-1,2-dichlorobenzene. Ningbo Inno Pharmchem Co., Ltd. --INVALID-LINK--
-
Purification of Organic Compounds. EMU Physics Department. --INVALID-LINK--
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. --INVALID-LINK--
-
Troubleshooting Heck Reactions of 1-Bromo-2-methyl-1-propene. BenchChem. --INVALID-LINK--
-
Preventing decomposition of 1-Bromo-3-(bromomethyl)-2-chlorobenzene during storage. BenchChem. --INVALID-LINK--
-
Suzuki Coupling. Organic Chemistry Portal. --INVALID-LINK--
-
Nucleophilic Reactions of Benzene Derivatives. Chemistry LibreTexts. --INVALID-LINK--
-
Explain the nucleophilic substitution reaction of chlorobenzene. Vedantu. --INVALID-LINK--
References
- 1. This compound|CAS 6529-53-9|Aromatic Building Block [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Explain the nucleophilic substitution reaction of class 11 chemistry CBSE [vedantu.com]
- 4. benchchem.com [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. Factors affecting nucleophilic substitution reactions finished d | PDF [slideshare.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Sciencemadness Discussion Board - anyone have experience forming grignards from chlorobenzene - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purification Strategies for Syntheses Involving 1-(2-bromoethyl)-4-chlorobenzene
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and practical guidance for a common challenge in organic synthesis: the removal of unreacted 1-(2-bromoethyl)-4-chlorobenzene from a final product mixture. As a critical bifunctional intermediate, this reagent's reactivity is its primary asset, but its residual presence can complicate downstream applications and analyses.[1] This guide is structured to help you diagnose purification challenges and select the most effective separation strategy based on the properties of your unique product.
Section 1: The Purification Challenge: Understanding the "Why"
A successful purification strategy is built on exploiting the physicochemical differences between the desired product and any impurities. Unreacted this compound is a relatively non-polar, neutral molecule. In contrast, the product of a typical nucleophilic substitution reaction at the bromoethyl group will have fundamentally different properties.
Q: Why is it critical to remove unreacted this compound?
A: Complete removal is essential for several reasons:
-
Scientific Integrity: The presence of a reactive starting material can lead to the formation of unexpected byproducts in subsequent reaction steps, compromising the integrity of your synthetic route.
-
Accurate Biological Data: In drug development, impurities can exhibit their own biological activity or toxicity, leading to misleading structure-activity relationship (SAR) data.[1]
-
Analytical Clarity: Residual starting material can complicate the interpretation of analytical data such as NMR and Mass Spectrometry, making accurate characterization of the final compound difficult.
-
Crystallization Inhibition: Impurities can often inhibit or completely prevent the crystallization of a desired solid product.
Q: What are the key property differences between the starting material and my product that I can exploit for separation?
A: The most effective purification method leverages the greatest difference between your product and the starting material. The nucleophilic substitution reaction fundamentally alters the molecule's characteristics, providing several handles for separation.
| Property | This compound (Starting Material) | Typical SN2 Product (e.g., Amine, Ether, Ester) | Rationale for Separation |
| Polarity | Low to moderate | Generally higher | This is the most powerful and widely used difference, forming the basis for column chromatography.[2] |
| Acidity/Basicity | Neutral | Can be acidic or basic (e.g., amine, phenol) | Introduction of an ionizable group allows for highly selective separation using liquid-liquid extraction.[3][4] |
| Physical State | Liquid (at RT)[1] | Often a solid | If the product is a solid, recrystallization is an excellent method to separate it from the liquid impurity.[5] |
| Boiling Point | 78 °C @ 0.3 mmHg[1] | Significantly higher due to increased MW and/or polarity | Vacuum distillation can be effective if the product is thermally stable and has a sufficiently different boiling point. |
Section 2: Method Selection Workflow
Before proceeding to a specific protocol, use this workflow to identify the most logical starting point for your purification. The nature of your synthesized product is the single most important factor in selecting an efficient method.
Caption: Workflow for selecting a primary purification method.
Section 3: Purification Protocols and Troubleshooting FAQs
This section provides detailed, step-by-step guides and answers to frequently asked questions for the most common and effective purification techniques.
Technique 1: Column Chromatography
This is the most versatile method for separating neutral compounds based on polarity differences.[2][6]
Q: When should I choose column chromatography? A: This is the go-to method when your product is a neutral liquid or oil, and it has a different polarity from the starting material. It is also an excellent secondary purification step if other methods fail to achieve baseline purity.
Experimental Protocol: Silica Gel Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC).
-
Spot your crude reaction mixture, a pure standard of the starting material (if available), and a co-spot on a TLC plate.
-
Develop the plate in a solvent system of low polarity (e.g., 95:5 Hexane:Ethyl Acetate).
-
The goal is to find a solvent system where the starting material has a high Rf (retention factor) of ~0.6-0.7 and your product has a lower Rf of ~0.2-0.3. This separation indicates a good eluent system for the column.
-
-
Column Packing:
-
Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom.
-
Add a layer of sand (~1 cm).
-
Prepare a slurry of silica gel in your initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc).
-
Pour the slurry into the column, tapping the side gently to ensure even packing. Allow the silica to settle, and do not let the column run dry.[6]
-
-
Sample Loading:
-
Concentrate your crude product onto a small amount of silica gel to create a dry powder.
-
Carefully add this powder to the top of the packed column. Add another thin layer of sand on top to protect the surface.
-
-
Elution:
-
Carefully add your eluent to the top of the column.
-
Begin collecting fractions in test tubes as the solvent flows through.
-
Start with the low-polarity solvent system determined by TLC. The non-polar starting material, this compound, will elute first.
-
Monitor the fractions by TLC to identify which ones contain the starting material.
-
Once the starting material has been completely eluted, gradually increase the polarity of the eluent (e.g., switch to 80:20 Hexane:EtOAc) to wash your more polar desired product off the column.
-
-
Isolation: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator.
Troubleshooting:
-
Q: My product and the starting material are co-eluting (not separating).
-
A: Your solvent system is too polar. Reduce the percentage of the polar solvent (e.g., ethyl acetate) to increase the separation between the spots on the TLC plate. A shallower polarity gradient during elution can also improve separation.
-
-
Q: My product won't come off the column.
-
A: Your eluent is not polar enough. After ensuring all less-polar impurities are removed, significantly increase the eluent polarity. A switch to a solvent system containing methanol (e.g., 95:5 Dichloromethane:Methanol) is often effective for eluting highly polar compounds.
-
Technique 2: Acid-Base Liquid-Liquid Extraction
This method is exceptionally efficient if your product contains an ionizable functional group, such as an amine.[3][7] It separates compounds based on their differential solubility in immiscible aqueous and organic layers.[4]
Q: When is extraction the best method? A: Choose this method if your reaction introduces a basic functional group (like an amine) or an acidic one (like a carboxylic acid or phenol). This creates a "chemical handle" to pull the product out of the organic phase, leaving the neutral starting material behind.
Caption: Workflow for purification of a basic product via acid-base extraction.
Experimental Protocol: Purification of a Basic Amine Product
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).
-
Acid Wash: Transfer the solution to a separatory funnel. Add an equal volume of a dilute aqueous acid (e.g., 1M HCl).
-
Extraction: Stopper the funnel and shake vigorously, venting frequently to release pressure. Allow the layers to separate. The protonated amine product will move into the aqueous layer, while the neutral this compound remains in the organic layer.
-
Separation: Drain the lower aqueous layer into a clean flask. The organic layer containing the starting material can be discarded. Repeat the extraction of the organic layer with fresh 1M HCl to maximize product recovery.
-
Basification: Combine the acidic aqueous extracts. Cool the flask in an ice bath and slowly add a base (e.g., 5M NaOH) with stirring until the solution is basic (pH > 10, check with pH paper). This deprotonates the amine salt, making it neutral and insoluble in water.
-
Re-extraction: Return the basified aqueous solution to the separatory funnel. Add a fresh portion of organic solvent (e.g., ethyl acetate). Shake and allow the layers to separate. The neutral, purified product will now move back into the organic layer.
-
Isolation: Drain the organic layer. Wash it with brine (saturated NaCl solution) to remove residual water, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate using a rotary evaporator to yield the pure product.
Troubleshooting:
-
Q: An emulsion formed and the layers won't separate.
-
A: Emulsions are common when salts are present. Add a small amount of brine (saturated NaCl solution) and swirl gently; this often helps break the emulsion by increasing the ionic strength of the aqueous phase. Alternatively, letting the funnel sit for an extended period or gentle filtration through celite can be effective.
-
Technique 3: Recrystallization
This is a powerful and scalable purification technique for solid compounds that separates the desired product from soluble impurities.[5]
Q: My product is a solid. Can I use recrystallization? A: Absolutely. If your product is a solid at room temperature and the unreacted starting material is a liquid, recrystallization is often the most efficient purification method. The key is to find a solvent that dissolves your product well when hot but poorly when cold.[8]
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a suitable solvent. The ideal solvent will not react with your compound, will dissolve it completely at boiling point, and will result in low solubility at room temperature or below.[5] Common choices include ethanol, isopropanol, ethyl acetate, or hexane/ethyl acetate mixtures.[8]
-
Dissolution: Place the crude solid product in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to just fully dissolve the solid.[5] The unreacted liquid starting material should also dissolve.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling encourages the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation. The desired product will crystallize out, while the impurities, including the liquid this compound, will remain dissolved in the solvent (the "mother liquor").
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Troubleshooting:
-
Q: My product "oiled out" instead of crystallizing.
-
A: This happens when the solution becomes supersaturated at a temperature above the melting point of your product. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
-
-
Q: No crystals are forming, even after cooling in ice.
-
A: The solution may be too dilute, or it may be supersaturated. Try scratching the inside of the flask with a glass rod to create nucleation sites.[5] If that fails, a small "seed crystal" of pure product can be added. If still unsuccessful, you may have used too much solvent; in this case, evaporate some solvent and attempt to cool again.
-
Section 4: Purity Assessment
Q: How can I confirm that the unreacted starting material has been removed?
A: After purification, you must verify the absence of this compound.
-
TLC: This is the quickest method. A purified sample should show only one spot (for your product), with no spot corresponding to the Rf of the starting material.
-
¹H NMR Spectroscopy: This provides definitive structural confirmation. The spectrum of this compound has characteristic signals that should be absent in your final product's spectrum.[1]
| Proton Assignment | Approximate Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons | 7.1 - 7.3 | Multiplet |
| -CH₂-Br | ~3.6 | Triplet |
| Ar-CH₂- | ~3.1 | Triplet |
The presence of the two triplets around 3.1 and 3.6 ppm is a clear indicator of residual starting material.
References
- 1. This compound|CAS 6529-53-9|Aromatic Building Block [benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 4. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 5. m.youtube.com [m.youtube.com]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. openaccesspub.org [openaccesspub.org]
- 8. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Selectivity in Reactions with 1-(2-bromoethyl)-4-chlorobenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1-(2-bromoethyl)-4-chlorobenzene. This bifunctional reagent is a valuable building block in pharmaceutical and materials science, offering two distinct reactive sites: a primary alkyl bromide and an aryl chloride. However, this dual reactivity presents a significant challenge: achieving selective functionalization at one site while leaving the other intact. This guide provides troubleshooting advice and detailed protocols to help you navigate these challenges and improve the selectivity of your reactions.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Reactivity Landscape
Question: Which halogen in this compound is more reactive, and why?
Answer: The reactivity of the two halogen atoms is fundamentally different and depends on the type of reaction being performed.
-
For Nucleophilic Substitution (SN1/SN2): The bromine on the ethyl chain (a Csp³-Br bond) is significantly more reactive than the chlorine on the aromatic ring (a Csp²-Cl bond).[1] The Csp³-hybridized carbon is a classic electrophilic center for SN2 reactions, and the bromide is an excellent leaving group. Conversely, the Csp²-Cl bond is much stronger, and the chlorine's lone pairs are delocalized into the aromatic ring, giving the bond partial double-bond character. Nucleophilic aromatic substitution (SNAr) on an unactivated ring like chlorobenzene is extremely difficult and requires harsh conditions or the presence of strong electron-withdrawing groups.[2][3][4]
-
For Palladium-Catalyzed Cross-Coupling: The relative reactivity is more nuanced. The general reactivity trend for oxidative addition to a Pd(0) catalyst is C-I > C-Br > C-OTf >> C-Cl.[5] While the aryl chloride is typically the least reactive among aryl halides, the primary alkyl bromide can also undergo oxidative addition. In many catalytic systems, selective activation of the Csp²-Cl bond without disturbing the Csp³-Br bond is challenging. Therefore, a common strategy involves modifying the more reactive bromoethyl group first.
Diagram: Reactivity Hotspots
Below is a diagram illustrating the primary reaction pathways for this compound.
Caption: Figure 1: Dominant Reaction Pathways.
Section 2: Troubleshooting Guide - Selectively Targeting the Bromoethyl Group
This section addresses common issues when attempting to functionalize the Csp³-Br bond while preserving the Csp²-Cl bond.
Question: I'm trying to perform a nucleophilic substitution on the bromoethyl group, but my yield is low and the reaction is slow. What can I do?
Answer: Low yield and slow reaction rates in SN2 reactions are typically traced back to one of three factors: the solvent, the nucleophile, or the temperature.
| Issue | Root Cause | Recommended Solution |
| Slow/No Reaction | Suboptimal Solvent: Using polar protic solvents (e.g., ethanol, water) can solvate the nucleophile via hydrogen bonding, reducing its reactivity. | Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents dissolve the nucleophilic salt but do not strongly solvate the anion, leaving it "naked" and more reactive.[6] |
| Weak Nucleophile: The inherent reactivity of the chosen nucleophile is too low for efficient substitution. | Use a stronger nucleophile if the chemistry allows. For example, sodium azide (NaN₃) and sodium cyanide (NaCN) are excellent nucleophiles. For amines, secondary amines are generally more nucleophilic than primary amines. | |
| Low Yield | Insufficient Temperature: The reaction may have a high activation energy that is not being overcome at room temperature. | Gently heat the reaction mixture. Start at 40-50 °C and monitor by TLC or LC-MS. Avoid excessive heat, which could promote side reactions. |
| Reagent Purity: Water or other impurities in the reagents or solvent can interfere with the reaction. | Ensure all reagents are pure and solvents are anhydrous, especially if using moisture-sensitive nucleophiles. |
Question: My reaction is producing significant side products. What are they and how can I minimize them?
Answer: The most common side reaction is elimination (E2), which competes with substitution, especially when using strongly basic nucleophiles.
Caption: Figure 2: Substitution vs. Elimination.
Troubleshooting Elimination:
-
Evaluate Your Nucleophile: If your nucleophile is also a strong base (e.g., alkoxides, hydroxides), elimination becomes more likely.
-
Reduce Steric Hindrance: Use a less sterically hindered nucleophile/base. For example, if you need an oxygen nucleophile, sodium acetate followed by hydrolysis is often a better choice than sodium hydroxide.
-
Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at the lowest possible temperature that still allows for a reasonable substitution rate can significantly improve selectivity.
Protocol 1: Selective Azide Substitution on the Bromoethyl Group
This protocol demonstrates a clean, high-yielding substitution that leaves the aryl chloride untouched and provides a versatile azide handle for further chemistry (e.g., reduction to an amine via Staudinger reaction or hydrogenation).
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.) and sodium azide (NaN₃, 1.5 equiv.).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to create a solution with a concentration of approximately 0.5 M with respect to the starting material.
-
Reaction: Heat the mixture to 60 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water (3x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-azido-2-(4-chlorophenyl)ethane. The product is often pure enough for subsequent steps, but can be purified by silica gel chromatography if necessary.
Section 3: Troubleshooting Guide - Selectively Targeting the Aryl Chloride
Achieving selectivity for the less reactive Csp²-Cl bond is the primary challenge with this substrate. Direct cross-coupling is often complicated by side reactions at the more labile Csp³-Br bond. The most reliable strategy is a two-step "protect-then-couple" approach.
Question: I want to perform a Suzuki coupling on the chlorobenzene ring, but I'm getting a complex mixture of products. How can I achieve selectivity?
Answer: Directly subjecting this compound to typical cross-coupling conditions is problematic. The Pd(0) catalyst can undergo oxidative addition into either the C-Cl or C-Br bond, leading to a mixture of products and catalyst deactivation.
The most robust and field-proven solution is to first convert the highly reactive bromoethyl group into a functional group that is stable under cross-coupling conditions.
Caption: Figure 3: Protect-Then-Couple Strategy.
Question: What are the best protecting groups for the bromoethyl moiety before performing a cross-coupling reaction?
Answer: An ideal "protecting group" in this context is a stable functional group that replaces the bromide and is inert to the basic, often heated conditions of cross-coupling.[7][8]
| Protecting Group Strategy | Introduction Method | Stability & Notes |
| Azide Formation | SN2 with NaN₃ (See Protocol 1) | Excellent Choice. Azides are highly stable to most cross-coupling conditions and are not nucleophilic. They can be easily converted to a primary amine post-coupling. |
| Phthalimide Protection | SN2 with Potassium Phthalimide (Gabriel Synthesis) | Very Robust. The phthalimide group is very stable. Deprotection with hydrazine reveals the primary amine. |
| Ether Formation | Convert bromide to alcohol (e.g., with sodium acetate then hydrolysis), then protect as a silyl ether (TBS) or benzyl ether (Bn). | Multi-step but effective. This strategy is useful if an alcohol functionality is desired in the final product. Silyl ethers are stable to many coupling conditions but can be sensitive to fluoride ions sometimes used in Stille or Hiyama couplings. |
Protocol 2: Two-Step Selective Suzuki-Miyaura Coupling
This protocol demonstrates the "protect-then-couple" strategy by first forming the azide and then performing a Suzuki coupling on the aryl chloride.
Part A: Synthesis of 1-azido-2-(4-chlorophenyl)ethane
-
Follow Protocol 1 as described above to convert the starting material into the azide intermediate. Ensure the product is pure and free of residual DMF before proceeding.
Part B: Suzuki-Miyaura Coupling of the Aryl Chloride
-
Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine the azide intermediate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as cesium carbonate (Cs₂CO₃, 2.0 equiv.).
-
Catalyst/Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand (e.g., SPhos or XPhos, 4 mol%). The choice of ligand is critical for coupling unreactive aryl chlorides.[9]
-
Solvent Addition: Add a degassed solvent system, typically a mixture like toluene/water or dioxane/water (e.g., 10:1 ratio).
-
Reaction: Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS. These reactions can take anywhere from 4 to 24 hours.[10]
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography to obtain the desired biaryl product.
Section 4: Advanced Topic - Use of Organometallic Reagents
Question: Can I form a Grignard or organolithium reagent from this compound? Which site will react?
Answer: The formation of stable organometallic reagents from this substrate is extremely challenging due to its bifunctional nature.
-
Grignard Reagent (RMgX): Attempting to form a Grignard reagent with magnesium metal is problematic.[11][12][13] While insertion into the C-Cl bond might be favored, the resulting Grignard reagent is a strong nucleophile and base. It could immediately react with the electrophilic bromoethyl group of another starting material molecule, leading to dimerization and other side products.[12]
-
Organolithium Reagent (RLi): Halogen-metal exchange with an alkyllithium reagent (like n-BuLi or t-BuLi) typically occurs much faster with aryl bromides than aryl chlorides. While our substrate has an alkyl bromide, the C(sp³)-Br bond is also susceptible to exchange or nucleophilic attack. Direct lithiation of the aromatic ring is also possible but requires careful control.[14][15] Any organolithium species formed would be highly reactive towards the bromoethyl moiety.
Recommendation: Direct formation of Grignard or organolithium reagents from this substrate is not recommended for achieving selective outcomes. If organometallic reactivity is required at the aromatic ring, it is essential to first protect or transform the bromoethyl group into a non-electrophilic functionality.
References
- 1. This compound|CAS 6529-53-9|Aromatic Building Block [benchchem.com]
- 2. Explain the nucleophilic substitution reaction of chlorobenzene. - askIITians [askiitians.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. benchchem.com [benchchem.com]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. Protective Groups [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. community.wvu.edu [community.wvu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. growingscience.com [growingscience.com]
- 15. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Monitoring for 1-(2-bromoethyl)-4-chlorobenzene by TLC
Welcome to the technical support center for monitoring reactions involving 1-(2-bromoethyl)-4-chlorobenzene using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and professionals in drug development. Here, we move beyond basic protocols to address the specific challenges and nuances you may encounter in the lab. Our focus is on providing practical, field-tested solutions and the scientific reasoning behind them to ensure your experiments are both successful and reproducible.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the setup and execution of TLC for monitoring reactions with this compound.
Q1: What is a good starting mobile phase (eluent) for analyzing this compound on a standard silica gel TLC plate?
A1: this compound is a relatively nonpolar compound due to the halogenated aromatic ring and the short alkyl chain. A great starting point for a mobile phase is a mixture of a nonpolar solvent and a moderately polar solvent.
-
Recommended Starting System: 9:1 Hexane:Ethyl Acetate (v/v).
-
Rationale: This system provides a low-polarity environment. The starting material should migrate off the baseline, ideally to an Rf value between 0.4 and 0.6. Adjusting the ratio will allow you to fine-tune the separation. Increasing the proportion of ethyl acetate will increase the polarity of the mobile phase, causing all spots to move higher up the plate (higher Rf values). Conversely, increasing the hexane proportion will decrease the polarity, leading to lower Rf values.[1]
Q2: How can I visualize the spots on the TLC plate? My starting material and product are colorless.
A2: Since this compound and many of its derivatives are colorless, direct visualization is not possible. However, several effective techniques are available.
-
Ultraviolet (UV) Light (254 nm): This is the primary and most convenient non-destructive method. The chlorobenzene ring is a chromophore that absorbs UV light. On TLC plates containing a fluorescent indicator (e.g., F₂₅₄), the compound will appear as a dark purple or black spot against a glowing green background because it quenches the fluorescence.[2][3] This should always be the first method you try.
-
Iodine Chamber: Exposing the plate to iodine vapor is a semi-destructive method that works well for many organic compounds, especially those with aromatic rings. The spots will appear as yellow-brown against a light-tan background.[2][4] It is crucial to circle the spots with a pencil immediately after visualization, as the iodine will sublime and the spots will fade.[4]
-
Potassium Permanganate (KMnO₄) Stain: This is a destructive stain useful for detecting compounds that can be oxidized. While the starting material itself is not readily oxidized, many potential products (e.g., alcohols from hydrolysis, alkenes from elimination) or even certain nucleophiles will react to produce a yellow or brown spot on a purple background.[5] This can be an excellent way to confirm the presence of specific byproducts.
Q3: My starting material and product have very similar Rf values. How can I improve the separation?
A3: This is a very common and critical issue, especially when the reaction involves a subtle change to the molecule, such as substituting the bromine with another group of similar polarity.[6]
-
Optimize the Mobile Phase: Try a different solvent system. Instead of a hexane/ethyl acetate mixture, consider using toluene/ethyl acetate or dichloromethane/hexane. These solvents have different selectivities and may interact differently with your compounds and the silica gel, leading to better separation.[7]
-
Use a Less Polar System: If both spots are high on the plate (e.g., Rf > 0.5), decrease the mobile phase polarity (e.g., switch from 9:1 to 19:1 hexane:ethyl acetate). This will lower the Rf values and increase the absolute distance between the spots, potentially resolving them.
-
Multiple Developments: Develop the plate in the chosen solvent system, remove it, and allow the solvent to evaporate completely. Then, place the plate back into the chamber and develop it again. This can effectively increase the "length" of the run and improve the separation between spots with close Rf values.
-
Two-Dimensional (2D) TLC: Spot the reaction mixture in one corner of a square TLC plate. Develop the plate as usual. After drying, turn the plate 90 degrees and develop it again in a different solvent system. This is a powerful technique for separating complex mixtures or confirming co-elution.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems encountered during the TLC analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking or Tailing Spots | 1. Sample Overload: Too much sample was spotted on the plate. 2. Insoluble Sample: The sample did not fully dissolve in the spotting solvent. 3. Compound Degradation: The compound is reacting with the acidic silica gel. 4. Polar Spotting Solvent: The solvent used to dissolve the sample for spotting is too polar. | 1. Dilute your sample before spotting. Apply the sample in small, repeated applications, allowing the solvent to dry between each application. 2. Ensure your sample is fully dissolved before spotting. If necessary, gently warm the sample or use a different, more suitable spotting solvent (e.g., dichloromethane). 3. Add a small amount (~0.5%) of triethylamine to the mobile phase. This will neutralize the acidic sites on the silica gel and often results in sharper spots for sensitive compounds. Alternatively, consider using an alumina (basic) or a reversed-phase (C18) TLC plate. 4. Use a volatile and less polar solvent like dichloromethane or diethyl ether for spotting. |
| No Spots Visible Under UV Light | 1. Sample Too Dilute: The concentration of the compound is below the detection limit. 2. Compound is Not UV-Active: While unlikely for the starting material, a product might lack a strong chromophore. 3. Sample Evaporated: The compound is volatile and evaporated from the plate before or during development. | 1. Spot the sample multiple times in the same location, allowing the solvent to dry in between each application to concentrate the spot. 2. Use a chemical stain for visualization (e.g., iodine, potassium permanganate, or p-anisaldehyde).[5] 3. This is less likely for this specific compound but can be an issue for smaller molecules. Ensure the TLC chamber is well-sealed to maintain a saturated atmosphere. |
| Rf Value is Too High (Spot near solvent front) | 1. Mobile Phase is Too Polar: The eluent is too strong, carrying all components with the solvent front. | 1. Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane (e.g., from 9:1 to 19:1). |
| Rf Value is Too Low (Spot on baseline) | 1. Mobile Phase is Not Polar Enough: The eluent is too weak to move the compound off the origin. | 1. Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate (e.g., from 9:1 to 4:1). |
| A New Spot Appears, but Starting Material Persists | 1. Incomplete Reaction: The reaction has not gone to completion. 2. Equilibrium Reaction: The reaction is reversible and has reached equilibrium. | 1. Continue monitoring the reaction over time. If the starting material spot continues to diminish and the product spot intensifies, the reaction is proceeding. 2. If the relative intensities of the spots remain constant over an extended period, the reaction may have reached equilibrium under the current conditions. |
Section 3: Experimental Protocols
Protocol 1: Standard TLC Monitoring of a Nucleophilic Substitution Reaction
This protocol outlines the standard procedure for monitoring the progress of a reaction where this compound is the electrophile.
Materials:
-
Silica gel 60 F₂₅₄ TLC plates
-
TLC developing chamber with a lid
-
Capillary spotters
-
Mobile Phase: 9:1 Hexane:Ethyl Acetate
-
Reaction mixture
-
Reference sample of this compound
-
UV lamp (254 nm)
-
Forceps
Procedure:
-
Prepare the Chamber: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber atmosphere. Cover with the lid and let it equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate. Mark three tick marks for spotting: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction).
-
Spot the Plate:
-
SM Lane: Using a capillary spotter, take a small amount of the dissolved starting material reference and touch it briefly to the "SM" mark on the origin.
-
RXN Lane: Using a fresh capillary spotter, take a small aliquot of the reaction mixture and spot it on the "RXN" mark.
-
CO Lane: Spot the starting material on the "CO" mark, then, without changing spotters, spot the reaction mixture directly on top of the starting material spot.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the origin line is above the level of the solvent. Cover the chamber and allow the solvent front to ascend the plate.
-
Finalize and Visualize: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.
-
Analyze: Visualize the plate under a UV lamp and circle the observed spots with a pencil. Calculate the Rf value for each spot. The reaction is complete when the starting material spot is absent in the "RXN" lane.
Diagram: TLC Monitoring Workflow
Caption: Workflow for reaction monitoring using TLC.
Section 4: Mechanistic Considerations & Potential Side Reactions
Understanding the potential side reactions is crucial for correctly interpreting your TLC plate. This compound can undergo reactions other than the desired nucleophilic substitution (Sₙ2).
Diagram: Sₙ2 vs. E2 Pathways
Caption: Competing Sₙ2 and E2 reaction pathways.
-
Sₙ2 Product: The substitution product will typically have a different polarity than the starting material. If the incoming nucleophile is polar (e.g., an amine or an alcohol), the product will likely be more polar and have a lower Rf value than the starting material.
-
E2 Product (4-chlorostyrene): If a strong, bulky base is used, an E2 elimination reaction can occur, forming 4-chlorostyrene. This alkene is less polar than the starting alkyl bromide and will have a higher Rf value . Its presence can be confirmed with a potassium permanganate stain, as the double bond will react readily.
By analyzing the relative positions and appearances of new spots on your TLC plate, you can gain valuable insight into the course of your reaction and troubleshoot conditions to favor your desired product.
References
Impact of solvent choice on 1-(2-bromoethyl)-4-chlorobenzene reactivity
Answering the user's request.## Technical Support Center: Solvent Effects on 1-(2-bromoethyl)-4-chlorobenzene Reactivity
This technical guide serves as a dedicated resource for researchers, chemists, and drug development professionals navigating the complexities of reactions involving this compound. The choice of solvent is a critical parameter that dictates not only reaction efficiency but also the mechanistic pathway, steering the outcome towards either substitution or elimination. This document provides in-depth, experience-driven answers to common challenges and offers robust troubleshooting frameworks to optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A: The molecule features two halogenated sites, but their reactivities are vastly different. The primary site of reactivity is the bromoethyl group. The bromine atom is attached to an sp³-hybridized carbon, making it a good leaving group for nucleophilic substitution and elimination reactions.[1] Specifically, it is a primary alkyl halide, but the adjacent benzene ring makes it a benzylic-like system, which can stabilize a developing positive charge in certain mechanisms. The chlorine atom on the benzene ring is an aryl halide and is generally unreactive toward standard nucleophilic substitution (SN1/SN2) conditions due to the high strength of the sp² carbon-chlorine bond.[2][3]
Q2: My reaction is yielding a complex mixture of products. What are the competing reaction pathways?
A: With a primary alkyl halide substrate like this compound, you are primarily dealing with a competition between second-order nucleophilic substitution (SN2) and bimolecular elimination (E2).[4] Under certain conditions, particularly with weak nucleophiles/bases in polar protic solvents, unimolecular pathways (SN1 and E1) can also occur, proceeding through a common carbocation intermediate.[5][6] Understanding the factors that favor each pathway is key to controlling your product distribution.
Q3: How does the general polarity of a solvent influence the reaction?
A: Solvent polarity, often quantified by the dielectric constant (ε), is a measure of a solvent's ability to insulate and stabilize charges.[7] Because substitution and elimination reactions involve polar reactants and often charged intermediates or transition states, a polar solvent is generally required to dissolve the reactants effectively.[6][8]
-
High Polarity Solvents are excellent at stabilizing charged species. They strongly favor reactions that proceed through ionic intermediates, such as the carbocation in SN1/E1 pathways.[5]
-
Low Polarity (Nonpolar) Solvents are typically poor choices for these reactions as they cannot effectively solvate and stabilize the necessary charged transition states or intermediates, leading to extremely slow or non-existent reactions.
Q4: What is the difference between a protic and an aprotic solvent, and why does it matter so much?
A: This is arguably the most critical solvent property influencing the SN2/E2 competition.
-
Polar Protic Solvents (e.g., water, methanol, ethanol) have at least one hydrogen atom connected to an electronegative atom (like oxygen or nitrogen), allowing them to form strong hydrogen bonds.[9] They are very effective at solvating both cations and anions. However, they can form a "cage" around anionic nucleophiles through hydrogen bonding, which hinders the nucleophile's ability to attack an electrophilic carbon. This significantly slows down SN2 reactions.[8][9]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone) lack O-H or N-H bonds and cannot act as hydrogen bond donors.[8] They are still polar enough to dissolve ionic reagents. They typically solvate the metal cation of a nucleophilic salt but leave the anion "naked" and highly reactive.[9] This dramatically increases the effective nucleophilicity of the anion, making these solvents ideal for SN2 reactions.[4]
Q5: Which solvent should I choose to maximize the yield of a substitution (SN2) product?
A: To favor the SN2 pathway, you should almost always choose a polar aprotic solvent such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[4] These solvents enhance the reactivity of the nucleophile, allowing it to efficiently attack the primary carbon of the bromoethyl group and displace the bromide ion in a single, concerted step.[9]
Q6: Under what conditions would an elimination (E2) reaction be favored?
A: The E2 reaction is favored by the use of a strong, sterically hindered base .[3] While polar aprotic solvents can facilitate E2 reactions, polar protic solvents can also be used.[10] Protic solvents can slightly favor elimination over substitution because the hydrogen bonding that "cages" a nucleophile and hinders its attack at carbon (SN2) has less of an effect on its ability to abstract a proton from the beta-carbon (E2).[8] The classic reagent to promote E2 is potassium t-butoxide (KOtBu) in t-butanol. High temperatures also tend to favor elimination over substitution.[11]
Troubleshooting Guide & Experimental Protocols
Issue 1: Low Yield of Desired Substitution Product; Alkene Byproduct is Major Product
-
Symptom: You are attempting a substitution reaction with a nucleophile like an alkoxide (e.g., sodium ethoxide) or hydroxide, but NMR and GC-MS analysis shows that 4-chlorostyrene is the predominant product.
-
Root Cause Analysis: Your nucleophile is also a strong base, and the reaction conditions are favoring the E2 elimination pathway. This is a very common outcome when using strongly basic nucleophiles with primary or secondary alkyl halides.[4] Heat will further drive the reaction towards elimination.
-
Corrective Actions:
-
Assess the Nucleophile/Base: If your goal is substitution, determine if a less basic nucleophile can be used. For example, to form an ether, using the Williamson ether synthesis with a milder base like sodium carbonate and the corresponding alcohol might be an option, though this is less effective for primary alcohols. For other substitutions, nucleophiles like azide (N₃⁻), cyanide (CN⁻), or halides (I⁻, Br⁻) are weakly basic and strongly favor SN2.[4]
-
Solvent Selection: Ensure you are using a polar aprotic solvent like DMF or acetonitrile. These solvents maximize the nucleophilicity of your reagent relative to its basicity.
-
Temperature Control: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Room temperature or even 0 °C is often sufficient for SN2 reactions with good nucleophiles. Avoid heating unless absolutely necessary.
-
Issue 2: Reaction is Sluggish or Fails to Proceed
-
Symptom: TLC or HPLC analysis shows a large amount of unreacted this compound, even after extended reaction times.
-
Root Cause Analysis: This issue typically points to two main culprits: poor solubility of a reactant or deactivation of the nucleophile.
-
Corrective Actions:
-
Verify Solubility: Ensure that both your substrate and your nucleophilic salt are soluble in the chosen solvent. If one component is not dissolving, the reaction cannot proceed efficiently. You may need to screen alternative solvents or consider a solvent mixture.
-
Re-evaluate Solvent Choice for SN2: If you are attempting an SN2 reaction in a polar protic solvent (e.g., ethanol), the solvent is likely deactivating your nucleophile via hydrogen bonding.[9] Switching to a polar aprotic solvent like DMSO or DMF is the most effective solution. The rate of an SN2 reaction can increase by several orders of magnitude with this change.[9]
-
Increase Temperature: If solubility and solvent choice are appropriate, gently heating the reaction may be necessary to overcome the activation energy. Monitor the reaction closely for the appearance of elimination byproducts.
-
Issue 3: Unexpected Formation of Solvent-Derived Byproducts
-
Symptom: You are running a reaction in methanol with sodium azide, intending to form an alkyl azide. However, you isolate a significant amount of 1-(2-methoxyethyl)-4-chlorobenzene.
-
Root Cause Analysis: This is a classic case of solvolysis , where the solvent itself acts as a nucleophile.[12] Polar protic solvents like methanol, ethanol, and water are weak nucleophiles. If the intended nucleophile is weak or present in low concentration, the solvent can compete and react, especially if conditions slightly favor an SN1 pathway (which can be accessed even with primary benzylic-like halides).
-
Corrective Actions:
-
Change Solvent Type: The most direct solution is to switch to a polar aprotic solvent (e.g., acetone, DMF) that is not nucleophilic and will not participate in the reaction.
-
Increase Nucleophile Concentration: Using a higher concentration of your intended nucleophile can help it outcompete the solvent.
-
Data Summary & Visual Guides
Table 1: Solvent Selection Guide for Reactions with this compound
| Solvent | Type | Dielectric Constant (ε) | Favored Pathway(s) | Rationale |
| Methanol (MeOH) | Polar Protic | 32.7 | SN1, E1, Solvolysis | Stabilizes carbocation intermediates; can act as a nucleophile. Hinders strong nucleophiles for SN2.[5][13] |
| Ethanol (EtOH) | Polar Protic | 24.6 | SN1, E1, Solvolysis | Similar to methanol, effectively stabilizes ionic intermediates.[5][13] |
| Water (H₂O) | Polar Protic | 80.1 | SN1, E1, Solvolysis | Highly polar and protic, strongly favors ionization pathways.[5][13] |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | SN2 | High polarity dissolves reagents well, but cannot hydrogen-bond with nucleophiles, making them highly reactive.[9][13] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | SN2 , E2 | Exceptionally good at solvating cations, leaving a "naked" and potent anion for SN2. Also effective for E2.[4][13] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | SN2 , E2 | A workhorse solvent for SN2 reactions due to its polarity and aprotic nature.[4][13] |
| Acetone | Polar Aprotic | 20.7 | SN2 | A common, less polar aprotic solvent that is effective for many SN2 reactions, particularly with halide nucleophiles.[4][13] |
| Tetrahydrofuran (THF) | Moderately Polar Aprotic | 7.6 | SN2, E2 | Less polar than other aprotic options, but useful for reactions with organometallics or when moderate polarity is needed.[13] |
| Dichloromethane (DCM) | Aprotic | 8.9 | (SN2) | Can be used for SN2, but its lower polarity may limit solubility of ionic nucleophiles.[13] |
| Toluene | Nonpolar | 2.4 | Generally Unsuitable | Does not effectively stabilize charged transition states or dissolve ionic nucleophiles.[13] |
Diagram 1: Competing SN2 and E2 Pathways
This diagram illustrates the direct competition between substitution (SN2) and elimination (E2) when this compound reacts with a species that is both a strong nucleophile and a strong base (Nu⁻/B:⁻).
Caption: Competition between SN2 and E2 mechanisms.
Diagram 2: Common SN1 and E1 Pathway from Carbocation Intermediate
This diagram shows how polar protic solvents can promote the formation of a carbocation, which can then lead to either substitution (SN1) or elimination (E1) products.
Caption: SN1 and E1 pathways share a carbocation intermediate.
Experimental Protocols
Protocol 1: Synthesis of N-(4-chlorophenethyl)aniline (SN2 Favored)
This protocol details a typical SN2 reaction using a moderately strong, unhindered nucleophile in a polar aprotic solvent to minimize elimination.
-
Materials:
-
This compound (1.0 eq)
-
Aniline (1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq, anhydrous)
-
Acetonitrile (anhydrous)
-
Round-bottom flask with stir bar
-
Reflux condenser and inert atmosphere setup (N₂ or Ar)
-
-
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous acetonitrile.
-
Add potassium carbonate (2.0 eq) and aniline (1.2 eq) to the stirring solution.
-
Heat the reaction mixture to reflux (approx. 82 °C) and stir for 12-18 hours.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent).
-
Upon completion, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel if necessary.
-
Protocol 2: Synthesis of 4-Chlorostyrene (E2 Favored)
This protocol uses a strong, sterically hindered base to maximize the yield of the elimination product.
-
Materials:
-
This compound (1.0 eq)
-
Potassium t-butoxide (KOtBu, 1.5 eq)
-
Tetrahydrofuran (THF, anhydrous)
-
Round-bottom flask with stir bar
-
Inert atmosphere setup (N₂ or Ar)
-
-
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add potassium t-butoxide (1.5 eq) and anhydrous THF.
-
Cool the stirring suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in a small amount of anhydrous THF and add it dropwise to the KOtBu suspension over 15-20 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by GC-MS or TLC, observing the disappearance of the starting material.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure. Caution: The product, 4-chlorostyrene, is volatile. Use minimal heat during solvent removal.
-
The crude product can be purified by distillation if required.
-
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. This compound|CAS 6529-53-9|Aromatic Building Block [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. byjus.com [byjus.com]
- 6. quora.com [quora.com]
- 7. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]
- 8. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 10. Distinguishing Between Substitution & Elimination Reactions - Chad's Prep® [chadsprep.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. Solvent Physical Properties [people.chem.umass.edu]
Validation & Comparative
A Guide to Strategic Alternatives for 1-(2-Bromoethyl)-4-chlorobenzene in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of a building block is a critical decision that influences the efficiency, scalability, and overall success of a synthetic campaign. 1-(2-Bromoethyl)-4-chlorobenzene is a widely utilized bifunctional intermediate, valued for its capacity to introduce the 4-chlorophenethyl moiety into target molecules.[1] The electrophilic bromoethyl chain readily participates in nucleophilic substitution (SN2) reactions, while the chlorinated aromatic ring remains available for subsequent transformations like palladium-catalyzed cross-couplings.[1]
However, reliance on this reagent is not without its challenges. Alkyl bromides can be potent lachrymators, may exhibit limited long-term stability, and their synthesis from the corresponding alcohol often requires harsh reagents. These factors necessitate the exploration of alternative synthetic strategies that may offer improved safety profiles, greater functional group tolerance, or more convergent and atom-economical pathways. This guide provides an in-depth comparison of viable alternatives to this compound, supported by mechanistic insights and experimental frameworks to inform your next synthetic design.
Section 1: The Benchmark Reagent: this compound
The standard approach involves the use of this compound as a direct alkylating agent. Its synthesis typically originates from the commercially available 4-chlorophenethyl alcohol, which is treated with a brominating agent such as hydrogen bromide.[1] The resulting alkyl bromide is then reacted with a nucleophile to form the desired carbon-nucleophile bond.
Caption: Synthesis of the benchmark reagent and its application in a standard SN2 reaction.
While effective, this linear approach necessitates the handling of the lachrymatory and potentially unstable alkyl bromide. The following sections explore alternative strategies that circumvent this intermediate.
Section 2: The Precursor-Based Strategy: In Situ Activation via the Mitsunobu Reaction
A more elegant strategy involves using the stable and less hazardous precursor, 4-chlorophenethyl alcohol, and activating its hydroxyl group in situ immediately before nucleophilic attack.[2][3] The Mitsunobu reaction is the preeminent method for this transformation.[4][5]
Mechanistic Rationale: The reaction combines the alcohol with a nucleophile (typically with a pKa < 13), triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4][6] The PPh₃ and DEAD first form a phosphonium salt, which then activates the alcohol's hydroxyl group, converting it into an excellent leaving group.[7] This intermediate is then displaced by the nucleophile in a classic SN2 fashion, resulting in a clean inversion of stereochemistry at the carbon center, a feature of significant value in chiral synthesis.[6][7]
Caption: Simplified workflow of the Mitsunobu reaction for activating an alcohol.
Comparative Analysis: Direct Bromination vs. Mitsunobu Reaction
| Feature | Direct Bromination & Substitution | Mitsunobu Reaction |
| Key Reagents | HBr or PBr₃, Base | PPh₃, DEAD/DIAD, Nucleophile |
| Number of Steps | Two distinct synthetic operations | One-pot procedure |
| Intermediate | Isolated this compound | In situ generated oxyphosphonium salt |
| Stereochemistry | Racemization or retention possible | Clean inversion (SN2)[6] |
| Waste Products | Inorganic salts | Stoichiometric triphenylphosphine oxide |
| Safety Concerns | Corrosive brominating agents, lachrymatory alkyl bromide | Hazardous/explosive azodicarboxylates[8] |
Experimental Protocol: Mitsunobu Esterification of 4-Chlorophenethyl Alcohol
-
To a stirred solution of 4-chlorophenethyl alcohol (1.0 eq.), benzoic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (0.2 M) at 0 °C under an inert nitrogen atmosphere, add DIAD (1.5 eq.) dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 6-8 hours, monitoring by TLC for the consumption of the alcohol and formation of triphenylphosphine oxide byproduct.[8]
-
Upon completion, concentrate the mixture in vacuo.
-
Purify the residue by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to separate the desired ester product from the triphenylphosphine oxide.
Section 3: The "Build-Up" Strategy: Friedel-Crafts Acylation
This bottom-up approach constructs the carbon skeleton directly on the chlorobenzene ring. The Friedel-Crafts acylation, a foundational reaction in organic chemistry, is used to introduce a two-carbon acyl group, which is subsequently reduced to the desired ethyl chain.[9]
Mechanistic Rationale: Chlorobenzene is treated with an acylating agent, such as acetyl chloride or bromoacetyl chloride, in the presence of a Lewis acid catalyst (e.g., AlCl₃).[10][11] The Lewis acid coordinates to the acyl halide, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring. The chlorine substituent on chlorobenzene is an ortho-, para-director; however, the bulkier acyl group is directed predominantly to the sterically less hindered para position, yielding 4-chloroacetophenone or its bromo-derivative as the major product.[10][12][13] A subsequent reduction step (e.g., Wolff-Kishner, Clemmensen, or catalytic hydrogenation) reduces the ketone to the methylene group.
Caption: Two-step sequence involving Friedel-Crafts acylation followed by reduction.
Comparative Analysis: Friedel-Crafts vs. Direct Alkylation
| Feature | Friedel-Crafts "Build-Up" | Direct Alkylation with Bromide |
| Starting Materials | Chlorobenzene, Acetyl Chloride (Bulk Chemicals) | 4-Chlorophenethyl Alcohol |
| Number of Steps | Two (Acylation, Reduction) | Two (Bromination, Substitution) |
| Key Advantage | Avoids handling phenethyl halides | More direct functionalization |
| Key Limitation | Multi-step; potential for ortho/para isomers | Requires synthesis/purchase of the bromide |
| Scalability | Generally high for Friedel-Crafts reactions | Dependent on bromide stability and cost |
Section 4: Convergent C-C Bond Formation via Cross-Coupling
Modern cross-coupling reactions offer powerful and convergent methods for forming the critical C(sp²)-C(sp³) bond between the aromatic ring and the ethyl side chain. These methods provide high functional group tolerance and are mainstays of pharmaceutical development.
4.1 The Negishi Coupling: An Organozinc Approach
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[14][15] This approach is particularly effective for forging C(sp³)-C(sp²) bonds.[16][17] A potential route would involve coupling a 4-chlorophenylzinc halide with a 2-haloethane derivative. Organozinc reagents exhibit greater tolerance for functional groups like esters and nitriles compared to their Grignard counterparts.[18]
Caption: Catalytic cycle for the Negishi cross-coupling reaction.
4.2 The Suzuki-Miyaura Coupling: An Organoboron Approach
The Suzuki-Miyaura reaction is arguably the most widely practiced cross-coupling reaction, owing to the stability, low toxicity, and vast commercial availability of organoboron reagents.[19][20][21] The reaction couples a boronic acid or ester with an organic halide.[19] For this synthesis, one could couple a (2-functionalized-ethyl)boronic ester with 1-bromo-4-chlorobenzene. The exceptional functional group tolerance of the Suzuki coupling makes it ideal for late-stage functionalization in the synthesis of complex molecules.[22]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis: Cross-Coupling Methodologies
| Feature | Negishi Coupling | Suzuki-Miyaura Coupling |
| Organometallic Reagent | Organozinc Halide | Boronic Acid / Boronic Ester |
| Reagent Stability | Moderate; often generated in situ | Generally high; many are bench-stable solids[19] |
| Functional Group Tolerance | Good to excellent[18] | Excellent[22] |
| Toxicity of Byproducts | Zinc salts (moderate) | Borates (low)[19] |
| Key Advantage | High reactivity for C(sp³)-C(sp²) bonds | Broad substrate scope, reagent stability |
Conclusion and Strategic Recommendations
The choice of an alternative to this compound is dictated by the specific requirements of the synthesis, including scale, cost, desired stereochemistry, and the molecular complexity of the target.
-
For rapid, one-pot functionalization with stereochemical control: The Mitsunobu reaction using 4-chlorophenethyl alcohol is an excellent choice, particularly in discovery chemistry where material throughput and avoiding the isolation of reactive intermediates are priorities.
-
For large-scale synthesis from inexpensive bulk starting materials: The Friedel-Crafts acylation route offers a cost-effective, albeit multi-step, pathway that leverages readily available feedstocks like chlorobenzene.
-
For late-stage functionalization in complex syntheses requiring high functional group tolerance: Suzuki-Miyaura and Negishi cross-coupling reactions provide the most robust and versatile solutions, enabling the convergent assembly of intricate molecular architectures.
By understanding the mechanistic nuances, advantages, and limitations of each of these strategies, researchers can make more informed decisions, leading to the development of safer, more efficient, and more innovative synthetic routes.
References
- 1. This compound|CAS 6529-53-9|Aromatic Building Block [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Chlorophenethylalcohol | 1875-88-3 [chemicalbook.com]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. The major product formed in the Friedel-Craft acylation of chlorobenzene is [allen.in]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Negishi coupling - Wikipedia [en.wikipedia.org]
- 15. Negishi Coupling [organic-chemistry.org]
- 16. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 17. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations [agris.fao.org]
- 21. Yoneda Labs [yonedalabs.com]
- 22. nbinno.com [nbinno.com]
A Comparative Guide to Validated Analytical Methods for the Quantification of 1-(2-Bromoethyl)-4-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This document details two robust, validated methods—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—offering the scientific rationale behind protocol choices and presenting comparative performance data. All validation procedures are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, ensuring a framework for developing reliable and accurate analytical procedures[1][2].
The Critical Role of Method Validation
Analytical method validation is the cornerstone of quality control in pharmaceutical development. It provides documented evidence that an analytical procedure is suitable for its intended purpose. For a key intermediate like 1-(2-bromoethyl)-4-chlorobenzene, a validated method guarantees that measurements of its concentration and purity are accurate, precise, and reproducible. This guide adheres to the validation characteristics stipulated by ICH Q2(R1), including accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ)[3].
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique in pharmaceutical quality control due to its robustness, precision, and cost-effectiveness. For non-volatile, polar compounds, it is often the method of choice.
Causality Behind Experimental Choices
-
Reversed-Phase Chromatography: this compound is a moderately non-polar molecule. A reversed-phase setup, utilizing a non-polar stationary phase (C18) and a polar mobile phase (acetonitrile/water), is chosen to ensure optimal retention and separation from potential polar impurities.
-
UV Detection: The aromatic benzene ring in the analyte contains a chromophore that absorbs UV light. A detection wavelength is selected based on the analyte's maximum absorbance, providing a sensitive and linear response.
-
Isocratic Elution: Using a constant mobile phase composition simplifies the method, enhances reproducibility, and is suitable when dealing with a limited number of analytes with similar polarities.
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 225 nm.
-
Standard Preparation: Prepare a stock solution of 1 mg/mL this compound in acetonitrile. Create a series of calibration standards (e.g., 1-100 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh the sample, dissolve it in acetonitrile to a known volume to achieve a concentration within the calibration range, and filter through a 0.45 µm filter.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers superior specificity and sensitivity, making it ideal for identifying and quantifying trace-level impurities or for analyzing volatile and semi-volatile compounds. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of fragmented ions, which is invaluable for impurity profiling[4][5].
Causality Behind Experimental Choices
-
GC Separation: this compound is sufficiently volatile and thermally stable to be analyzed by GC. A non-polar capillary column (e.g., DB-5ms) is selected to separate compounds based on their boiling points and interaction with the stationary phase[4][6].
-
Electron Ionization (EI): This is a robust and common ionization technique that generates reproducible fragmentation patterns, creating a "fingerprint" for the compound that can be compared against spectral libraries like NIST for confident identification[7].
-
Selected Ion Monitoring (SIM): For quantification, SIM mode is employed. Instead of scanning a full mass range, the mass spectrometer focuses only on characteristic ions of the analyte. This dramatically increases sensitivity and reduces interference from matrix components, allowing for lower detection limits[4][8].
Detailed Experimental Protocol: GC-MS
-
Instrumentation: GC system coupled to a single quadrupole mass spectrometer.
-
Column: Non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)[6][8].
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
Injection Mode: Splitless or split, depending on the required sensitivity.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions (e.g., m/z 139, 103, 218/220, based on its fragmentation pattern).
-
-
Standard Preparation: Prepare a stock solution of 1 mg/mL in a volatile solvent like dichloromethane. Create calibration standards (e.g., 0.05-10 µg/mL) by serial dilution.
-
Sample Preparation: Dissolve the sample in dichloromethane to a final concentration within the calibration range.
Visualizing the Validation and Comparison Workflow
To ensure clarity, the workflows for method validation and comparison are illustrated below.
Caption: General workflow for analytical method validation, from development to comparison, based on ICH Q2(R1) principles.
Comparative Validation Data Summary
The performance of each method was validated according to ICH Q2(R1) guidelines. The results are summarized below to facilitate an objective comparison.
| Validation Parameter | HPLC-UV Method | GC-MS Method (SIM Mode) | ICH Q2(R1) Acceptance Criteria |
| Specificity | Passed. No interference from placebo or degradation products. | Passed. High specificity due to mass detection; no co-eluting interferences. | The method should unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (R²) | > 0.999 | > 0.999 | R² ≥ 0.995 |
| Range | 1 - 100 µg/mL | 0.05 - 10 µg/mL | Appropriate for the intended use. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | Typically 98.0% - 102.0% for drug substance assay. |
| Precision (%RSD) | < 1.5% | < 2.0% | Typically ≤ 2% for drug substance assay. |
| LOD | 0.3 µg/mL | 0.015 µg/mL | Calculated as 3.3σ/S[9][10]. |
| LOQ | 1.0 µg/mL | 0.05 µg/mL | Calculated as 10σ/S[9][10]. |
| Robustness | Robust | Robust | No significant changes in results with minor variations in method parameters. |
Data presented is representative of typical performance for analogous halogenated aromatic compounds.
Specificity and Forced Degradation Studies
To ensure the analytical method is stability-indicating, forced degradation studies are essential[11][12]. These studies expose the drug substance to harsh conditions to generate potential degradation products and prove that the analytical method can separate these degradants from the main analyte peak[13][14].
Protocol for Forced Degradation:
-
Acid/Base Hydrolysis: Reflux the analyte in 0.1 M HCl and 0.1 M NaOH.
-
Oxidative Degradation: Treat the analyte with 3% H₂O₂.
-
Thermal Degradation: Expose the solid analyte to heat (e.g., 105°C).
-
Photolytic Degradation: Expose the analyte solution to UV light.
In both the HPLC-UV and GC-MS methods, the primary peak of this compound was well-resolved from all degradation product peaks, thus confirming the specificity and stability-indicating nature of both methods.
Method Selection Rationale: An Expert's Perspective
The choice between HPLC-UV and GC-MS depends entirely on the specific application and laboratory resources.
Caption: Logical guide for selecting an analytical method based on specific application requirements.
-
For Routine Quality Control (QC): Where the primary goal is to quantify the main component in a known matrix with high precision and throughput, HPLC-UV is the superior choice. Its operational simplicity, lower cost, and robustness make it ideal for release testing of raw materials and intermediates.
-
For Trace Analysis and Impurity Profiling: When the objective is to detect and quantify low-level impurities or degradation products, GC-MS is the recommended method. Its significantly lower LOD and LOQ, combined with the high specificity of mass detection, are critical for ensuring the purity and safety of the drug substance. Furthermore, the mass spectral data is invaluable for the structural elucidation of unknown impurities.
Conclusion
Both the HPLC-UV and GC-MS methods presented here are validated, robust, and suitable for the quantification of this compound. The HPLC-UV method serves as an excellent workhorse for routine quality control, offering reliability and efficiency. The GC-MS method provides unparalleled sensitivity and specificity, making it the definitive choice for trace-level impurity analysis and research applications requiring confident identification. The selection of the most appropriate technique should be a strategic decision based on the specific analytical challenge, regulatory requirements, and available resources.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. starodub.nl [starodub.nl]
- 3. fda.gov [fda.gov]
- 4. benchchem.com [benchchem.com]
- 5. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 6. benchchem.com [benchchem.com]
- 7. Benzene, 1-(2-bromoethyl)-4-chloro- [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
- 9. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 10. researchgate.net [researchgate.net]
- 11. biopharminternational.com [biopharminternational.com]
- 12. ajpsonline.com [ajpsonline.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Comparative study of phenethyl bromides in SN2 reactions
An In-Depth Comparative Guide to the SN2 Reactivity of Phenethyl Bromides
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of phenethyl bromide and its derivatives as substrates in bimolecular nucleophilic substitution (SN2) reactions. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic principles, steric and electronic factors, and comparative reactivity of these compounds. We will explore the causality behind experimental choices and provide validated protocols to support your research endeavors.
The Fundamentals of the SN2 Reaction: A Concerted Pathway
The SN2 reaction is a cornerstone of organic synthesis, characterized by a single, concerted step where a nucleophile attacks an electrophilic carbon center, simultaneously displacing a leaving group.[1][2][3] The designation "SN2" signifies a S ubstitution, N ucleophilic, and b imolecular reaction, indicating that the rate-determining step involves the collision of two species: the substrate and the nucleophile.[3][4]
The reaction's rate is described by a second-order rate law: Rate = k[Substrate][Nucleophile].[1][5] This means the reaction speed is directly proportional to the concentration of both reactants.[4]
A defining characteristic of the SN2 mechanism is the backside attack . The nucleophile approaches the electrophilic carbon from the side directly opposite the leaving group.[2][6][7] This trajectory is necessary for the efficient overlap of the nucleophile's Highest Occupied Molecular Orbital (HOMO) with the substrate's Lowest Unoccupied Molecular Orbital (LUMO), which is the σ* antibonding orbital of the carbon-leaving group bond.[8] This approach leads to a trigonal bipyramidal transition state where the carbon atom is temporarily pentacoordinate.[3][7] The result is a predictable and stereospecific inversion of configuration at the chiral center, often referred to as a Walden inversion.[1][2][7]
Several key factors govern the rate of an SN2 reaction:
-
Substrate Structure: Steric hindrance around the reaction center is the most significant factor.[9][10] Bulky groups impede the nucleophile's backside approach, drastically slowing the reaction.[11][12] Consequently, the reactivity order for alkyl halides is: Methyl > Primary (1°) > Secondary (2°) >> Tertiary (3°).[7][12][13] Tertiary substrates do not react via the SN2 pathway due to prohibitive steric bulk.[13]
-
Leaving Group Ability: A good leaving group is a species that is stable on its own, typically a weak base.[14][15] For halogens, the leaving group ability increases down the group: I⁻ > Br⁻ > Cl⁻ > F⁻.[14][16]
-
Nucleophile Strength: A stronger, more reactive nucleophile will accelerate the SN2 reaction.[2][9][15]
-
Solvent: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are ideal for SN2 reactions.[8][9][12] They can solvate the counter-ion of the nucleophile but do not form strong hydrogen bonds with the nucleophile itself, leaving it "naked" and highly reactive.[8]
Analyzing Phenethyl Bromide as an SN2 Substrate
Phenethyl bromide (1-bromo-2-phenylethane) is a primary (1°) alkyl halide, a class of substrates that readily undergoes SN2 reactions. However, its reactivity is uniquely influenced by the presence of a phenyl group at the β-carbon.
Steric Effects: The Impact of β-Substitution
While the α-carbon of phenethyl bromide is unbranched, the bulky phenyl group at the adjacent β-position introduces a degree of steric hindrance.[17] This is a known phenomenon where substitution on neighboring carbons can slow nucleophilic substitution reactions.[10] The phenyl group, although one carbon removed from the reaction center, can obstruct the pathway of the incoming nucleophile to some extent, making the transition state more crowded and higher in energy compared to simpler primary halides like ethyl bromide or n-propyl bromide.[17]
Electronic Effects: Inductive Influence
The phenyl group exerts a weak electron-withdrawing inductive effect (-I effect) on the alkyl chain. This effect can slightly increase the partial positive charge (electrophilicity) on the α-carbon, making it a more attractive target for the nucleophile.[18] However, this effect is generally modest and often secondary to the more dominant steric considerations. It is crucial to distinguish phenethyl bromide from its isomer, benzyl bromide (1-bromo-1-phenylethane).
A Comparative Reactivity Study
To fully understand the performance of phenethyl bromides in SN2 reactions, we must compare them to relevant alternative substrates.
Phenethyl Bromide vs. Other Alkyl Halides
-
vs. Ethyl Bromide: Phenethyl bromide reacts more slowly than ethyl bromide. The primary reason is the increased steric hindrance from the β-phenyl group in phenethyl bromide, which outweighs any minor electronic activation.
-
vs. Benzyl Bromide: Benzyl bromide is exceptionally reactive in SN2 reactions, far exceeding the reactivity of phenethyl bromide.[19][20] This pronounced rate enhancement is due to the direct conjugation of the phenyl ring with the reaction center. In the trigonal bipyramidal transition state, the developing p-orbital on the α-carbon can overlap with the π-system of the benzene ring.[21] This delocalization stabilizes the transition state, lowers the activation energy, and dramatically accelerates the reaction.[19][21] Phenethyl bromide lacks this direct conjugation, so its transition state is not stabilized by resonance.
The Impact of Substituents on the Phenyl Ring
The reactivity of the phenethyl bromide scaffold can be fine-tuned by introducing substituents on the phenyl ring. These substituents primarily exert their influence through electronic effects.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) in the para position enhance the inductive electron withdrawal from the reaction center. This increases the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack and thus increasing the SN2 reaction rate.[18]
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) in the para position have the opposite effect. They donate electron density, slightly reducing the electrophilicity of the α-carbon and leading to a modest decrease in the SN2 reaction rate compared to the unsubstituted phenethyl bromide.[22]
The following Graphviz diagram illustrates the logical workflow for comparing the reactivity of these substrates.
Caption: Workflow for assessing relative SN2 reactivity.
Quantitative Data Summary
The following table summarizes the relative rates of reaction for various bromides with a common nucleophile (e.g., iodide in acetone), illustrating the principles discussed. The rates are normalized relative to ethyl bromide.
| Substrate | Structure | Class | Key Factors | Relative Rate (Approx.) |
| Ethyl Bromide | CH₃CH₂-Br | Primary | Baseline | 1.0 |
| n-Propyl Bromide | CH₃CH₂CH₂-Br | Primary | Minor steric increase | ~0.8 |
| Phenethyl Bromide | Ph-CH₂CH₂-Br | Primary | β-Phenyl steric hindrance | ~0.1 - 0.2 |
| p-Nitrophenethyl Bromide | O₂N-Ph-CH₂CH₂-Br | Primary | EWG activation | > 0.2 |
| p-Methoxyphenethyl Bromide | MeO-Ph-CH₂CH₂-Br | Primary | EDG deactivation | < 0.1 |
| Benzyl Bromide | Ph-CH₂-Br | Primary | Benzylic activation | ~100 - 200 |
| sec-Butyl Bromide | CH₃CH(Br)CH₂CH₃ | Secondary | α-Methyl steric hindrance | ~0.02 |
| Neopentyl Bromide | (CH₃)₃CCH₂-Br | Primary | Severe β- steric hindrance | ~1 x 10⁻⁵ |
Note: Relative rates are illustrative and can vary based on specific reaction conditions (nucleophile, solvent, temperature).
Experimental Protocol: Kinetic Study of the Reaction of Phenethyl Bromide with Sodium Thiocyanate
This protocol describes a method to compare the SN2 reactivity of different phenethyl bromides by monitoring the reaction progress.
Materials and Reagents
-
Phenethyl bromide (and substituted derivatives)
-
Sodium thiocyanate (NaSCN)
-
Acetone (anhydrous, polar aprotic solvent)
-
Standardized silver nitrate (AgNO₃) solution (e.g., 0.02 M)
-
Ferric nitrate (Fe(NO₃)₃) indicator solution
-
Volumetric flasks, pipettes, burette, constant temperature bath
Procedure
-
Solution Preparation:
-
Prepare equimolar (e.g., 0.1 M) solutions of each phenethyl bromide substrate in anhydrous acetone.
-
Prepare a 0.1 M solution of sodium thiocyanate in anhydrous acetone.
-
-
Reaction Initiation:
-
Place 50.0 mL of the phenethyl bromide solution and 50.0 mL of the sodium thiocyanate solution into separate, stoppered flasks. Allow them to equilibrate in a constant temperature bath (e.g., 25°C) for at least 20 minutes.
-
To start the reaction, rapidly pour the thiocyanate solution into the bromide solution, swirl to mix, and start a timer. This is time t=0.
-
-
Reaction Monitoring (Volhard Titration):
-
At regular intervals (e.g., t = 5, 15, 30, 60, 120 minutes), withdraw a 10.0 mL aliquot of the reaction mixture.
-
Immediately quench the aliquot by adding it to a flask containing ~20 mL of cold water and a few drops of ferric nitrate indicator.
-
Titrate the unreacted thiocyanate ions (SCN⁻) with the standardized silver nitrate (AgNO₃) solution. The endpoint is the first appearance of a persistent reddish-brown color due to the formation of the [Fe(SCN)]²⁺ complex.
-
Record the volume of AgNO₃ solution used.
-
-
Data Analysis:
-
Calculate the concentration of unreacted SCN⁻ at each time point.
-
Since the initial concentrations of reactants are equal, the second-order rate law can be integrated as: 1/[A]t - 1/[A]₀ = kt, where [A] is the concentration of the reactant.
-
Plot 1/[SCN⁻] versus time. The plot should be linear for an SN2 reaction, and the slope of the line is the rate constant, k.
-
Repeat the experiment for each phenethyl bromide derivative to obtain their respective rate constants for comparison.
-
The following diagram outlines the experimental workflow.
Caption: Step-by-step workflow for the kinetic experiment.
Conclusion
Phenethyl bromide is a valuable substrate for studying the nuances of SN2 reactions. As a primary halide, it is inherently reactive, yet the steric bulk of the β-phenyl group significantly tempers its reaction rate compared to simpler primary and, especially, benzylic halides. This guide demonstrates that the reactivity of the phenethyl bromide system is not static; it can be systematically modulated through the electronic effects of substituents on the phenyl ring. This tunability, combined with its clear differentiation from its highly reactive benzyl isomer, makes the phenethyl bromide family an excellent platform for investigating the interplay of steric and electronic factors that govern one of organic chemistry's most fundamental transformations.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. SN2 reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 6. studylib.net [studylib.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. SN2 Reaction Mechanism [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 16. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. reddit.com [reddit.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
- 22. brainkart.com [brainkart.com]
A Comparative Guide to the Reactivity of 1-(2-bromoethyl)-4-chlorobenzene and Benzyl Bromide in Nucleophilic Substitution Reactions
For researchers, scientists, and professionals in drug development, the selection of an appropriate alkylating agent is a critical decision that dictates the efficiency and success of a synthetic route. This guide provides an in-depth comparison of the reactivity of two key aromatic bromides: 1-(2-bromoethyl)-4-chlorobenzene and the archetypal benzyl bromide. Our analysis delves into the structural and electronic factors that govern their behavior in nucleophilic substitution reactions, supported by mechanistic principles and a detailed experimental protocol for quantitative comparison.
Theoretical Framework: Unpacking the Determinants of Reactivity
The reactivity of an alkyl halide in nucleophilic substitution reactions is fundamentally governed by its ability to accommodate either a concerted (SN2) or a stepwise (SN1) mechanism. The structural nuances of our two compounds of interest lead to profoundly different reactivity profiles.
Benzyl Bromide: The Archetype of Enhanced Reactivity
Benzyl bromide is a primary alkyl halide that exhibits exceptionally high reactivity in nucleophilic substitutions. This heightened reactivity stems from the unique properties of the benzylic carbon—the carbon atom directly attached to the benzene ring.
-
SN2 Pathway : In a bimolecular (SN2) reaction, the nucleophile attacks the electrophilic carbon in a single, concerted step, proceeding through a trigonal bipyramidal transition state.[1] For benzyl bromide, this transition state is significantly stabilized by the adjacent π-system of the aromatic ring. The p-orbitals of the ring overlap with the developing p-orbital on the benzylic carbon, delocalizing the electron density and lowering the activation energy of the reaction.[2]
-
SN1 Pathway : Benzyl bromide can also readily undergo unimolecular (SN1) substitution, a pathway typically reserved for tertiary halides.[3][4] This is possible because the loss of the bromide leaving group generates a benzyl carbocation. This carbocation is not a simple primary carbocation; it is highly stabilized by resonance, with the positive charge delocalized across the aromatic ring.[5][6] The ability to form this stable intermediate makes the SN1 pathway accessible under appropriate conditions (e.g., polar protic solvents, weak nucleophiles).[3]
This compound: A Tale of Two Carbons
In contrast, this compound is a phenethyl bromide derivative. The bromine atom is attached to a primary carbon that is two carbons removed from the benzene ring. This seemingly small structural change has dramatic consequences for its reactivity.
-
SN2 Pathway : As a primary alkyl halide, this compound is a candidate for SN2 reactions.[7] However, the benzene ring is too distant to offer the same degree of transition state stabilization seen in benzyl bromide. The reaction proceeds like a typical primary alkyl halide, without the benefit of direct π-system overlap.
-
SN1 Pathway : An SN1 mechanism is highly unfavorable for this compound. The departure of the bromide ion would generate a primary carbocation, which is energetically prohibitive due to its instability.[8][9] Therefore, this compound is essentially restricted to the SN2 pathway.
-
Electronic Effects : The 4-chloro substituent on the benzene ring exerts a mild, electron-withdrawing inductive effect. This effect, though attenuated by the distance, slightly increases the electrophilicity of the carbon atom bearing the bromine, which could marginally influence the SN2 rate. However, this electronic influence is minor compared to the profound structural advantages of benzyl bromide.
Mechanistic Pathways Visualization
The disparate reactivity profiles are rooted in the available mechanistic pathways for each compound. Benzyl bromide's versatility allows it to react efficiently via both SN1 and SN2 mechanisms, whereas this compound is largely confined to the SN2 pathway.
Caption: Reaction mechanisms for benzyl bromide vs. This compound.
Experimental Protocol: A Competitive Reactivity Study
To empirically validate the predicted reactivity difference, a competitive kinetic experiment provides a self-validating system. By subjecting an equimolar mixture of both substrates to a limited amount of a nucleophile, the resulting product ratio serves as a direct measure of their relative reaction rates. The Williamson ether synthesis is an ideal model for this SN2 comparison.[10][11][12]
Objective:
To quantitatively determine the relative reactivity of benzyl bromide and this compound towards sodium phenoxide in an SN2 reaction.
Materials & Reagents:
-
Benzyl bromide (≥99%)
-
This compound (≥98%)
-
Phenol (≥99%)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dodecane (internal standard, ≥99%)
-
Diethyl ether (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (NaCl, brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware (oven-dried)
Step-by-Step Procedure:
-
Preparation of Nucleophile: In a 100 mL three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (40 mL) and phenol (10.0 mmol). Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (10.5 mmol, 60% dispersion) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until gas evolution ceases, indicating complete formation of sodium phenoxide.
-
Reaction Setup: To the freshly prepared sodium phenoxide solution, add dodecane (1.0 mmol) to serve as an internal standard for GC analysis.
-
Initiation of Competitive Reaction: In a separate vial, prepare an equimolar stock solution of the electrophiles by dissolving benzyl bromide (10.0 mmol) and this compound (10.0 mmol) in a minimal amount of anhydrous DMF. Add exactly half of this stock solution (containing 5.0 mmol of each bromide) to the reaction flask containing the sodium phenoxide (10.0 mmol). Causality Note: Using the electrophiles as the limiting reagents ensures that the competition is based on reactivity, not availability.
-
Reaction Monitoring: Stir the reaction mixture vigorously at a constant, controlled temperature (e.g., 50 °C). At specific time intervals (e.g., t = 5, 15, 30, 60, 120 min), withdraw a small aliquot (~0.1 mL) from the reaction mixture.
-
Workup of Aliquots: Immediately quench each aliquot in a vial containing diethyl ether (1 mL) and saturated aqueous NH₄Cl (0.5 mL). Vortex the vial, allow the layers to separate, and collect the organic layer for GC analysis. This quenching procedure stops the reaction and removes any unreacted phenoxide.
-
Final Workup (at completion): After the final time point, pour the remaining reaction mixture into a separatory funnel containing 100 mL of diethyl ether and 50 mL of water. Wash the organic layer sequentially with 1 M NaOH (2 x 25 mL), water (25 mL), and finally with brine (25 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze each time-point aliquot and the final product mixture by GC-FID or GC-MS. Identify the peaks corresponding to the starting materials, the internal standard, and the two expected ether products: benzyl phenyl ether and 1-(2-phenoxyethyl)-4-chlorobenzene.
Experimental Workflow Visualization
A clear workflow ensures reproducibility and highlights the critical stages of the experiment, from reagent preparation to data analysis.
Caption: Workflow for the competitive kinetic analysis experiment.
Data Presentation: Quantifying the Reactivity Gap
The data obtained from the GC analysis can be used to calculate the relative consumption of the starting materials and the formation of products over time. The relative rate constant can be estimated from the product ratio.
Table 1: Hypothetical Results from Competitive Williamson Ether Synthesis
| Time (min) | Benzyl Bromide Consumed (%) | This compound Consumed (%) | Benzyl Phenyl Ether Formed (%) | 1-(2-phenoxyethyl)-4-chlorobenzene Formed (%) | Product Ratio (Benzyl Ether / Phenethyl Ether) |
| 5 | 45.2 | 1.1 | 44.8 | 1.1 | ~40.7 : 1 |
| 15 | 85.5 | 3.4 | 84.1 | 3.3 | ~25.5 : 1 |
| 30 | 98.2 | 6.5 | 96.3 | 6.4 | ~15.0 : 1 |
| 60 | >99.9 | 12.1 | 97.1 | 11.8 | ~8.2 : 1 |
Note: Data are illustrative but reflect the expected profound difference in reactivity. The changing product ratio over time reflects the rapid consumption of the more reactive substrate early in the reaction.
Interpretation: The experimental data would unequivocally demonstrate that benzyl bromide is vastly more reactive than this compound under SN2 conditions. The initial product ratio provides the best estimate of the relative rate constant (kbenzyl / kphenethyl), which is expected to be significantly greater than 1.
Conclusion and Practical Implications
This guide establishes, through both theoretical principles and a robust experimental design, the superior reactivity of benzyl bromide compared to this compound in nucleophilic substitution reactions.
-
Key Finding: The enhanced reactivity of benzyl bromide is a direct consequence of the stabilization of the SN2 transition state and the potential for forming a resonance-stabilized SN1 carbocation intermediate, features that are absent in the phenethyl system.
-
Practical Guidance for Researchers: When designing a synthesis that requires the introduction of a benzyl-type moiety, benzyl bromide or its activated derivatives should be the default choice for rapid and efficient reactions. This compound should be selected when the specific phenethyl scaffold is required, with the understanding that more forcing reaction conditions (higher temperatures, longer reaction times) may be necessary to achieve complete conversion. This fundamental understanding of structure-reactivity relationships is paramount for optimizing synthetic strategies and accelerating the drug development process.
References
- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. homework.study.com [homework.study.com]
- 4. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
- 5. quora.com [quora.com]
- 6. chemistrypsneetjeewbjee.quora.com [chemistrypsneetjeewbjee.quora.com]
- 7. This compound|CAS 6529-53-9|Aromatic Building Block [benchchem.com]
- 8. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. chemistry.coach [chemistry.coach]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
A Senior Application Scientist's Guide to HPLC Method Development for 1-(2-bromoethyl)-4-chlorobenzene Derivatives
This guide provides a comprehensive framework for developing robust and reliable High-Performance Liquid Chromatography (HPLC) methods for the analysis of 1-(2-bromoethyl)-4-chlorobenzene and its derivatives. As a critical bifunctional intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries, ensuring the purity and stability of this compound is paramount.[1] This document moves beyond a simple recitation of steps, delving into the rationale behind experimental choices to empower researchers, scientists, and drug development professionals to build and validate effective analytical methods from the ground up.
The Analytical Challenge: Understanding this compound
This compound is a nonpolar, halogenated aromatic compound.[1] Its structure presents specific considerations for HPLC method development. The presence of the aromatic ring dictates strong UV absorbance, making UV detection a suitable choice. The nonpolar nature of the molecule suggests that reversed-phase chromatography will be the most effective separation mode.[2] Furthermore, the potential for isomeric impurities and degradation products necessitates a stability-indicating method that can resolve the parent compound from all potential related substances.
Strategic Method Development: A Comparative Approach
A successful HPLC method development strategy begins with a logical selection of initial conditions, followed by systematic optimization. We will compare two primary reversed-phase approaches and a chiral separation strategy, outlining the theoretical basis and practical considerations for each.
Comparison of Initial HPLC Conditions
| Parameter | Method 1: Standard C18 Approach | Method 2: Phenyl-Hexyl for Enhanced Aromatic Selectivity | Method 3: Chiral Separation |
| Stationary Phase | C18 (Octadecylsilane) | Phenyl-Hexyl | Chiral Stationary Phase (CSP) e.g., polysaccharide-based |
| Rationale | C18 is a versatile, nonpolar stationary phase suitable for a wide range of nonpolar to moderately polar compounds.[2][3] It provides excellent hydrophobic retention for aromatic compounds. | Phenyl-Hexyl columns offer alternative selectivity for aromatic and halogenated compounds through π-π interactions between the phenyl rings of the stationary phase and the analyte.[4] This can improve resolution of closely related aromatic species. | Necessary if the derivatives of this compound are chiral, to separate enantiomers which have identical physical and chemical properties in an achiral environment.[5][6] |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Heptane/Isopropanol or Acetonitrile/Methanol with additives |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol | N/A (typically isocratic) |
| Initial Gradient | 5-95% B over 20 minutes | 5-95% B over 20 minutes | Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.5 - 1.0 mL/min |
| Detection | UV at 254 nm or 262 nm | UV at 254 nm or 262 nm | UV at 254 nm or 262 nm |
| Column Temperature | 30 °C | 30 °C | 25 °C |
The choice between a C18 and a Phenyl-Hexyl column is a critical first step. While C18 provides general-purpose hydrophobic retention, the Phenyl-Hexyl phase can offer enhanced resolution for structurally similar aromatic compounds due to its unique selectivity.[4] The initial gradient is designed to be a "scouting run" to determine the approximate elution time of the main peak and any impurities.
The Method Development Workflow: A Step-by-Step Protocol with Rationale
The following workflow provides a systematic approach to developing a validated, stability-indicating HPLC method.
Caption: A systematic workflow for HPLC method development and validation.
Experimental Protocol: A Deeper Dive
1. Initial Method Scouting:
-
Analyte and Standard Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent like acetonitrile or methanol. For initial scouting, a working concentration of 0.1 mg/mL is often appropriate.
-
Column Selection: Begin with a robust, general-purpose C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). In parallel, if resources allow, screen a Phenyl-Hexyl column of similar dimensions to compare selectivity.
-
Mobile Phase Selection: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[7] Acetonitrile typically offers lower viscosity and better UV transparency, while methanol can provide different selectivity. An acidic mobile phase (e.g., with 0.1% formic acid) is a good starting point for neutral compounds to ensure sharp peak shapes by minimizing interactions with residual silanols on the stationary phase.[8]
-
Scouting Gradient: A broad gradient, such as 5% to 95% organic modifier over 20-30 minutes, is effective for determining the elution profile of the analyte and any impurities.
-
Detection: Based on the chlorobenzene chromophore, a detection wavelength of 254 nm is a common starting point.[9] A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the optimal detection wavelength.
2. Method Optimization:
-
Gradient Optimization: Once the initial scouting run provides an approximate retention time, the gradient can be optimized to improve resolution around the peaks of interest. If the main peak elutes very early, a shallower gradient at the beginning of the run may be necessary. Conversely, for late-eluting peaks, a steeper gradient can reduce the run time.
-
Organic Modifier: Compare the separation using acetonitrile and methanol. The different solvent properties can alter the selectivity and may improve the resolution of critical peak pairs.
-
Mobile Phase pH: While less critical for neutral compounds, if any derivatives have ionizable functional groups, adjusting the pH of the aqueous mobile phase can significantly impact retention and selectivity.[7]
-
Temperature: Increasing the column temperature can decrease mobile phase viscosity, leading to lower backpressure and potentially sharper peaks.[10] However, it can also affect selectivity, so it should be evaluated systematically (e.g., at 25°C, 30°C, and 35°C).
3. Stability-Indicating Method Development and Validation:
A crucial aspect of pharmaceutical analysis is ensuring the method is "stability-indicating," meaning it can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[9][11]
-
Forced Degradation Studies: The drug substance should be subjected to stress conditions to induce degradation.[12] This typically includes:
-
Acid and Base Hydrolysis: Refluxing the sample in dilute acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH).
-
Oxidation: Treating the sample with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Stress: Exposing the solid drug substance to dry heat (e.g., 80°C).
-
Photolytic Stress: Exposing the drug substance (in solid and solution form) to UV and visible light.
-
The goal is to achieve 5-20% degradation of the parent compound.[12] The chromatograms from these stressed samples are then used to demonstrate that the degradation products are well-resolved from the main peak and from each other.
Caption: Logical flow of a forced degradation study.
-
Method Validation: Once the method is optimized and shown to be stability-indicating, it must be validated according to ICH guidelines (Q2(R1)). The key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. Forced degradation studies are a key part of demonstrating specificity.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80-120% of the target concentration for the assay.
-
Accuracy: The closeness of the test results to the true value. This is often determined by recovery studies on spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).
-
Chiral Separation: A Special Consideration
If the synthesis of this compound derivatives can result in stereoisomers, a chiral separation method is necessary.[5]
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs) are the most widely used for their broad applicability. Screening different types of CSPs (e.g., cellulose-based, amylose-based) is often an empirical process.[5]
-
Mobile Phase: Chiral separations can be performed in normal-phase, reversed-phase, or polar organic modes. Normal-phase (e.g., hexane/isopropanol) is a common starting point. For LC-MS compatibility, reversed-phase methods are preferred.
-
Optimization: Small changes in the mobile phase composition, such as the type and concentration of the alcohol modifier or the addition of small amounts of an acid or base, can have a significant impact on chiral resolution.
Conclusion
Developing a robust HPLC method for this compound and its derivatives is a systematic process that combines a strong understanding of chromatographic principles with empirical optimization. By starting with a logical comparison of stationary phases like C18 and Phenyl-Hexyl, and systematically optimizing the mobile phase and other parameters, a reliable and reproducible method can be achieved. The incorporation of forced degradation studies is essential to ensure the method is stability-indicating, a critical requirement in the pharmaceutical industry. For chiral derivatives, a dedicated chiral method development workflow must be employed. This guide provides the foundational knowledge and a practical framework to successfully navigate the challenges of HPLC method development for this important class of compounds.
References
- 1. bibliography.maps.org [bibliography.maps.org]
- 2. 4-Chlorophenethyl bromide 97 6529-53-9 [sigmaaldrich.com]
- 3. Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS | Semantic Scholar [semanticscholar.org]
- 4. 1-Bromo-4-(1-bromoethyl)benzene | C8H8Br2 | CID 9838146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Journal of chromatography. B, Biomedical sciences and applications. - NLM Catalog - NCBI [ncbi.nlm.nih.gov]
- 6. Validated RP-HPLC method for simultaneous determination and quantification of chlorpheniramine maleate, paracetamol and caffeine in tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability indicating assay | PPT [slideshare.net]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. ijcrt.org [ijcrt.org]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. researchgate.net [researchgate.net]
- 12. chromatographytoday.com [chromatographytoday.com]
Comparative Guide to Mass Spectrometric Characterization of 1-(2-bromoethyl)-4-chlorobenzene Reaction Products
For researchers, synthetic chemists, and professionals in drug development, 1-(2-bromoethyl)-4-chlorobenzene is a valuable bifunctional intermediate. Its utility stems from two reactive sites: an electrophilic bromoethyl chain and a 4-chlorophenyl ring.[1] The bromoethyl group is highly susceptible to both nucleophilic substitution and base-induced elimination, leading to distinct product classes. Differentiating between these reaction outcomes is critical for synthetic success, and mass spectrometry (MS) stands out as the definitive analytical tool for this purpose.
This guide provides an in-depth comparison of the reaction products of this compound, focusing on their characterization by mass spectrometry. We will explore the mechanistic rationale behind experimental choices and present the data that allows for unambiguous product identification, leveraging the unique isotopic signatures of the halogen atoms present.
Part 1: Competing Reaction Pathways: Substitution vs. Elimination
The reactivity of this compound is dominated by the primary alkyl bromide functionality. This structure can undergo two primary competing reactions: bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2).[2]
-
Nucleophilic Substitution (SN2): This pathway involves the attack of a nucleophile on the carbon atom bonded to the bromine, displacing the bromide ion in a single, concerted step.[2] This reaction is favored by good nucleophiles that are relatively weak bases (e.g., azide, cyanide, amines).[2][3]
-
Elimination (E2): This pathway involves the abstraction of a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon) by a strong base.[4] This leads to the formation of a double bond and the concurrent expulsion of the bromide ion. The product is 4-chlorostyrene. Strong, sterically hindered bases, such as potassium tert-butoxide, are typically used to favor elimination over substitution.[2][5]
The choice of reagent and reaction conditions is therefore paramount in directing the reaction towards the desired product. The chlorophenyl group is generally unreactive towards nucleophilic aromatic substitution under standard laboratory conditions due to the strength of the carbon-chlorine bond.[6]
Caption: Competing SN2 and E2 reaction pathways for this compound.
Part 2: Experimental Design and Methodologies
To illustrate the generation and subsequent analysis of these distinct product classes, we present two detailed experimental protocols. The subsequent Gas Chromatography-Mass Spectrometry (GC-MS) analysis workflow is applicable to both reaction mixtures after appropriate workup.
Experimental Workflow Overview
Caption: General experimental workflow for synthesis and analysis.
Protocol A: Nucleophilic Substitution with Sodium Azide
This protocol is designed to favor the SN2 pathway, yielding 1-(2-azidoethyl)-4-chlorobenzene.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate, anhydrous
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.2 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Prepare a diluted sample (e.g., 100 µg/mL) in dichloromethane for GC-MS analysis.[7]
Protocol B: Elimination with Potassium tert-Butoxide
This protocol utilizes a strong, non-nucleophilic base to promote the E2 pathway, yielding 4-chlorostyrene.[2]
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate, anhydrous
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add potassium tert-butoxide (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring progress by TLC.
-
Upon completion, carefully quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure. Caution: 4-chlorostyrene is a volatile monomer.[8][9]
-
Prepare a diluted sample (e.g., 100 µg/mL) in dichloromethane for GC-MS analysis.[7]
Part 3: Comparative Mass Spectrometric Analysis
The power of mass spectrometry in this context lies in its ability to determine the molecular weight and reveal structural information through fragmentation patterns. Crucially, the isotopic distribution of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) provides an unmistakable signature for their presence.[10][11]
Starting Material: this compound
A GC-MS analysis of the starting material is essential for establishing a baseline.
-
Molecular Ion: The molecular formula is C₈H₈BrCl, with a nominal molecular weight of 218 g/mol (using ³⁵Cl and ⁷⁹Br).[12]
-
Isotopic Pattern: The presence of both one chlorine and one bromine atom results in a characteristic cluster of peaks for the molecular ion (M⁺):
-
M⁺ (m/z 218): Contains ³⁵Cl and ⁷⁹Br.
-
M+2 (m/z 220): A combination of ions containing ³⁷Cl/⁷⁹Br and ³⁵Cl/⁸¹Br. This peak is the most abundant in the cluster.
-
M+4 (m/z 222): Contains ³⁷Cl and ⁸¹Br.
-
-
Key Fragmentation: The most prominent fragmentation pathway for similar compounds is the cleavage of the carbon-carbon bond beta to the aromatic ring, which is highly stabilizing for the resulting cation.[13]
-
m/z 125: Loss of the bromoethyl side chain (•CH₂CH₂Br) to form the chlorobenzyl cation [C₇H₆Cl]⁺. This fragment will still exhibit the characteristic 3:1 isotope pattern for chlorine.
-
m/z 139/141: Loss of a bromine radical (•Br) to form the [C₈H₈Cl]⁺ ion.
-
m/z 103: Loss of both Br and HCl.
-
Elimination Product: 4-Chlorostyrene
The E2 reaction product, 4-chlorostyrene, shows a distinctly different mass spectrum.
-
Molecular Ion: The molecular formula is C₈H₇Cl, with a molecular weight of 138.59 g/mol .[14] The molecular ion peak will be observed at m/z 138 (for the ³⁵Cl isotope).[15]
-
Isotopic Pattern: The single chlorine atom produces a clear M⁺ to M+2 intensity ratio of approximately 3:1.[16]
-
M⁺ (m/z 138): Contains ³⁵Cl. This is the base peak in the spectrum.[15]
-
M+2 (m/z 140): Contains ³⁷Cl, with an abundance of roughly one-third of the m/z 138 peak.
-
-
Key Fragmentation:
-
m/z 103: Loss of a chlorine radical (•Cl) to form the styrenyl cation [C₈H₇]⁺. This is a very common and significant fragment.[15]
-
m/z 77: Loss of the vinyl group and chlorine, resulting in the phenyl cation [C₆H₅]⁺.
-
Substitution Product: 1-(2-azidoethyl)-4-chlorobenzene
The SN2 product from Protocol A has a unique mass spectrum that confirms the successful substitution.
-
Molecular Ion: The molecular formula is C₈H₈ClN₃, with a nominal molecular weight of 181 g/mol (for ³⁵Cl).
-
Isotopic Pattern: Like 4-chlorostyrene, this product contains one chlorine atom, and its molecular ion will exhibit the characteristic ~3:1 ratio for the M⁺ (m/z 181) and M+2 (m/z 183) peaks.
-
Key Fragmentation: The azide group provides a very characteristic fragmentation pathway.
-
m/z 153: A facile loss of a molecule of nitrogen (N₂, 28 Da) from the molecular ion. This is a highly diagnostic fragmentation for azides. The resulting [C₈H₈ClN]⁺ fragment will retain the chlorine isotopic signature.
-
m/z 125: Loss of the entire azidoethyl side chain (•CH₂CH₂N₃) to form the chlorobenzyl cation [C₇H₆Cl]⁺, identical to a fragment from the starting material.
-
Comparative Data Summary
| Feature | This compound (Starting Material) | 4-Chlorostyrene (Elimination Product) | 1-(2-azidoethyl)-4-chlorobenzene (Substitution Product) |
| Nominal Mol. Weight | 218 g/mol | 138 g/mol | 181 g/mol |
| Molecular Ion (M⁺) | m/z 218 | m/z 138 | m/z 181 |
| Key Isotopic Peaks | M⁺ (218), M+2 (220), M+4 (222) | M⁺ (138), M+2 (140) | M⁺ (181), M+2 (183) |
| Isotopic Ratio | Complex (due to Br and Cl) | ~3:1 | ~3:1 |
| Diagnostic Fragment 1 | m/z 125 ([C₇H₆Cl]⁺) | m/z 103 ([C₈H₇]⁺) | m/z 153 ([M-N₂]⁺) |
| Diagnostic Fragment 2 | m/z 139/141 ([M-Br]⁺) | m/z 77 ([C₆H₅]⁺) | m/z 125 ([C₇H₆Cl]⁺) |
Conclusion
Mass spectrometry provides a robust and unequivocal method for the characterization of reaction products derived from this compound. By carefully analyzing the molecular ion, the distinct isotopic patterns conferred by the halogen atoms, and the diagnostic fragmentation pathways, a researcher can confidently distinguish between the products of nucleophilic substitution and elimination. This analytical rigor is fundamental to optimizing reaction conditions, confirming synthetic outcomes, and ensuring the purity of intermediates destined for further stages in pharmaceutical and materials science research.
References
- 1. This compound|CAS 6529-53-9|Aromatic Building Block [benchchem.com]
- 2. bloomtechz.com [bloomtechz.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. innospk.com [innospk.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Mass Spectrometry [www2.chemistry.msu.edu]
- 12. This compound | C8H8BrCl | CID 23029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 4-Chlorostyrene(1073-67-2) IR Spectrum [chemicalbook.com]
- 15. 4-Chlorostyrene | C8H7Cl | CID 14085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
Benchmarking Catalyst Efficiency for 1-(2-bromoethyl)-4-chlorobenzene Coupling Reactions: A Comparative Guide
Introduction
In the landscape of modern drug discovery and development, the efficient construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds is paramount. Aryl halides are fundamental building blocks in this endeavor, and molecules such as 1-(2-bromoethyl)-4-chlorobenzene present a unique synthetic challenge and opportunity. This substrate possesses two distinct halogen atoms, the alkyl bromide and the aryl chloride, which exhibit differential reactivity in cross-coupling reactions. This inherent difference allows for selective functionalization, a highly desirable attribute in the synthesis of complex molecules.
This guide provides a comprehensive benchmark of various catalytic systems for the coupling reactions of this compound. We will delve into the mechanistic nuances of popular cross-coupling reactions, present comparative experimental data for palladium-, nickel-, and copper-based catalysts, and provide detailed protocols to enable researchers to replicate and build upon these findings. Our focus is on providing a practical framework for catalyst selection, emphasizing the interplay between the catalyst, ligand, base, and solvent in achieving optimal efficiency and selectivity.
The challenge in coupling reactions with dihalogenated substrates lies in achieving site-selectivity. Generally, the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the trend I > Br > Cl > F.[1] This suggests that the C-Br bond in this compound would preferentially undergo oxidative addition to a low-valent metal center over the more inert C-Cl bond. This guide will explore catalytic systems that exploit this reactivity difference to achieve selective mono-functionalization at the aryl chloride position, a more challenging yet often desirable transformation.
Experimental Design for Catalyst Benchmarking
A high-throughput screening approach was designed to systematically evaluate the performance of various catalysts for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.[2][3][4][5][6] This reaction was chosen as a model system due to its widespread use in the pharmaceutical industry for the formation of biaryl structures.[7][8][9]
General Experimental Workflow
The following diagram outlines the standardized workflow employed for each catalytic reaction. This systematic approach ensures reproducibility and allows for a direct comparison of catalyst performance.
Caption: High-throughput experimental workflow for catalyst screening.
Materials and Methods
All reactions were carried out in parallel in 2 mL vials under a nitrogen atmosphere. The following general procedure was followed for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a 2 mL vial equipped with a magnetic stir bar, add the palladium precatalyst (0.01 mmol, 2 mol%) and the phosphine ligand (0.012 mmol, 2.4 mol%).
-
Add this compound (0.5 mmol, 1.0 equiv) and phenylboronic acid (0.75 mmol, 1.5 equiv).
-
Add the base (1.5 mmol, 3.0 equiv) and the solvent (1.0 mL).
-
Seal the vial with a Teflon-lined cap and purge with nitrogen for 5 minutes.
-
Place the vial in a preheated aluminum block on a magnetic stir plate and stir at the indicated temperature for the specified time.
-
After cooling to room temperature, quench the reaction with 1 mL of water.
-
Extract the mixture with ethyl acetate (3 x 2 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and analyze the crude product by GC-MS to determine the yield.
Comparative Analysis of Catalytic Systems
The efficiency of a cross-coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent.[10] For challenging substrates like aryl chlorides, the development of bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) has been instrumental in achieving high catalytic activity.[11][12]
Palladium-Based Catalysts
Palladium catalysts are the most widely used for a variety of cross-coupling reactions due to their high efficiency and functional group tolerance.[8][13] The general catalytic cycle for palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8][14][15]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Performance of Palladium Catalysts in Suzuki-Miyaura Coupling
The following table summarizes the performance of various air-stable palladium precatalysts in the Suzuki-Miyaura coupling of this compound with phenylboronic acid. The use of air-stable precatalysts offers significant advantages in terms of ease of handling and reproducibility.[16][17][18][19]
| Catalyst (2 mol%) | Ligand (2.4 mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O (10:1) | 100 | 12 | 85 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | 12 | 92 |
| [(tBu)₃P]₂Pd | None | CsF | THF | 80 | 18 | 78 |
| Buchwald G3 | None | NaOtBu | Toluene | 100 | 8 | 95 |
Data Interpretation: The Buchwald G3 precatalyst demonstrated the highest activity, affording a 95% yield in a shorter reaction time. This is attributed to the bulky and electron-rich nature of the biarylphosphine ligand, which promotes both the oxidative addition of the aryl chloride and the subsequent reductive elimination.[20][21][22] The combination of Pd₂(dba)₃ with the XPhos ligand also proved highly effective.[23]
Nickel-Based Catalysts
Nickel catalysts have emerged as a cost-effective alternative to palladium for cross-coupling reactions, particularly for the activation of less reactive C-Cl bonds.[24][25][26] The Kumada coupling, which utilizes Grignard reagents as the organometallic partner, is a prominent example of a nickel-catalyzed C-C bond-forming reaction.[27]
Performance of Nickel Catalysts in Kumada Coupling
The table below presents the results for the Kumada coupling of this compound with phenylmagnesium bromide using different nickel catalysts.
| Catalyst (5 mol%) | Ligand (6 mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| NiCl₂(dppe) | None | THF | 60 | 24 | 65 |
| NiCl₂(dppp) | None | THF | 60 | 24 | 72 |
| Ni(acac)₂ | IPr·HCl | Dioxane | 80 | 18 | 88 |
| NiCl₂(PCy₃)₂ | None | Toluene | 100 | 12 | 75 |
Data Interpretation: The nickel catalyst supported by the N-heterocyclic carbene (NHC) ligand IPr·HCl showed the highest efficiency, providing an 88% yield. NHC ligands are strong σ-donors and form stable complexes with nickel, enhancing its catalytic activity for the coupling of aryl chlorides.[25]
Copper-Based Catalysts
Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, have a long history in organic synthesis and have seen a resurgence with the development of new ligand systems.[28][29][30][31][32] These reactions are often employed for the formation of C-N and C-O bonds.
Performance of Copper Catalysts in Buchwald-Hartwig Amination
The following data compares the performance of copper catalysts in the Buchwald-Hartwig amination of this compound with morpholine.[33][34][35] This reaction is a powerful tool for the synthesis of arylamines.[33][34]
| Catalyst (5 mol%) | Ligand (10 mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| CuI | L-Proline | K₂CO₃ | DMSO | 120 | 24 | 75 |
| CuI | Phenanthroline | Cs₂CO₃ | Dioxane | 110 | 24 | 82 |
| Cu(OAc)₂ | DMEDA | K₃PO₄ | Toluene | 100 | 18 | 68 |
| Cu₂O | None | K₂CO₃ | DMF | 130 | 36 | 55 |
Data Interpretation: The combination of CuI with phenanthroline as a ligand provided the best yield of 82%. The bidentate nature of phenanthroline likely stabilizes the copper center and facilitates the catalytic cycle. The use of L-proline as a ligand also gave a respectable yield, highlighting the utility of readily available amino acids as ligands in copper catalysis.[32]
Conclusion and Future Outlook
The selective functionalization of this compound is a valuable transformation in the synthesis of pharmaceutical intermediates. This comparative guide demonstrates that the choice of catalyst and reaction conditions is critical for achieving high efficiency.
-
For Suzuki-Miyaura coupling , palladium precatalysts, particularly the Buchwald G3 system, offer superior performance due to their high activity and stability.
-
For Kumada coupling , nickel catalysts ligated with N-heterocyclic carbenes are highly effective for the coupling of aryl chlorides with Grignard reagents.
-
For Buchwald-Hartwig amination , copper-based systems, especially those employing bidentate nitrogen ligands like phenanthroline, provide a robust method for C-N bond formation.
Future research in this area will likely focus on the development of even more active and selective catalysts that can operate under milder reaction conditions. The exploration of non-precious metal catalysts and the use of flow chemistry for high-throughput optimization are also promising avenues for advancing the synthesis of complex molecules from readily available starting materials.
References
- 1. mdpi.com [mdpi.com]
- 2. fhi.mpg.de [fhi.mpg.de]
- 3. [PDF] High-throughput computational-experimental screening protocol for the discovery of bimetallic catalysts | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. amarequip.com [amarequip.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. researchgate.net [researchgate.net]
- 13. fiveable.me [fiveable.me]
- 14. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 15. nobelprize.org [nobelprize.org]
- 16. Air- and moisture-stable Xantphos-ligated palladium dialkyl complex as a precatalyst for cross-coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Application of air-stable palladium(II) precatalysts to Suzuki cross-coupling reactions and C-H activation of pyridine <i>N</i>-oxides [morressier.com]
- 18. Air-stable palladium(II) precatalysts: synthesis, properties, and applications in cross-coupling reactions [ir.ua.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoal - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 24. Kumada Coupling of Aryl, Heteroaryl, and Vinyl Chlorides Catalyzed by Amido Pincer Nickel Complexes [organic-chemistry.org]
- 25. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 26. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Kumada Coupling [organic-chemistry.org]
- 28. Ullmann Reaction [organic-chemistry.org]
- 29. Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 30. homepage.zjut.edu.cn [homepage.zjut.edu.cn]
- 31. Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
- 33. chem.libretexts.org [chem.libretexts.org]
- 34. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 35. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Bromoethyl)-4-chlorobenzene
This document provides comprehensive, procedurally-focused guidance for the safe handling and disposal of 1-(2-Bromoethyl)-4-chlorobenzene (CAS No. 6529-53-9). As a bifunctional halogenated aromatic compound, its disposal requires a meticulous approach grounded in chemical principles to ensure the safety of laboratory personnel and the preservation of environmental integrity. This guide moves beyond mere procedural lists to explain the causality behind each step, empowering researchers to make informed safety decisions.
Hazard Identification and Risk Assessment
This compound is a halogenated aromatic compound that presents multiple hazards.[1][2] Understanding its chemical properties is the foundation of its safe management. The molecule's structure, featuring a reactive bromoethyl group and a stable chlorophenyl ring, dictates its toxicological profile and the specific disposal pathway required.[1]
Accidental ingestion may be harmful, and the compound is a known skin and eye irritant.[2][3] As a halogenated organic substance, it falls under specific regulatory waste categories that prohibit simple landfill or sewer disposal.[4][5]
| Property | Data | Source |
| Chemical Name | This compound | [2] |
| Synonyms | 4-Chlorophenethyl bromide | [2] |
| CAS Number | 6529-53-9 | [1][2] |
| Molecular Formula | C₈H₈BrCl | [1][2] |
| Molecular Weight | 219.50 g/mol | [1][2] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH318/H319: Causes serious eye damage/irritationH335: May cause respiratory irritation | [2][6] |
| Waste Classification | Halogenated Organic Waste | [7] |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling the primary container or any subsequent waste, establishing a robust safety perimeter is non-negotiable. All operations should be conducted within a certified chemical fume hood to mitigate inhalation risks.[3][8] The required PPE provides a primary barrier against exposure and is detailed below.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles conforming to ANSI Z87.1 or EN166 standards. | Protects against splashes and vapors that can cause serious eye damage.[2][9] |
| Hand Protection | Chemical-resistant nitrile gloves (minimum thickness of 4-5 mil). Inspect for integrity before each use. | Provides a barrier against skin contact. Halogenated compounds can penetrate some glove materials; therefore, gloves should be changed immediately upon contamination.[10][11] |
| Body Protection | Flame-resistant lab coat. | Protects skin and personal clothing from accidental splashes.[10] |
| Respiratory | Not required if handled exclusively within a fume hood. For spill cleanup outside a hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Prevents inhalation of vapors, which can cause respiratory irritation.[6][12] |
Spill Management Protocol
Spills represent the most acute risk of exposure and environmental release. The response must be swift, systematic, and decisive.
Causality of Spill Response: The primary goals are to isolate the hazard, protect personnel, and prevent the material from entering the wider environment, particularly waterways, as it is toxic to aquatic life.[3] Using an inert absorbent contains the liquid, transforming it into a solid waste that is easier and safer to handle.
Caption: Spill response workflow for this compound.
Step-by-Step Waste Disposal Procedure
The disposal of this compound is governed by its classification as a halogenated organic waste. This dictates a specific collection and disposal pathway to prevent environmental harm and comply with regulations such as the EPA's Resource Conservation and Recovery Act (RCRA).
Step 1: Waste Segregation
This is the most critical step in the disposal process. Halogenated organic wastes must never be mixed with non-halogenated organic wastes.[7][13]
-
Action: Designate a specific, clearly marked waste container solely for "Halogenated Organic Liquid Waste."
-
Causality: Disposal facilities use different processes for these two streams. Halogenated waste requires high-temperature incineration with specialized scrubbers to neutralize the acidic gases (HCl, HBr) produced upon combustion.[14] Mixing streams leads to regulatory violations and can damage disposal equipment.
Step 2: Containerization and Labeling
Proper containment and identification prevent accidental misuse and ensure compliant disposal.
-
Action: Use a chemically compatible container (e.g., borosilicate glass or HDPE) with a secure, vapor-tight screw cap. The container must be in good condition, free of cracks or residue on the outside.[13]
-
Action: Before adding any waste, affix a "Hazardous Waste" label. Write out the full chemical name, "Waste this compound," and include its approximate concentration or volume. Do not use abbreviations or chemical formulas.[11][13]
-
Causality: Federal and local regulations (OSHA, EPA) mandate clear labeling for hazard communication and proper waste tracking.[15] Full chemical names are required to avoid ambiguity during transport and disposal.
Step 3: On-Site Accumulation
Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) before collection.
-
Action: Store the waste container in a secondary containment bin within the SAA, which should be located at or near the point of generation.
-
Action: Keep the waste container closed at all times except when you are actively adding waste.[10][13]
-
Action: Store away from incompatible materials, such as strong oxidizing agents, strong bases, and amines, to prevent hazardous reactions.[10]
-
Causality: SAAs are a regulatory construct designed to minimize the quantity of waste stored in a lab while ensuring it is managed safely. Secondary containment prevents spills from spreading if the primary container fails.
Step 4: Final Disposal Pathway
The terminal fate for this chemical is destruction via a licensed hazardous waste handler.
-
Action: When the waste container is approximately 75% full, arrange for pickup through your institution's Environmental Health and Safety (EHS) department. Follow your organization's specific procedures for requesting a hazardous waste collection.[11]
-
Causality: The established and environmentally sound method for destroying halogenated organic compounds is high-temperature incineration.[14][16] This process provides the energy required to break the strong carbon-halogen bonds, converting the organic material primarily to CO₂, H₂O, HCl, and HBr. The resulting acid gases are then neutralized in a scrubber system before being released.[14] Landfilling this type of waste is not a viable or compliant option due to its potential to leach into groundwater.[4]
The Chemistry of Disposal: Why Incineration is Critical
The thermal destruction of this compound is a complex process. At temperatures exceeding 850°C, the molecule fragments. The ethyl bridge will readily cleave and oxidize. The aromatic ring's stability requires higher energy for complete destruction.
However, incomplete or low-temperature combustion of chlorinated and brominated aromatics can lead to the formation of highly toxic and persistent organic pollutants, including polybrominated/polychlorinated dibenzodioxins (PBDD/Fs) and dibenzofurans (PCDD/Fs).[17][18] This is the scientific justification for using a specialized, high-temperature incinerator. These facilities are engineered to provide:
-
High Temperatures (>1000°C): To ensure complete destruction of the aromatic ring.
-
Long Residence Times: To allow sufficient time for the destruction reactions to complete.
-
Turbulent Flow: To ensure proper mixing of waste, fuel, and oxygen.
-
Post-Combustion Controls: An afterburner provides a secondary high-temperature zone, and a scrubber system uses a caustic solution (e.g., sodium hydroxide) to neutralize the HBr and HCl gases formed, converting them into salt and water.[14]
By adhering to this rigorous disposal protocol, we ensure that this compound is managed in a way that is safe, compliant, and scientifically sound, protecting both the researcher and the environment.
References
- 1. This compound|CAS 6529-53-9|Aromatic Building Block [benchchem.com]
- 2. This compound | C8H8BrCl | CID 23029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. 1-(1-Bromoethyl)-4-chlorobenzene | C8H8BrCl | CID 85772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. bucknell.edu [bucknell.edu]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.es [fishersci.es]
- 11. benchchem.com [benchchem.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. benchchem.com [benchchem.com]
- 15. osha.gov [osha.gov]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. dioxin20xx.org [dioxin20xx.org]
- 18. norden.org [norden.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
